molecular formula C25H36O6 B15570769 15-OH Tafluprost

15-OH Tafluprost

Cat. No.: B15570769
M. Wt: 432.5 g/mol
InChI Key: DRPNUICIWHCOON-HQUSFCFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-OH Tafluprost is a useful research compound. Its molecular formula is C25H36O6 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-18(2)31-25(29)13-9-4-3-8-12-21-22(24(28)16-23(21)27)15-14-19(26)17-30-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,18-19,21-24,26-28H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPNUICIWHCOON-HQUSFCFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity of 15-OH Tafluprost: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-OH Tafluprost, also known as Tafluprost acid, is the biologically active carboxylic acid metabolite of the prostaglandin (B15479496) F2α analogue, Tafluprost. Tafluprost is a potent ocular hypotensive agent used in the management of open-angle glaucoma and ocular hypertension. As a prodrug, Tafluprost is rapidly hydrolyzed by corneal esterases to its active form, this compound, which then exerts its therapeutic effects. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, receptor binding and functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Core Mechanism of Action

This compound is a highly selective and potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] The primary mechanism by which this compound lowers intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor.[3][4] This is achieved through the remodeling of the extracellular matrix in the ciliary muscle and sclera.[5] Activation of the FP receptor in the ciliary muscle initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of extracellular matrix components.[1][5][6] This enzymatic activity reduces the hydraulic resistance within the uveoscleral pathway, facilitating the drainage of aqueous humor and consequently lowering IOP.

Quantitative Biological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for its biological activity.

ParameterReceptorValueAssay TypeReference
Binding Affinity (Ki) Human Prostanoid FP Receptor0.4 nMRadioligand Binding Assay
Functional Potency (EC50) Human Prostanoid FP Receptor0.53 nMCalcium Mobilization Assay
Relative Affinity Human Prostanoid FP Receptor~12 times higher than latanoprost (B1674536) acidRadioligand Binding Assay
Selectivity (IC50) Human Prostanoid EP3 Receptor67 nMRadioligand Binding Assay

Signaling Pathways

The binding of this compound to the FP receptor triggers a cascade of intracellular signaling events. The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[2]

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 15_OH_Tafluprost This compound FP_Receptor FP Receptor 15_OH_Tafluprost->FP_Receptor Binds Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates Rho_ROCK Rho/Rho Kinase Pathway Gq_Protein->Rho_ROCK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) MAPK_Pathway->Transcription_Factors Activates Rho_ROCK->Transcription_Factors Activates MMP_Genes MMP Gene Transcription Transcription_Factors->MMP_Genes MMPs Matrix Metalloproteinases (MMPs) MMP_Genes->MMPs Upregulates ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Degradation->Uveoscleral_Outflow

Caption: FP Receptor Signaling Pathway for this compound.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human FP receptor.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing FP receptors Start->Prepare_Membranes Prepare_Reagents Prepare assay buffer, radioligand ([³H]-PGF2α), and competitor (this compound) Prepare_Membranes->Prepare_Reagents Incubate Incubate membranes, radioligand, and competitor in a 96-well plate Prepare_Reagents->Incubate Filter Rapidly filter the mixture through a glass fiber filter to separate bound and free radioligand Incubate->Filter Wash Wash the filters to remove non-specifically bound radioligand Filter->Wash Scintillation_Counting Measure radioactivity on the filters using a scintillation counter Wash->Scintillation_Counting Analyze_Data Analyze data to determine IC50 and calculate Ki Scintillation_Counting->Analyze_Data End End Analyze_Data->End Calcium_Mobilization_Assay_Workflow Start Start Seed_Cells Seed cells expressing FP receptors into a 96-well black-walled, clear-bottom plate Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Prepare_Compound Prepare serial dilutions of This compound Load_Dye->Prepare_Compound Measure_Fluorescence Use a FLIPR to measure baseline fluorescence, then add the compound and measure the change in fluorescence Prepare_Compound->Measure_Fluorescence Analyze_Data Analyze the fluorescence data to generate a dose-response curve and determine the EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to Tafluprost: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Tafluprost (B1681877) vs. "15-OH Tafluprost"

It is critical to clarify a key structural aspect at the outset. The compound of interest, Tafluprost, is a prostaglandin (B15479496) F2α analog. A defining feature of its chemical structure is the substitution of the hydroxyl group (-OH) at the carbon-15 (B1200482) position with two fluorine atoms. This modification is crucial to its pharmacological profile, as it prevents metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase. Therefore, the term "this compound" is a misnomer for the active pharmaceutical ingredient and this guide will focus on the scientifically recognized and clinically utilized compound, Tafluprost.

Chemical Identity and Structure

Tafluprost is a synthetic analog of prostaglandin F2α. It is an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, tafluprost acid.[1][2]

IdentifierValue
IUPAC Name propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate[3]
CAS Number 209860-87-7[3][4]
Molecular Formula C₂₅H₃₄F₂O₅[3][4]
SMILES CC(C)OC(=O)CCC/C=C\C[C@H]1--INVALID-LINK--(F)F)O">C@HO
Synonyms AFP-168, MK-2452, Taflotan, Zioptan, Saflutan[3][4][5]

Physicochemical Properties

Tafluprost is a colorless to light yellow viscous liquid.[6] Its physicochemical properties are summarized in the table below.

PropertyValue
Molecular Weight 452.5 g/mol [3]
Appearance Clear, colorless to slightly yellow liquid[4]
Solubility Soluble in ethanol (B145695) and methanol; sparingly soluble in water.[4][7]
LogP (Partition Coefficient) ~3.9 - 4.05[3][4]
pKa 5.5 - 6.7[3]
Boiling Point 100°C[3]
Melting Point 87.5°C[3]

Pharmacological Profile

Mechanism of Action

Tafluprost is a selective agonist of the prostaglandin F (FP) receptor.[8][9] As a prodrug, it readily penetrates the cornea and is hydrolyzed by esterases to its active metabolite, tafluprost acid.[1][8] Tafluprost acid has a high affinity for the FP receptor, which is about 12 times greater than that of latanoprost (B1674536) acid.[10]

Activation of the FP receptor in the ciliary muscle and other tissues of the eye initiates a signaling cascade that leads to a reduction in intraocular pressure (IOP).[8][9] The primary mechanism for this IOP reduction is an increase in the uveoscleral outflow of aqueous humor.[1][8] There is also evidence to suggest a lesser effect on the trabecular meshwork outflow.[10] Some studies suggest that part of Tafluprost's IOP-lowering effect may be mediated through the EP3 receptor, stimulated by endogenous prostaglandins (B1171923) produced upon FP receptor activation.[1][11]

Pharmacokinetics

Following topical administration, Tafluprost is rapidly absorbed through the cornea. The onset of action is typically 2 to 4 hours, with the maximum effect reached after 12 hours. The reduction in intraocular pressure is sustained for at least 24 hours.[2] The active metabolite, tafluprost acid, is further metabolized via beta-oxidation.[2]

Signaling Pathway

The binding of tafluprost acid to the G-protein coupled FP receptor triggers a downstream signaling cascade. This involves the activation of protein kinase C and the upregulation of matrix metalloproteinases.[10] These enzymes are involved in the remodeling of the extracellular matrix in the uveoscleral pathway, which is thought to increase the outflow of aqueous humor.

Tafluprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Tafluprost Tafluprost FP_Receptor Prostaglandin F Receptor (FP) Tafluprost->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates MMPs Matrix Metalloproteinases (MMPs) PKC->MMPs Upregulates ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow

Tafluprost Signaling Pathway

Experimental Protocols

Synthesis of Tafluprost

Several synthetic routes for Tafluprost have been reported. A convergent synthesis approach often involves the Julia-Kocienski olefination to construct the carbon skeleton, followed by key steps such as fluorination and esterification.[12][13]

A reported synthesis involves the following key transformations:[13]

  • Julia-Kocienski Olefination: Coupling of a phenylsulfonyl derivative with an aldehyde to form the trans-alkene of the omega chain.

  • Fluorination: Use of a fluorinating agent such as Deoxo-Fluor to introduce the two fluorine atoms at the C-15 position.

  • Deprotection: Removal of protecting groups from the hydroxyl functions.

  • Esterification: Reaction of the carboxylic acid with isopropyl iodide in the presence of a base like DBU to form the final isopropyl ester.

Synthesis_Workflow Start Corey Lactone Derivative Step1 Attachment of Omega Chain (Julia-Kocienski Olefination) Start->Step1 Intermediate1 Prostaglandin Intermediate with 15-keto group Step1->Intermediate1 Step2 Difluorination at C-15 (e.g., with Deoxo-Fluor) Intermediate1->Step2 Intermediate2 15,15-difluoro Prostaglandin Intermediate Step2->Intermediate2 Step3 Attachment of Alpha Chain (Wittig Reaction) Intermediate2->Step3 Intermediate3 Tafluprost Acid Step3->Intermediate3 Step4 Esterification (Isopropyl iodide, DBU) Intermediate3->Step4 End Tafluprost Step4->End

General Synthetic Workflow for Tafluprost
Analytical Methods

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of Tafluprost in pharmaceutical formulations and biological samples.[14][15]

HPLC Method with Fluorescence Detection: [15][16]

  • Column: HyperClone™ ODS (C18), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of ethanol and 0.01 M phosphate (B84403) buffer (60:40 v/v), pH 4.5.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection with excitation at 220 nm and emission at 292 nm.

  • Internal Standard: Bimatoprost.

LC-MS/MS Method for Tafluprost Acid: [14]

  • This method is highly sensitive and suitable for pharmacokinetic studies, with a lower limit of quantification (LLOQ) of 10 pg/mL.

In Vitro and In Vivo Studies

In Vitro Studies
  • Receptor Binding Assays: These assays have demonstrated the high affinity of tafluprost acid for the FP receptor, with a Ki of 0.4 nM.[1]

  • Cell Viability Assays: Studies using human corneal epithelial cells have been conducted to assess the ocular tolerability of preservative-free Tafluprost formulations.[17][18][19]

In Vivo Studies
  • Animal Models: The IOP-lowering effects of Tafluprost have been evaluated in various animal models, including normotensive and laser-induced hypertensive monkeys, as well as rabbits.[5][20]

  • Clinical Trials: Numerous clinical trials in human subjects have confirmed the efficacy and safety of Tafluprost for the treatment of open-angle glaucoma and ocular hypertension.[20]

Data Summary

Pharmacological Activity:

ParameterValueReference
FP Receptor Binding Affinity (Ki) 0.4 nM (for tafluprost acid)[1]
Onset of Action 2-4 hours[2]
Duration of Action ≥ 24 hours[2]

Analytical Method Performance (HPLC-Fluorescence): [15][16]

ParameterValue
Linearity Range 0.05 - 2 µg/mL
Limit of Detection (LOD) 0.016 µg/mL
Limit of Quantification (LOQ) 0.048 µg/mL
Accuracy (% Recovery) 100.13 ± 1.27%
Precision (% RSD) < 2.0%

References

An In-Depth Technical Guide to the Enzymatic Conversion of Tafluprost to Tafluprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a fluorinated synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1][2][3] It is administered as an isopropyl ester prodrug, which is a pharmacologically inactive compound designed to enhance corneal penetration.[1][4][5] To exert its therapeutic effect of lowering intraocular pressure (IOP), Tafluprost must undergo enzymatic conversion to its biologically active metabolite, Tafluprost acid (also known as AFP-172).[4][5][6] This conversion is a critical step in its mechanism of action, which involves increasing the uveoscleral outflow of aqueous humor.[7][8][9] This guide provides a comprehensive overview of the enzymatic hydrolysis of Tafluprost, detailing the metabolic pathway, pharmacokinetic data, and the experimental methodologies used to study this vital biotransformation.

The Enzymatic Hydrolysis of Tafluprost

The conversion of Tafluprost to its active form is a hydrolytic reaction catalyzed by esterases present in ocular tissues.[5][10]

  • Enzymes Involved: The primary enzymes responsible for this bioactivation are carboxylesterases (CES), which are abundant in the cornea.[4][5][11] Carboxylesterases are a class of serine hydrolases that catalyze the hydrolysis of a wide range of ester-containing compounds.[12][13][14] Human carboxylesterase 1 (CES1) and 2 (CES2) are the major isoforms involved in drug metabolism.[13][15][16] While both are present in the liver, CES2 is highly expressed in the intestine, and CES1 is the predominant form in many other tissues.[14][15] In the context of ophthalmic drug delivery, corneal esterases play the pivotal role.

  • Reaction Mechanism: The enzymatic reaction involves the hydrolysis of the isopropyl ester moiety at the C-1 carboxyl group of the Tafluprost molecule. This process yields the active Tafluprost free acid and isopropanol. The modification at the C-15 position with two fluorine atoms makes Tafluprost resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase, which would otherwise inactivate it, thus prolonging its local therapeutic effect.[1]

  • Location of Conversion: Upon topical administration of the ophthalmic solution, Tafluprost penetrates the cornea where it rapidly encounters high concentrations of esterases.[5][7][10] The hydrolysis occurs primarily within the cornea, releasing the active Tafluprost acid into the aqueous humor, where it can then bind to prostanoid FP receptors on the ciliary muscle.[7][17]

Pharmacokinetics of the Conversion and Subsequent Metabolism

The conversion of Tafluprost to Tafluprost acid is a rapid and efficient process, ensuring swift onset of its therapeutic action.

  • Absorption and Onset of Action: After ocular instillation, Tafluprost is quickly absorbed through the cornea.[10][18] The enzymatic conversion to Tafluprost acid is so rapid that the prodrug itself is often undetectable in plasma.[18] Peak plasma concentrations of Tafluprost acid are typically observed within 10 to 15 minutes of administration.[2][7][10] The reduction in intraocular pressure generally begins within 2 to 4 hours, with the maximum effect reached after about 12 hours.[19]

  • Ocular Distribution: Following administration, high concentrations of drug-related radioactivity (from radiolabeled studies) are found in the cornea and conjunctiva, followed by the iris, ciliary body, and aqueous humor.[17][18] The active moiety, Tafluprost acid, is the main radioactive component detected in these key ocular tissues for at least 8 hours post-dose.[7][18]

  • Systemic Metabolism and Elimination: Once Tafluprost acid enters the systemic circulation, it undergoes further metabolism primarily through fatty acid β-oxidation and phase II conjugation, which are common pathways for endogenous prostaglandins.[10][17][19] The systemic exposure to Tafluprost acid is very low and transient, with plasma concentrations falling below the limit of quantification (typically 10 pg/mL) within 30 minutes.[2][10]

Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics and analysis of Tafluprost and its active metabolite.

Table 1: Pharmacokinetic Parameters of Tafluprost Acid After Ocular Administration of 0.0015% Tafluprost Solution
ParameterValueSpeciesReference
Tmax (Peak Plasma Time) ~10 minutesHuman[2][7][10]
Cmax (Peak Plasma Conc.) 26 - 27 pg/mLHuman[2][19]
AUC (Area Under the Curve) 394 - 432 pg*min/mLHuman[2][19]
Systemic Half-life < 30 minutesHuman[10]
Table 2: Comparison of Validated Analytical Methods for Tafluprost and Tafluprost Acid Quantification
ParameterHPLC-Fluorescence DetectionHPLC-UV DetectionLC-MS/MS
Analyte TafluprostTafluprostTafluprost Acid
Linearity Range 0.05 - 2 µg/mL0.6 - 45 µg/mLN/A (LLOQ specified)
Limit of Detection (LOD) 0.016 µg/mL0.18 µg/mLN/A
Limit of Quantification (LOQ) 0.048 µg/mL0.55 µg/mL10 pg/mL (LLOQ)
Primary Application Formulation Analysis, Aqueous HumorFormulation AnalysisPharmacokinetic Studies (Plasma, Ocular Tissues)
Reference [20][21][22][19][22]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Tafluprost's enzymatic conversion.

Protocol 1: In Vitro Hydrolysis of Tafluprost using Corneal Homogenate
  • Preparation of Corneal Homogenate:

    • Excise corneas from fresh animal eyes (e.g., rabbit or porcine) in a sterile environment.

    • Wash the corneas with ice-cold phosphate-buffered saline (PBS), pH 7.4.

    • Mince the tissue and homogenize in a suitable buffer (e.g., PBS with protease inhibitors) using a glass homogenizer on ice.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris. The resulting supernatant, the S9 fraction, contains the cytosolic and microsomal enzymes, including esterases.

    • Determine the total protein concentration of the S9 fraction using a standard method like the Bradford assay.

  • Enzymatic Assay:

    • Prepare a reaction mixture containing the corneal S9 fraction (e.g., 0.1-1.0 mg/mL protein) in PBS.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding Tafluprost (dissolved in a minimal amount of a suitable solvent like ethanol (B145695) or DMSO, then diluted in buffer) to a final concentration within a relevant range (e.g., 1-100 µM).

    • Incubate the reaction at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

    • Stop the reaction immediately by adding an equal volume of a quenching solution, such as ice-cold acetonitrile (B52724) containing an internal standard (e.g., another prostaglandin analog like Bimatoprost).[21]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the concentrations of remaining Tafluprost and the formed Tafluprost acid using a validated LC-MS/MS method (as described in Protocol 2).

    • Calculate the rate of hydrolysis from the disappearance of the substrate or the appearance of the product over time.

Protocol 2: Quantification of Tafluprost Acid in Biological Matrices by LC-MS/MS
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL aliquot of the biological sample (e.g., plasma, aqueous humor, or S9 incubation supernatant), add the internal standard.

    • Add an acidic buffer to protonate the Tafluprost acid, making it less polar.

    • Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Vortex vigorously for several minutes to ensure thorough mixing and extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatography: Use a reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[21]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate would be around 0.5 - 1.0 mL/min.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both Tafluprost acid and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of calibration standards.

    • Determine the concentration of Tafluprost acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

Metabolic Pathway of Tafluprost

Tafluprost_Metabolism Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Hydrolysis Tafluprost->Tafluprost_Acid Corneal Esterases Metabolites Inactive Metabolites (e.g., 1,2,3,4-tetranor acid) Tafluprost_Acid->Metabolites β-oxidation & Conjugation Excretion Systemic Excretion Metabolites->Excretion in_cornea In Cornea in_systemic Systemic Circulation

Caption: Enzymatic conversion of Tafluprost to its active acid form in the cornea.

Experimental Workflow for In Vitro Hydrolysis Assay

InVitro_Workflow prep Prepare Corneal S9 Fraction incubate Incubate S9 with Tafluprost (37°C) prep->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (Acetonitrile + IS) sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate Hydrolysis Rate analyze->calculate Bioanalytical_Workflow start Biological Sample (Plasma, Aqueous Humor) add_is Add Internal Standard (IS) start->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject acquire Acquire Data (MRM) inject->acquire quantify Quantify using Calibration Curve acquire->quantify result Final Concentration quantify->result

References

A Technical Guide to 15-OH Tafluprost: Function in Ocular Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function of 15-OH Tafluprost (B1681877), the active metabolite of the prostaglandin (B15479496) F2α analog tafluprost, in ocular physiology. It is intended for researchers, scientists, and professionals involved in drug development in the field of ophthalmology. This document summarizes the mechanism of action, quantitative pharmacological data, and relevant signaling pathways of this potent ocular hypotensive agent.

Introduction

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α used in the management of open-angle glaucoma and ocular hypertension.[1][2] It is a lipophilic ester prodrug that readily penetrates the cornea and is rapidly hydrolyzed by corneal esterases to its biologically active form, 15-OH Tafluprost (tafluprost acid).[3][4][5] The primary therapeutic effect of this compound is the reduction of intraocular pressure (IOP), a major risk factor for the progression of glaucomatous optic neuropathy.[6][7]

Mechanism of Action

The principal mechanism by which this compound lowers IOP is by increasing the uveoscleral outflow of aqueous humor.[3][5][6] This is achieved through its action as a highly selective and potent agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor located in the ciliary muscle and other ocular tissues.[1][8][9]

Binding of this compound to the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle and surrounding tissues.[1][10] This remodeling process is thought to involve the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the extracellular matrix, such as collagen.[10] The resulting widening of the interstitial spaces within the ciliary muscle reduces the resistance to aqueous humor outflow through the uveoscleral pathway, thereby lowering IOP.[11] There is also some evidence to suggest a secondary mechanism involving an increase in the total outflow facility.[12]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing a basis for comparison and further research.

Table 1: Receptor Binding Affinity and Potency

ParameterValueSpeciesNotes
Ki for FP Receptor 0.4 nMHumanKi represents the inhibition constant, indicating high binding affinity.[3][8]
EC50 for FP Receptor 0.53 nMHumanEC50 is the concentration for 50% of maximal effect, indicating high potency.[8]
Binding Affinity vs. Latanoprost Acid 12 times higher-Demonstrates a significantly greater affinity for the FP receptor compared to another common prostaglandin analog.[12][13]
Affinity for EP3 Receptor 126 times weaker than for FP receptorHumanIC50 of 67 nM, indicating much lower affinity for the EP3 receptor.[8]

Table 2: Clinical Efficacy in Intraocular Pressure (IOP) Reduction

Study PopulationBaseline IOP (mmHg)IOP ReductionDurationComparator
Open-Angle Glaucoma or Ocular Hypertension23-266-8 mmHg3 months-
Open-Angle Glaucoma or Ocular Hypertension23-265-8 mmHg6 months-
Primary Open-Angle Glaucoma or Ocular Hypertension-6.6 ± 2.5 mmHg (27.6 ± 9.6%)4 weeksLatanoprost (6.2 ± 2.5 mmHg)
Normotensive Glaucoma-4.0 mmHg-Placebo
Open-Angle Glaucoma or Ocular Hypertension-9.7 ± 3.3 mmHg-Latanoprost (8.8 ± 4.3 mmHg)

Table 3: Pharmacokinetic Properties of this compound (Tafluprost Acid)

ParameterValueFormulationNotes
Peak Plasma Concentration (Cmax) on Day 8 26.6 ± 18.0 pg/mLPreservative-FreeFollowing topical ocular administration.[9]
Peak Plasma Concentration (Cmax) on Day 8 31.4 ± 19.5 pg/mLPreservative-ContainingFollowing topical ocular administration.[9]
Time to Peak Plasma Concentration (Tmax) on Day 8 10 minutes (median)BothRapid absorption and conversion.[9]
Area Under the Curve (AUC0-last) on Day 8 431.9 ± 457.8 pgmin/mLPreservative-Free[9]
Area Under the Curve (AUC0-last) on Day 8 581.1 ± 529.9 pgmin/mLPreservative-Containing[9]
Plasma Half-Life Below limit of quantitation within 30 minutes-Rapidly eliminated from plasma.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a generalized workflow for its preclinical evaluation.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space 15_OH_Tafluprost This compound (Tafluprost Acid) FP_Receptor Prostaglandin F (FP) Receptor 15_OH_Tafluprost->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Generates PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates MAPK_Pathway MAPK Pathway (e.g., ERK) PKC->MAPK_Pathway Activates Gene_Expression Upregulation of Gene Expression (e.g., MMPs) MAPK_Pathway->Gene_Expression Leads to ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Results in Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Causes IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Figure 1: Signaling Pathway of this compound in Ocular Tissues.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_ex_vivo Ex Vivo Studies cluster_in_vivo In Vivo Animal Models cluster_clinical Clinical Trials Receptor_Binding Receptor Binding Assays (e.g., Radioligand Binding) Functional_Assays Functional Assays (e.g., Calcium Mobilization) Receptor_Binding->Functional_Assays Cell_Culture Cell Culture Experiments (e.g., Ciliary Muscle Cells) Functional_Assays->Cell_Culture MMP_Expression MMP Expression Analysis (e.g., qPCR, Western Blot) Cell_Culture->MMP_Expression Organ_Bath Isolated Tissue/Organ Bath Studies (e.g., Ciliary Muscle Contraction) MMP_Expression->Organ_Bath Animal_Models Animal Models of Glaucoma (e.g., Laser-induced Ocular Hypertension) Organ_Bath->Animal_Models IOP_Measurement IOP Measurement (e.g., Tonometry) Animal_Models->IOP_Measurement Aqueous_Dynamics Aqueous Humor Dynamics Studies (e.g., Fluorophotometry) IOP_Measurement->Aqueous_Dynamics Phase_I Phase I: Safety and Pharmacokinetics in Healthy Volunteers Aqueous_Dynamics->Phase_I Phase_II_III Phase II/III: Efficacy and Safety in Patients with Glaucoma/OHT Phase_I->Phase_II_III

Figure 2: Generalized Experimental Workflow for Prostaglandin Analog Evaluation.

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions and are not fully available in the public domain. However, a general overview of the methodologies employed in the preclinical and clinical evaluation of this compound is provided below.

5.1. Receptor Binding Assays

  • Objective: To determine the binding affinity of this compound for the FP receptor and other prostanoid receptors.

  • General Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from cells expressing the recombinant human prostanoid receptors. Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H-PGF2α) and varying concentrations of the unlabeled competitor drug (this compound). The amount of bound radioactivity is measured, and the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

5.2. In Vivo IOP-Lowering Studies in Animal Models

  • Objective: To evaluate the IOP-lowering efficacy and duration of action of topically administered tafluprost.

  • General Methodology: Studies are often conducted in monkeys with normal IOP or laser-induced ocular hypertension. A single drop of the tafluprost ophthalmic solution is instilled into the conjunctival sac. IOP is measured at baseline and at multiple time points post-administration using a calibrated tonometer. The change in IOP from baseline is calculated and compared to a vehicle control or a comparator drug.

5.3. Aqueous Humor Dynamics Studies

  • Objective: To determine the effect of tafluprost on the rate of aqueous humor outflow.

  • General Methodology: Fluorophotometry is a common technique used to measure the rate of aqueous humor flow and uveoscleral outflow. A fluorescent tracer is administered systemically or topically, and the rate of its appearance and disappearance from the anterior chamber is measured using a specialized fluorophotometer. Changes in these rates after treatment with tafluprost are indicative of its effect on aqueous humor dynamics.

5.4. Clinical Trials

  • Objective: To assess the safety and efficacy of tafluprost in human subjects.

  • General Methodology: Randomized, controlled, and often double-masked clinical trials are conducted in patients with open-angle glaucoma or ocular hypertension. Patients are randomly assigned to receive tafluprost, a placebo, or a comparator drug. The primary efficacy endpoint is typically the mean change in IOP from baseline at specified time points over a period of several months. Safety is assessed by monitoring adverse events, including ocular and systemic side effects.

Conclusion

This compound is a highly potent and selective FP receptor agonist that effectively lowers intraocular pressure by enhancing uveoscleral outflow. Its favorable pharmacological profile, characterized by high receptor affinity and significant clinical efficacy, establishes it as a valuable therapeutic agent in the management of glaucoma. Further research into the downstream signaling pathways and long-term effects on ocular tissues will continue to refine our understanding of its role in ocular physiology and may open new avenues for the treatment of glaucomatous optic neuropathy.

References

In Vitro Characterization of Tafluprost Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tafluprost (B1681877) is a fluorinated synthetic analog of prostaglandin (B15479496) F2α, widely utilized in the management of open-angle glaucoma and ocular hypertension.[1][2][3] It is administered as an isopropyl ester prodrug, which facilitates its absorption through the cornea.[3][4] In ocular tissues, esterases rapidly hydrolyze tafluprost to its biologically active carboxylic acid metabolite, known as tafluprost acid (AFP-172).[1][5] This technical guide provides an in-depth overview of the in vitro pharmacological characterization of tafluprost acid, its primary active form. While the term 15-OH tafluprost was specified, it is important to note that the key structural feature of tafluprost is the replacement of the C-15 hydroxyl group with two fluorine atoms, a modification that prevents inactivation by 15-hydroxyprostaglandin dehydrogenase.[5][6] The focus of this guide is therefore on the well-characterized tafluprost acid.

This document details the compound's binding affinity, functional potency at the human prostanoid FP receptor, and its receptor selectivity profile. It also includes detailed experimental protocols for key in vitro assays and visual diagrams of the associated signaling pathway and a typical characterization workflow, designed for researchers, scientists, and professionals in drug development.

Quantitative Pharmacological Data

The in vitro activity of tafluprost acid has been defined by its high affinity and potency as an agonist for the prostanoid FP receptor. The following tables summarize the key quantitative data from various characterization studies.

Table 1: FP Receptor Binding Affinity and Functional Potency of Tafluprost Acid

ParameterValueReceptor/SystemReference
Binding Affinity (Ki) 0.4 nMHuman Prostanoid FP Receptor[5]
Functional Potency (EC50) 0.5 nMRecombinant Human FP Prostanoid Receptor[7]

Note: The affinity of tafluprost acid for the FP receptor is approximately 12 times higher than that of latanoprost (B1674536) acid.[4][6][8]

Table 2: Prostanoid Receptor Selectivity Profile of Tafluprost Acid

ReceptorActivityRemarksReference
FP Potent AgonistPrimary target for therapeutic effect.[1][4][5][9]
DP Negligible AffinityHighly selective for the FP receptor.[9]
EP1-EP4 Negligible AffinityMinimal to no interaction observed.[5][9]
IP Negligible AffinityHighly selective for the FP receptor.[9]
TP Negligible AffinityHighly selective for the FP receptor.[9]

FP Receptor Signaling Pathway

Tafluprost acid exerts its effects by activating the prostanoid FP receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[10] Activation of this pathway leads to a cascade of intracellular events culminating in the cellular response.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TA Tafluprost Acid FP_Receptor FP Receptor TA->FP_Receptor Binds & Activates Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses (e.g., Uveoscleral Outflow) PKC->Response

Caption: FP Receptor Gq signaling pathway activated by Tafluprost Acid.

Experimental Protocols

The characterization of a GPCR agonist like tafluprost acid involves a series of standardized in vitro assays to determine its binding affinity, potency, and selectivity. Below are representative protocols for key experiments.

Radioligand Binding Assay (for Affinity - Ki)

This assay measures the affinity of tafluprost acid for the FP receptor by competing with a radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of tafluprost acid at the human FP receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably overexpressing the human FP receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]-Prostaglandin F2α ([3H]-PGF2α).

    • Test Compound: Tafluprost acid, serially diluted.

    • Non-specific binding control: A high concentration of unlabeled PGF2α (e.g., 10 µM).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]-PGF2α at a concentration near its Kd, and varying concentrations of tafluprost acid.

    • Controls: Prepare wells for total binding (no competitor) and non-specific binding (with excess unlabeled PGF2α).

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Washing: Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the tafluprost acid concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay (for Potency - EC50)

This functional assay measures the activation of G-proteins following receptor agonism, providing a measure of the compound's potency and efficacy.

  • Objective: To determine the EC50 and Emax of tafluprost acid for G-protein activation via the FP receptor.

  • Materials:

    • Cell membranes expressing the human FP receptor.

    • Radioligand: [35S]-GTPγS (a non-hydrolyzable GTP analog).

    • Test Compound: Tafluprost acid, serially diluted.

    • GDP (Guanosine diphosphate).

    • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

    • Basal control (buffer only) and positive control (e.g., PGF2α).

  • Methodology:

    • Pre-incubation: Incubate the cell membranes with GDP for 15-20 minutes on ice to ensure G-proteins are in their inactive, GDP-bound state.

    • Reaction Setup: In a 96-well plate, add the pre-incubated membranes, varying concentrations of tafluprost acid, and [35S]-GTPγS.

    • Incubation: Incubate the plate at 30°C for 30-60 minutes. Agonist binding promotes the exchange of GDP for [35S]-GTPγS on the Gα subunit.

    • Termination & Harvesting: Stop the reaction and harvest the contents onto glass fiber filters as described for the binding assay.

    • Quantification: Measure the amount of bound [35S]-GTPγS using a liquid scintillation counter.

    • Data Analysis: Plot the amount of [35S]-GTPγS bound against the logarithm of the tafluprost acid concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

In Vitro Characterization Workflow

The systematic in vitro characterization of a compound like tafluprost acid follows a logical progression from initial screening to detailed profiling.

Characterization_Workflow Start Test Compound (Tafluprost Acid) Primary Primary Screening: Receptor Binding Assay Start->Primary Primary_Outcome Determine Affinity (Ki) for FP Receptor Primary->Primary_Outcome Secondary Secondary Screening: Functional Assays Primary_Outcome->Secondary If active Assay_GTP GTPγS Binding Assay Secondary->Assay_GTP Assay_Ca Calcium Mobilization Assay Secondary->Assay_Ca Secondary_Outcome Determine Potency (EC50) & Efficacy (Emax) Assay_GTP->Secondary_Outcome Assay_Ca->Secondary_Outcome Selectivity Selectivity Profiling Secondary_Outcome->Selectivity If potent agonist Selectivity_Panel Binding or Functional Assays against other Prostanoid Receptors (DP, EP, IP, TP) Selectivity->Selectivity_Panel Final_Profile Comprehensive In Vitro Profile Selectivity_Panel->Final_Profile

Caption: A typical experimental workflow for in vitro GPCR agonist characterization.

Conclusion

The in vitro characterization data conclusively identifies tafluprost acid as a highly potent and selective agonist of the human prostanoid FP receptor.[1][5] Its sub-nanomolar binding affinity and functional potency, combined with negligible activity at other prostanoid receptors, underscore the molecular basis for its targeted therapeutic effect in reducing intraocular pressure.[5][7][9] The standardized assays and logical workflow presented in this guide provide a robust framework for the preclinical evaluation of such compounds, ensuring a thorough understanding of their pharmacological profile before advancing into further development.

References

An In-depth Technical Guide to the Mechanism of Action of 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tafluprost (B1681877), a fluorinated synthetic analog of prostaglandin (B15479496) F2α, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its therapeutic efficacy is primarily attributed to its active metabolite, 15-OH Tafluprost, also known as tafluprost acid. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the action of this compound. It delves into its pharmacokinetics, receptor binding profile, downstream signaling cascades, and its ultimate physiological effect on aqueous humor dynamics. This guide consolidates quantitative data from pivotal studies, outlines the methodologies of key experiments, and presents visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals in the field of ophthalmology.

Introduction

Elevated intraocular pressure (IOP) is a major risk factor for the progressive optic neuropathy characteristic of glaucoma. Prostaglandin analogs (PGAs) have emerged as a first-line treatment for reducing IOP. Tafluprost is a lipophilic isopropyl ester prodrug that readily penetrates the cornea upon topical administration.[1][2] In the corneal tissue, it is rapidly hydrolyzed by esterases to its biologically active form, this compound (tafluprost acid).[1][2][3] This active metabolite is a potent and selective agonist of the prostaglandin F (FP) receptor, which is a G-protein coupled receptor (GPCR).[1][4] The activation of the FP receptor by this compound initiates a signaling cascade that leads to a significant reduction in IOP, primarily by enhancing the uveoscleral outflow of aqueous humor.[1][5][6]

Pharmacokinetics and Metabolism

Following topical administration, tafluprost is absorbed through the cornea and undergoes rapid hydrolysis to this compound.[2][7] The active metabolite is then further metabolized in the eye and systemically via fatty acid β-oxidation and phase II conjugation.[2][4][7] Plasma concentrations of tafluprost acid are typically low and transient, peaking within 10 minutes of administration and falling below the limit of quantification within 30 minutes.[2][7]

The chemical structure of tafluprost is unique among PGAs as it possesses two fluorine atoms at the C-15 position instead of a hydroxyl group.[1][8] This modification makes it resistant to inactivation by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in the catabolism of natural prostaglandins, thus contributing to its potent and sustained IOP-lowering effect.[3][9]

Core Mechanism of Action: FP Receptor Agonism

The primary mechanism of action of this compound is its selective and high-affinity binding to the prostanoid FP receptor.[1][4][10]

Receptor Binding Affinity

Quantitative binding assays have demonstrated the high affinity and selectivity of this compound for the human FP receptor.

Ligand Receptor Binding Affinity (Ki) Reference
This compound (AFP-172)Human Prostanoid FP Receptor0.4 nM[1][3][11]
Latanoprost (B1674536) Acid (PhXA85)Human Prostanoid FP Receptor4.7 nM[11]

As shown in the table, this compound exhibits a significantly higher binding affinity for the FP receptor compared to latanoprost acid, another commonly used PGA.[11] It has negligible affinity for other prostanoid receptors such as DP, EP1, EP2, EP3, EP4, and TP receptors, highlighting its selectivity.[3]

Downstream Signaling Pathway

The FP receptor is coupled to the Gq class of G-proteins.[4][10] The binding of this compound to the FP receptor initiates the following signaling cascade:

FP_Signaling_Pathway Tafluprost_Acid This compound (Tafluprost Acid) FP_Receptor Prostaglandin F Receptor (FP) Tafluprost_Acid->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK MMPs ↑ Matrix Metalloproteinases (MMPs) MAPK->MMPs ECM Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow IOP ↓ Intraocular Pressure (IOP) Outflow->IOP

Figure 1: Primary signaling pathway of this compound via the FP receptor.

Activation of Phospholipase C (PLC) by the Gq alpha subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][12] This signaling cascade is believed to upregulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9, in the ciliary muscle.[12] These enzymes remodel the extracellular matrix, reducing the hydraulic resistance within the uveoscleral pathway and thereby increasing the outflow of aqueous humor.[7]

Secondary Mechanism of Action: Role of the EP3 Receptor

There is evidence to suggest a secondary mechanism contributing to the IOP-lowering effect of tafluprost. Activation of the FP receptor may stimulate the production of endogenous prostaglandins, which in turn can act on the prostanoid EP3 receptor.[1][13][14] This is supported by studies in receptor-deficient mice where the IOP-lowering effect of tafluprost was attenuated in both FP and EP3 receptor knockout mice.[13][14] Furthermore, pretreatment with a cyclo-oxygenase inhibitor, which blocks the synthesis of endogenous prostaglandins, also reduced the hypotensive effect of tafluprost.[13]

Secondary_Mechanism Tafluprost_Acid This compound FP_Receptor FP Receptor Tafluprost_Acid->FP_Receptor Activates Endo_PG ↑ Endogenous Prostaglandins FP_Receptor->Endo_PG Stimulates EP3_Receptor EP3 Receptor Endo_PG->EP3_Receptor Activates IOP_Reduction Contributes to IOP Reduction EP3_Receptor->IOP_Reduction

Figure 2: Proposed secondary mechanism of action involving the EP3 receptor.

Physiological Effects

The primary physiological effect of this compound is the reduction of intraocular pressure.

Increased Uveoscleral Outflow

The principal mechanism for IOP reduction is the enhancement of aqueous humor outflow through the uveoscleral pathway.[1][5][6]

Parameter Effect of Tafluprost Reference
Uveoscleral OutflowIncreased by approximately 65% in monkeys[11]
Total Outflow FacilityIncreased by approximately 33% in monkeys[11]
Reduction of Intraocular Pressure

Clinical and preclinical studies have consistently demonstrated the potent IOP-lowering efficacy of tafluprost.

Study Population Treatment IOP Reduction Reference
Ocular Normotensive Monkeys0.0025% Tafluprost (single dose)3.1 mmHg[11]
Ocular Hypertensive Monkeys0.0025% Tafluprost (single dose)11.8 mmHg[11]
Healthy Human Volunteers0.005% Tafluprost (7 days)6.8 mmHg from baseline[1]

Experimental Protocols

The following sections outline the general methodologies used in key experiments to elucidate the mechanism of action of this compound.

Receptor Binding Assay

A competitive radioligand binding assay is typically used to determine the binding affinity (Ki) of this compound for the FP receptor.

Binding_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Cell_Culture 1. Culture cells expressing FP receptors (e.g., HEK293) Membrane_Prep 2. Prepare cell membranes by homogenization and centrifugation Cell_Culture->Membrane_Prep Incubation 3. Incubate membranes with a fixed concentration of radiolabeled prostaglandin (e.g., [³H] PGF2α) and varying concentrations of This compound Membrane_Prep->Incubation Separation 4. Separate bound and free radioligand by filtration Incubation->Separation Measurement 5. Measure radioactivity of bound ligand using scintillation counting Separation->Measurement Analysis 6. Determine IC50 and calculate Ki using the Cheng-Prusoff equation Measurement->Analysis

Figure 3: General workflow for a competitive receptor binding assay.

This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the FP receptor, allowing for the calculation of its inhibitory constant (Ki).[1]

Measurement of Uveoscleral Outflow

Fluorophotometry or isotope dilution and accumulation techniques are employed to quantify the rate of uveoscleral outflow in animal models, typically monkeys.[11][15][16]

Uveoscleral_Outflow_Measurement cluster_0 Tracer Administration cluster_1 Sample Collection cluster_2 Quantification and Calculation Tracer_Infusion 1. Infuse a fluorescent tracer (e.g., FITC-dextran) or radiolabeled albumin into the anterior chamber of the monkey eye Tissue_Dissection 2. After a set period, enucleate the eye and dissect ocular tissues (uvea, sclera, etc.) Tracer_Infusion->Tissue_Dissection Tracer_Measurement 3. Measure the amount of tracer in the dissected tissues using fluorometry or scintillation counting Tissue_Dissection->Tracer_Measurement Outflow_Calculation 4. Calculate the rate of uveoscleral outflow based on the amount of tracer that has left the anterior chamber via this pathway Tracer_Measurement->Outflow_Calculation

Figure 4: General workflow for measuring uveoscleral outflow.

Matrix Metalloproteinase (MMP) Activity Assay

Gelatin zymography is a common technique to assess the activity of MMPs secreted by ciliary muscle cells in response to this compound.[12]

MMP_Assay cluster_0 Cell Culture and Treatment cluster_1 Zymography cluster_2 Detection and Analysis Cell_Culture 1. Culture human ciliary smooth muscle cells Treatment 2. Treat cells with This compound Cell_Culture->Treatment Electrophoresis 3. Collect the culture medium and perform SDS-PAGE on a gel containing gelatin Treatment->Electrophoresis Incubation 4. Incubate the gel in a buffer that allows for MMP activity Electrophoresis->Incubation Staining 5. Stain the gel with Coomassie Brilliant Blue Incubation->Staining Analysis 6. Visualize and quantify MMP activity as clear bands of gelatin degradation Staining->Analysis

References

Bioactivation: Hydrolysis of the Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolic Pathway of Tafluprost

Introduction

Tafluprost is a fluorinated synthetic analog of prostaglandin (B15479496) F2α (PGF2α) utilized in the management of open-angle glaucoma and ocular hypertension.[1] Structurally, it is unique among prostaglandin analogs due to the substitution of the C-15 hydroxyl group with two fluorine atoms. This modification confers resistance to inactivation by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in the metabolism of natural prostaglandins.[1][2] Tafluprost is administered as an isopropyl ester prodrug, a lipophilic formulation that enhances its penetration through the cornea.[2][3] Following administration, it undergoes rapid bioactivation and subsequent systemic metabolism. This guide provides a detailed overview of the metabolic pathway of Tafluprost, its pharmacokinetic profile, the experimental methodologies used for its study, and its mechanism of action.

The first and critical step in the metabolic pathway of Tafluprost is its bioactivation within the eye. After topical administration, the lipophilic Tafluprost ester rapidly penetrates the cornea.[3] Within the corneal tissue, it is hydrolyzed by endogenous carboxylesterases to its biologically active metabolite, Tafluprost acid (AFP-172).[2][4] This conversion is highly efficient, and intact Tafluprost is generally not detected in the aqueous humor or systemic circulation.[5]

  • Enzymes: Carboxylesterases[4]

  • Location: Primarily in the cornea[4]

  • Reaction: Hydrolysis of the isopropyl ester bond

  • Product: Tafluprost acid (active metabolite)

Systemic Metabolism of Tafluprost Acid

Once formed, Tafluprost acid, the pharmacologically active moiety, is responsible for the therapeutic effect of lowering intraocular pressure. Systemically, Tafluprost acid is further metabolized through pathways analogous to those for endogenous fatty acids.[4][6] The cytochrome P450 (CYP) enzyme system does not play a role in the metabolism of Tafluprost acid.[3][5]

The primary systemic metabolic route is fatty acid β-oxidation .[3][4] This catabolic process occurs in mitochondria and involves the sequential shortening of the alpha-chain (the carboxylic acid side chain) of Tafluprost acid, cleaving two carbons at a time.[7] This results in the formation of progressively shorter metabolites. The principal metabolites identified are:

  • 1,2-dinor-Tafluprost acid: Formed after one cycle of β-oxidation.

  • 1,2,3,4-tetranor-Tafluprost acid: Formed after two cycles of β-oxidation.[3]

Following β-oxidation, these metabolites, along with any remaining Tafluprost acid, can undergo Phase II conjugation , specifically glucuronidation, to form more water-soluble compounds that are readily excreted.[4][5]

The metabolic cascade is illustrated in the diagram below.

Metabolic_Pathway cluster_cornea Corneal Bioactivation cluster_systemic Systemic Metabolism Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Hydrolysis (Carboxylesterases) Dinor 1,2-dinor-Tafluprost Acid Tafluprost_Acid->Dinor β-Oxidation (1st cycle) Conjugates Glucuronide Conjugates Tafluprost_Acid->Conjugates Phase II Conjugation (Glucuronidation) Tetranor 1,2,3,4-tetranor-Tafluprost Acid Dinor->Tetranor β-Oxidation (2nd cycle) Dinor->Conjugates Tetranor->Conjugates Excretion Excretion Tetranor->Excretion Conjugates->Excretion

Figure 1: Metabolic Pathway of Tafluprost.

Pharmacokinetic Profile of Tafluprost Acid

The systemic exposure to Tafluprost is evaluated by measuring the plasma concentration of its active metabolite, Tafluprost acid. Following once-daily topical ocular administration of a 0.0015% Tafluprost solution to healthy volunteers, Tafluprost acid is rapidly absorbed and eliminated. Plasma concentrations peak at a median time of 10 minutes post-administration and fall below the lower limit of quantification (typically 10 pg/mL) within 30 minutes.[4][5]

Table 1: Pharmacokinetic Parameters of Tafluprost Acid in Healthy Volunteers

Parameter Formulation Day 1 Day 8
Cmax (pg/mL) Preservative-Free 26.0 27.0
Preservative-Containing - 31.4 ± 19.5
Tmax (median, min) Preservative-Free 10 10
Preservative-Containing - 10
AUC(0-last) (pg*min/mL) Preservative-Free 394 432
Preservative-Containing - 581.1 ± 529.9

Data presented as mean ± standard deviation, unless otherwise noted. Data adapted from publicly available FDA documentation and Benchchem application notes.[5][6]

Experimental Methodologies

Quantification of Tafluprost Acid in Human Plasma by LC-MS/MS

Due to the very low systemic concentrations of Tafluprost acid, a highly sensitive and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for its quantification.[6]

Protocol Outline:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw 200 µL of human plasma (K2-EDTA) at room temperature.

    • Add a deuterated internal standard (e.g., Tafluprost acid-d4 or -d7) to the plasma sample to correct for extraction variability.[8][9]

    • Acidify the sample with formic acid to ensure Tafluprost acid is in a non-ionized state.[6]

    • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate) and vortex vigorously for 2-10 minutes to extract the analyte and internal standard into the organic phase.[6][8]

    • Centrifuge at approximately 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[6][8]

  • LC-MS/MS Analysis:

    • Chromatography: Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol.[6][10]

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both Tafluprost acid and its deuterated internal standard.[6][9]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards.

    • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

    • Quantify the concentration of Tafluprost acid in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Plasma Sample (200 µL) s2 2. Add Internal Standard (e.g., Tafluprost acid-d7) s1->s2 s3 3. Liquid-Liquid Extraction (Ethyl Acetate) s2->s3 s4 4. Evaporation s3->s4 s5 5. Reconstitution s4->s5 a1 6. Injection into UPLC/HPLC System s5->a1 a2 7. Chromatographic Separation (C18 Column) a1->a2 a3 8. Mass Spectrometry (ESI-, MRM Mode) a2->a3 d1 9. Peak Integration a3->d1 d2 10. Calibration Curve (Weighted Linear Regression) d1->d2 d3 11. Concentration Calculation d2->d3

Figure 2: Bioanalytical Workflow for Tafluprost Acid Quantification.
In Vitro Metabolism Studies

In vitro models, such as human liver microsomes or cryopreserved hepatocytes, are used to investigate metabolic pathways and stability.[11][12]

Protocol Outline (Hepatocyte Stability Assay):

  • Cell Culture: Plate cryopreserved human hepatocytes and allow them to recover and form a monolayer.

  • Incubation: Expose the hepatocyte cultures to Tafluprost or Tafluprost acid at a known concentration.

  • Time-Course Sampling: Collect samples from the incubation medium at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the metabolic reactions at each time point by adding ice-cold acetonitrile, which also serves to precipitate proteins. An internal standard should be included in the quenching solution for accurate quantification.[11]

  • Analysis: Centrifuge the samples to remove precipitated proteins. Analyze the supernatant using a validated LC-MS/MS method to measure the disappearance of the parent compound and the appearance of metabolites over time.

  • Data Interpretation: The rate of disappearance of the parent compound is used to determine its metabolic stability and calculate parameters such as in vitro half-life and intrinsic clearance.

Mechanism of Action and Signaling Pathway

Tafluprost acid exerts its therapeutic effect by acting as a potent and selective agonist for the prostanoid FP receptor, which is a G-protein coupled receptor.[13][14] These receptors are expressed in various ocular tissues, including the ciliary muscle and trabecular meshwork.[15]

The binding of Tafluprost acid to the FP receptor is believed to initiate a signaling cascade that leads to:

  • Activation of Gq/11 proteins.

  • Stimulation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Increased intracellular calcium levels and activation of protein kinase C (PKC).

  • Upregulation of the expression of matrix metalloproteinases (MMPs).

These MMPs remodel the extracellular matrix within the ciliary muscle and sclera, reducing the hydraulic resistance to aqueous humor outflow through the uveoscleral pathway.[13] This enhanced outflow is the primary mechanism by which Tafluprost lowers intraocular pressure.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effect Physiological Effect TA Tafluprost Acid FP_Receptor Prostanoid FP Receptor TA->FP_Receptor Binds G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC MMPs ↑ MMPs Expression (e.g., MMP-1, -3, -9) Ca_PKC->MMPs ECM Extracellular Matrix Remodeling MMPs->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Figure 3: Tafluprost Acid FP Receptor Signaling Pathway.

Conclusion

The metabolic pathway of Tafluprost is a well-defined, multi-step process that begins with its efficient bioactivation in the cornea and proceeds through systemic degradation via pathways common to endogenous fatty acids. Its unique 15,15-difluoro structure protects it from rapid inactivation, while its prodrug nature ensures effective ocular penetration. A thorough understanding of this pathway, supported by robust bioanalytical methods and knowledge of its receptor-mediated signaling, is crucial for the continued development and clinical application of this important therapeutic agent in the management of glaucoma.

References

An In-depth Technical Guide to the Metabolite Identification of Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of tafluprost (B1681877), a fluorinated prostaglandin (B15479496) F2α analog used in the management of glaucoma and ocular hypertension. The focus of this document is to clarify the established metabolic pathways of tafluprost and provide detailed experimental protocols for the identification and quantification of its primary active metabolite.

Introduction to Tafluprost Metabolism: The Significance of the C-15 Position

Tafluprost is a unique prostaglandin analog characterized by the substitution of the hydroxyl group at the C-15 position with two fluorine atoms.[1][2] This structural modification is fundamental to its metabolic stability. In typical prostaglandins, the C-15 hydroxyl group is a primary site for metabolism, specifically oxidation by 15-hydroxyprostaglandin dehydrogenase.[3] The difluorination at this position in tafluprost effectively blocks this metabolic pathway, contributing to its prolonged duration of action.[3][4]

It is critical to note that a "15-OH tafluprost" metabolite is not a recognized product of in vivo tafluprost metabolism in humans or monkeys. While a synthetic compound named "15-hydroxyl tafluprost" has been used in comparative pharmacological studies in rabbits, it is not a metabolite but a distinct chemical entity used for research purposes.[5][6] Therefore, the focus of metabolite identification for tafluprost is not on modifications at the C-15 position but on other biotransformations.

The Established Metabolic Pathway of Tafluprost

The metabolism of tafluprost is a well-characterized, two-step process that results in its activation and subsequent degradation.[2][7][8]

  • Hydrolysis: Tafluprost is an isopropyl ester prodrug.[9] Following topical administration to the eye, it is rapidly hydrolyzed by corneal esterases to its biologically active metabolite, tafluprost acid (AFP-172).[8][9] This conversion is essential for its therapeutic activity, as tafluprost acid is a potent agonist of the prostaglandin F receptor.[9]

  • Beta-Oxidation: Following its formation, tafluprost acid is further metabolized systemically via fatty acid β-oxidation of its alpha-chain.[8][10] This process is analogous to the degradation of endogenous fatty acids and leads to the formation of inactive, more polar metabolites that can be readily excreted.[10]

The metabolic pathway can be visualized as follows:

Tafluprost_Metabolism Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Corneal Esterases (Hydrolysis) Beta_Oxidation Beta-Oxidation Products (Inactive Metabolites) Tafluprost_Acid->Beta_Oxidation Fatty Acid β-Oxidation Experimental_Workflow Sample Biological Sample (e.g., Plasma) LLE Liquid-Liquid Extraction Sample->LLE Sample Preparation LC_Separation LC Separation (C18 Column) LLE->LC_Separation Extracted Analyte MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Eluted Analyte Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Mass Spectra

References

A Preliminary Investigation of Tafluprost and its Active Metabolite, Tafluprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into Tafluprost (B1681877), a fluorinated prostaglandin (B15479496) F2α analog, and its biologically active metabolite, tafluprost acid. A key structural feature of Tafluprost is the substitution of the 15-hydroxyl group with two fluorine atoms, which has significant implications for its metabolism and mechanism of action in the treatment of open-angle glaucoma and ocular hypertension.

Core Concepts: Metabolism and Mechanism of Action

Tafluprost is an isopropyl ester prodrug that, after topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its active form, tafluprost acid.[1][2][3][4] This active metabolite is a potent and selective agonist of the prostaglandin F (FP) receptor.[1][5] The unique 15,15-difluoro substitution prevents the metabolic inactivation of the molecule by 15-hydroxyprostaglandin dehydrogenase, a common metabolic pathway for natural prostaglandins.[1]

The primary mechanism by which tafluprost acid lowers intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor.[1][2][5][6] Upon binding to the FP receptor, a G-protein coupled receptor, it initiates a signaling cascade that leads to the relaxation of the ciliary muscle and alterations in the extracellular matrix of the uveoscleral pathway, facilitating the drainage of aqueous humor from the eye.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preliminary investigations into Tafluprost and its active metabolite, tafluprost acid.

Table 1: Pharmacokinetic Parameters of Tafluprost Acid

ParameterValueSpeciesAdministrationReference
Tmax10 minutesHumanTopical Ocular[2]
Cmax (Day 1)26 pg/mLHumanTopical Ocular[2]
Cmax (Day 8)27 pg/mLHumanTopical Ocular[2]
AUC (Day 1)394 pgmin/mLHumanTopical Ocular[2]
AUC (Day 8)432 pgmin/mLHumanTopical Ocular[2]
Plasma Concentration (30 min post-dose)< 10 pg/mL (Limit of Quantification)HumanTopical Ocular[2]

Table 2: Receptor Binding Affinity

LigandReceptorKiNotesReference
Tafluprost Acid (AFP-172)Prostanoid FP Receptor0.4 nMHigher affinity than the carboxylic acids of latanoprost (B1674536) or unoprostone.[1]

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of tafluprost acid to the prostanoid FP receptor.

Methodology:

  • Receptor Preparation: Human prostanoid FP receptors are expressed in a suitable cell line (e.g., HEK293 cells). Cell membranes containing the receptor are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled prostaglandin, such as [3H]PGF2α, is used as the competing ligand.

  • Competition Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (tafluprost acid).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Uveoscleral Outflow Measurement

Objective: To measure the effect of Tafluprost on the uveoscleral outflow of aqueous humor.

Methodology:

  • Animal Model: The study is typically conducted in monkeys (e.g., cynomolgus monkeys) with normal or laser-induced ocular hypertension.

  • Tracer Infusion: A fluorescent tracer (e.g., fluorescein (B123965) isothiocyanate-dextran) is infused into the anterior chamber of the eye at a constant rate.

  • Drug Administration: A single drop of Tafluprost ophthalmic solution (e.g., 0.0025%) is administered to the treated eye, while a vehicle is administered to the control eye.

  • Aqueous Humor Sampling: Samples of aqueous humor are collected at various time points after drug administration.

  • Fluorophotometry: The concentration of the fluorescent tracer in the aqueous humor samples is measured using a scanning ocular fluorophotometer.

  • Outflow Calculation: The rate of tracer washout from the anterior chamber is used to calculate the total aqueous humor outflow. Uveoscleral outflow is then determined by subtracting the trabecular outflow (measured separately or estimated).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic activation of Tafluprost and the subsequent signaling cascade upon FP receptor activation.

Tafluprost_Metabolism Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Corneal Esterases Metabolites Inactive Metabolites (via β-oxidation) Tafluprost_Acid->Metabolites

Caption: Metabolic activation of Tafluprost to its active form, tafluprost acid.

FP_Receptor_Signaling cluster_cell Cell Membrane Tafluprost_Acid Tafluprost Acid FP_Receptor FP Receptor (GPCR) Tafluprost_Acid->FP_Receptor G_Protein Gq/11 FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Increased Uveoscleral Outflow Ca_Release->Cellular_Response ERK_Activation ERK1/2 Phosphorylation PKC->ERK_Activation ERK_Activation->Cellular_Response

Caption: Simplified signaling pathway of tafluprost acid via the FP receptor.

References

A Technical Overview of 15-OH Tafluprost: FP Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of 15-OH Tafluprost (B1681877), the active metabolite of the prostaglandin (B15479496) F2α analog Tafluprost, for its target receptor. Tafluprost is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases to its biologically active form, 15-OH Tafluprost, also known as tafluprost acid.[1][2] The primary mechanism of action is believed to be the reduction of intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor, a process mediated by the prostanoid F-series (FP) receptor.[2][3]

Receptor Binding Affinity

This compound is a selective and high-affinity agonist for the prostanoid FP receptor.[2][3] Its binding affinity has been quantified and compared to other prostaglandin analogs, demonstrating a significantly higher affinity than latanoprost's active form. This high affinity contributes to its potent IOP-lowering effects.[4][5][6] The compound shows minimal affinity for other related prostanoid receptors, highlighting its selectivity.[1][3]

Quantitative Binding Data

The following table summarizes the equilibrium dissociation constant (Kᵢ) for this compound and a comparator at the human FP receptor. A lower Kᵢ value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Kᵢ)
This compound (Tafluprost Acid, AFP-172) Prostanoid FP Receptor0.4 nM [2][5]
Latanoprost (B1674536) Acid (PhXA85)Prostanoid FP Receptor4.7 nM[5][6]

As indicated by the data, the affinity of this compound for the FP receptor is approximately 12 times higher than that of latanoprost acid.[1][3][5][6]

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of this compound to the FP receptor is typically determined using a competitive radioligand binding assay.[5] This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the target receptor in a membrane preparation.

Detailed Methodology
  • Membrane Preparation :

    • Cells or tissues endogenously expressing the FP receptor (e.g., human ciliary muscle cells) or a cell line stably overexpressing the cloned human FP receptor are harvested.

    • The cells are homogenized in a cold lysis buffer containing protease inhibitors.[7]

    • The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the membrane fraction.[7]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method, such as the BCA assay.[7]

  • Competitive Binding Reaction :

    • The assay is performed in a 96-well plate format.[7]

    • A fixed concentration of a suitable radioligand (e.g., ³H-PGF₂α) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor compound (this compound) are added to the wells to compete for binding with the radioligand.[8]

    • "Total binding" is determined in the absence of a competitor, while "non-specific binding" is determined in the presence of a saturating concentration of a non-labeled agonist.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[7][9]

  • Separation and Detection :

    • The incubation is terminated by rapid vacuum filtration through glass fiber filter mats (e.g., GF/C), which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[7]

    • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.[7]

  • Data Analysis :

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound, generating a sigmoidal competition curve.

    • Non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

    • The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[7]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Separation & Detection cluster_analysis Data Analysis p1 Cell/Tissue Homogenization p2 Centrifugation & Pelleting p1->p2 p3 Resuspension in Assay Buffer p2->p3 a1 Incubation: Membranes + Radioligand + Competitor (this compound) p3->a1 a2 Reach Equilibrium a1->a2 d1 Vacuum Filtration a2->d1 d2 Filter Washing d1->d2 d3 Scintillation Counting d2->d3 an1 Calculate Specific Binding d3->an1 an2 Determine IC50 from Curve an1->an2 an3 Calculate Ki (Cheng-Prusoff Equation) an2->an3

Workflow for a competitive radioligand binding assay.

FP Receptor Signaling Pathway

The prostanoid FP receptor is a canonical G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[10][11] The binding of an agonist such as this compound initiates a cascade of intracellular events.

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[12][13] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[13] The resulting elevation in intracellular Ca²⁺ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to various downstream cellular responses. In the context of the eye's ciliary muscle, this pathway is linked to the remodeling of the extracellular matrix and the subsequent increase in uveoscleral outflow, which lowers IOP.[13]

G Ligand This compound Receptor FP Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Response Downstream Cellular Responses (e.g., Increased Outflow) DAG->Response Activates PKC, leading to Ca Ca²⁺ Release ER->Ca Ca->Response Triggers

Canonical Gq signaling pathway of the FP receptor.

References

The Crucial Role of 15-OH Tafluprost in the Synthesis of Tafluprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the synthesis of Tafluprost, a potent prostaglandin (B15479496) F2α analog used in the treatment of glaucoma and ocular hypertension. The focus of this document is the pivotal role of the 15-hydroxy (15-OH) Tafluprost intermediate, detailing its formation and subsequent conversion into the final active pharmaceutical ingredient. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and the drug's mechanism of action to support research and development efforts in prostaglandin chemistry.

Overview of Tafluprost Synthesis: A Convergent Approach

The synthesis of Tafluprost is a multi-step process that often employs a convergent strategy, where different fragments of the molecule are synthesized separately before being combined. A common and effective route involves the use of a key prostaglandin intermediate, which is then elaborated to introduce the specific side chains and functional groups of Tafluprost. Central to this elaboration is the management of the C-15 position, which in the final drug is a difluorinated carbon. The synthesis navigates through a 15-OH intermediate, which is subsequently oxidized and fluorinated.

A notable synthetic approach involves the Julia-Lythgoe olefination to construct the carbon skeleton, followed by a series of protecting group manipulations and oxidations.[1] A mixture of diastereomeric 15-OH prostaglandin derivatives serves as the direct precursor to the critical 15-keto intermediate.[1] The chirality at the C-15 position is ultimately irrelevant as it is destroyed in the subsequent oxidation step, which simplifies the process by not requiring the separation of C-15 epimers.[1]

The Synthetic Workflow: From Precursor to Tafluprost

The overall workflow for the synthesis of Tafluprost from a key prostaglandin intermediate highlights the central position of the 15-OH derivative. The process is designed to efficiently build the complex molecule while controlling the stereochemistry of multiple chiral centers.

G cluster_0 Core Synthesis cluster_1 Formation of 15-OH Intermediate cluster_2 Conversion to Tafluprost Prostaglandin_Phenylsulfone Prostaglandin Phenylsulfone (e.g., Compound 16) Julia_Lythgoe Julia-Lythgoe Olefination Prostaglandin_Phenylsulfone->Julia_Lythgoe Aldehyde_Synthon Aldehyde ω-chain Synthon (e.g., Compound 17) Aldehyde_Synthon->Julia_Lythgoe Protected_Intermediate Protected Prostaglandin Intermediate Julia_Lythgoe->Protected_Intermediate Deprotection Removal of silyl (B83357) protecting group Protected_Intermediate->Deprotection Intermediate_15OH 15-OH Prostaglandin Intermediate (Diastereomeric mixture, e.g., 29a/b) Deprotection->Intermediate_15OH Oxidation Oxidation Intermediate_15OH->Oxidation Keto_Intermediate 15-Keto Intermediate (e.g., Compound 30) Oxidation->Keto_Intermediate Fluorination Deoxydifluorination Keto_Intermediate->Fluorination Difluoro_Intermediate 15,15-Difluoro Intermediate (e.g., Compound 31) Fluorination->Difluoro_Intermediate Deprotection_Esterification Deprotection and Esterification Difluoro_Intermediate->Deprotection_Esterification Tafluprost Tafluprost Deprotection_Esterification->Tafluprost

Caption: Synthetic workflow for Tafluprost highlighting the 15-OH intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involving the 15-OH Tafluprost intermediate.

Formation of the 15-OH Prostaglandin Intermediate (e.g., 29a/b)

The 15-OH intermediate is generated by the removal of a silyl protecting group from its precursor.

  • Reaction: Deprotection of the tert-butyldimethylsilyl (TBDMS) ether.

  • Reagents and Conditions: Camphor-10-sulfonic acid (CSA) in methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2). The reaction is typically run at room temperature for several hours.[1][2][3]

  • Procedure:

    • Dissolve the silyl-protected prostaglandin intermediate in a mixture of CH2Cl2 and MeOH.

    • Add camphor-10-sulfonic acid to the solution.

    • Stir the reaction mixture at room temperature for approximately 7 hours.[2][3]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • The resulting crude product is a mixture of diastereomeric 15-OH prostaglandin derivatives.[1] Due to the subsequent oxidation step, separation of these diastereomers is not necessary.[1]

Oxidation of the 15-OH Intermediate to the 15-Keto Intermediate (e.g., 30)

The hydroxyl group at the C-15 position is oxidized to a ketone, which is a crucial step before fluorination.

  • Reaction: Oxidation of a secondary alcohol to a ketone.

  • Reagents and Conditions: Dess-Martin periodinane (DMP) and sodium bicarbonate (NaHCO3) in dichloromethane (CH2Cl2).[1][2][3]

  • Procedure:

    • Dissolve the mixture of diastereomeric 15-OH intermediates in CH2Cl2.

    • Add NaHCO3 to the solution.

    • Add Dess-Martin periodinane to the mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, the reaction is typically quenched and worked up to isolate the 15-keto intermediate.

Deoxydifluorination of the 15-Keto Intermediate

This step introduces the characteristic geminal difluoride at the C-15 position.

  • Reaction: Conversion of a ketone to a geminal difluoride.

  • Reagents and Conditions: Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) in boiling dichloromethane (CH2Cl2).[1][2][3]

  • Procedure:

    • Dissolve the 15-keto intermediate in CH2Cl2.

    • Cool the solution (e.g., to 0 °C) and add Deoxo-Fluor®.

    • Allow the reaction to warm to room temperature and then reflux for approximately 24 hours.[1][2][3]

    • After completion, carefully quench the reaction and perform an aqueous workup.

    • Extract the product, dry the organic phase, and purify by chromatography to yield the 15,15-difluoro intermediate.

Quantitative Data on Synthetic Steps

The efficiency of the synthetic steps is critical for the overall yield of Tafluprost. The following table summarizes the reported yields for the key transformations starting from the protected 15-OH precursor.

StepPrecursor CompoundProduct CompoundReagentsYield (%)Reference
Deprotection of TBDMS ether28a/b29a/bCSA, MeOH, CH2Cl282[2][3]
Oxidation of 15-OH to 15-Keto29a/b30DMP, NaHCO3, CH2Cl299[2][3]
Deoxydifluorination of 15-Keto3031Deoxo-Fluor®, CH2Cl278[1][2][3]
Deprotection of acetyl and other groups3133 (methyl ester)K2CO3, MeOH76[1][2][3]
Hydrolysis to Tafluprost Acid31 or 336LiOH·H2O, MeOH~98-100[1][2][3]
Final Esterification to Tafluprost65 (Tafluprost)i-PrI, DBU, acetone83[2][3]

Analytical Methods for Intermediate and Product Analysis

The characterization and purity assessment of intermediates and the final product are essential. High-performance liquid chromatography (HPLC) is a primary analytical tool.

HPLC with UV or Fluorescence Detection
  • Instrumentation: HPLC system equipped with a UV or fluorescence detector.[4][5]

  • Column: A reverse-phase column, such as a C18 or phenyl column, is commonly used.[4][5][6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or ethanol).[4][5][6]

  • Detection:

    • UV Detection: Wavelengths around 210-220 nm are often used.[4][6]

    • Fluorescence Detection: Excitation at 220 nm and emission at 292 nm provides high sensitivity.[4][5]

  • Application: These methods are used for the quantitative determination of Tafluprost and its impurities, ensuring the purity of the final product.[4][6] They can be adapted to monitor the disappearance of the 15-OH intermediate and the appearance of the 15-keto intermediate.

Mechanism of Action of Tafluprost

Tafluprost is a prodrug that is rapidly hydrolyzed in the eye to its biologically active form, Tafluprost acid.[1][7] This active metabolite is a potent and selective agonist of the prostaglandin F (FP) receptor.[7][8]

G cluster_0 Cellular Environment Tafluprost Tafluprost (Prodrug) Esterases Corneal Esterases Tafluprost->Esterases Hydrolysis Tafluprost_Acid Tafluprost Acid (Active Metabolite) Esterases->Tafluprost_Acid FP_Receptor Prostanoid FP Receptor Tafluprost_Acid->FP_Receptor Binds and Activates Cell_Signaling Intracellular Signaling (e.g., Gq/11 pathway) FP_Receptor->Cell_Signaling MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Cell_Signaling->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMP_Upregulation->ECM_Remodeling Outflow_Increase Increased Uveoscleral Aqueous Humor Outflow ECM_Remodeling->Outflow_Increase IOP_Reduction Reduced Intraocular Pressure (IOP) Outflow_Increase->IOP_Reduction

Caption: Mechanism of action of Tafluprost in lowering intraocular pressure.

Activation of the FP receptor in the ciliary muscle initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs). These enzymes remodel the extracellular matrix, which reduces the hydraulic resistance and increases the outflow of aqueous humor through the uveoscleral pathway.[7][9] This ultimately results in the lowering of intraocular pressure.[7]

Conclusion

The this compound derivative is a critical, albeit transient, intermediate in the synthesis of Tafluprost. Its formation and subsequent high-yield conversion through an oxidation and deoxydifluorination sequence are key to the successful production of the final drug. The fact that the C-15 diastereomers do not need to be separated simplifies the manufacturing process, making the overall synthetic route more efficient. Understanding the chemistry of this intermediate is fundamental for process optimization, impurity profiling, and the development of novel prostaglandin analogs.

References

Spectroscopic and Synthetic Profile of 15-OH Tafluprost Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for a key synthetic intermediate of Tafluprost, a prostaglandin (B15479496) analogue used in the management of glaucoma and ocular hypertension. The focus is on the 15-hydroxy (15-OH) precursor, offering valuable data for researchers in medicinal chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the diastereoisomeric 15-OH Tafluprost intermediate, specifically the isolated (+)-29a isomer, which is a protected form of this compound. This data is crucial for the structural elucidation and characterization of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data confirms the elemental composition and molecular weight of the (+)-29a isomer.

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
FormulaC₃₅H₄₈O₁₂Na
Calculated Mass (M+Na)⁺687.3005
Found Mass (M+Na)⁺687.3005
Nuclear Magnetic Resonance (NMR) Data

Detailed ¹H and ¹³C NMR data for the (+)-29a isomer are provided below. These spectra were recorded in CDCl₃ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.31 - 7.25 m 2H, Ar-H
7.00 - 6.95 m 1H, Ar-H
6.93 - 6.88 m 2H, Ar-H
5.81 - 5.71 m 1H, H-13
5.68 - 5.58 m 1H, H-14
5.46 - 5.31 m 2H, H-5, H-6
5.14 - 5.06 m 1H, H-11
4.95 - 4.87 m 1H, H-9
4.50 - 4.43 m 1H, H-15
4.10 - 3.90 m 6H, -OCH₂, PhOCH₂
2.80 - 2.70 m 1H, H-8
2.38 - 2.20 m 3H, H-12, H-2
2.18 - 2.08 m 2H, H-10
2.05 s 6H, 2 x -OCOCH₃
2.04 s 6H, 2 x -OCOCH₃
1.80 - 1.68 m 2H, H-4
1.68 - 1.55 m 2H, H-3

| 1.22 | s | | 6H, -C(CH₃)₂ |

¹³C-NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
173.2 -CH₂C OOCH₂-
170.8, 170.7, 170.6 4 x -OC OCH₃
158.5 Ar-C
134.2 C-14
129.5 Ar-CH
129.2 C-5
128.8 C-6
121.2 Ar-CH
114.6 Ar-CH
79.2 C-9
74.6 C-11
72.0 C-15
71.3 PhOC H₂
63.8 -OC H₂
52.5 C-8
50.0 C-12
42.8 C-10
34.2 C-2
26.6 C-3
25.7 C-4
24.9 C-7
21.1, 20.8 4 x -OCOC H₃

| 19.3 | -C(C H₃)₂ |

Experimental Protocols

The following protocols are based on the synthesis and characterization of the this compound intermediate as described in the scientific literature.

Synthesis of 2,2-Bis(acetoxymethyl)propyl (5Z)-7-{(1R,2R,3R,5S)-3,5-Diacetoxy-2-[(1E,3R/3S)-4-phenoxy-3-hydroxybut-1-enyl]cyclopentyl}hept-5-enoate (29a/b)
  • Starting Material: Diastereoisomeric esters 28a/b (11.3 g, 14.58 mmol) were dissolved in a 1:1 mixture of methanol (B129727) and dichloromethane (B109758) (100 mL).

  • Deprotection: Camphorosulfonic acid (1.12 g, 4.81 mmol) was added to the solution.

  • Reaction: The resulting solution was stirred for 7 hours at room temperature.

  • Quenching: Sodium bicarbonate (0.47 g) was added to neutralize the acid.

  • Workup: The mixture was filtered through a Büchner funnel, and the filtrate was concentrated under reduced pressure.

  • Purification: The crude product was purified by silica (B1680970) gel flash chromatography with a gradient elution of 5%–40% ethyl acetate (B1210297) in hexanes. This yielded a sample of the pure alcohol (+)-29a (59 mg) and an inseparable mixture of diastereoisomeric alcohols 29a/b (6.94 g, 82% yield).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) technique.

  • Infrared Spectroscopy: FT-IR spectra were recorded on a thin film.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the this compound intermediate and a conceptual representation of its metabolic context.

experimental_workflow reactant reactant process process intermediate intermediate product product analysis analysis start Diastereoisomeric Esters (28a/b) reaction Deprotection with Camphorosulfonic Acid start->reaction mixture Mixture of Diastereoisomeric Alcohols (29a/b) reaction->mixture purification Silica Gel Flash Chromatography mixture->purification final_product Isolated (+)-29a and Mixture of 29a/b purification->final_product nmr NMR Analysis final_product->nmr ms MS Analysis final_product->ms ftir FT-IR Analysis final_product->ftir

Synthesis and Analysis Workflow for this compound Intermediate.

metabolic_pathway prodrug prodrug active_metabolite active_metabolite further_metabolite further_metabolite process process tafluprost Tafluprost (Isopropyl Ester Prodrug) hydrolysis Corneal Esterases (Hydrolysis) tafluprost->hydrolysis tafluprost_acid Tafluprost Acid (Biologically Active) hydrolysis->tafluprost_acid beta_oxidation β-oxidation tafluprost_acid->beta_oxidation dinor_tetranor 1,2-dinor- and 1,2,3,4-tetranor- Tafluprost Acid beta_oxidation->dinor_tetranor

Conceptual Metabolic Pathway of Tafluprost.

Signaling Pathway

Direct signaling pathway information for this compound is not extensively documented as it is primarily a synthetic intermediate. However, the ultimate product, Tafluprost, and its active metabolite, Tafluprost acid, are potent agonists of the prostanoid FP receptor. The activation of this receptor is believed to lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor. The metabolic fate of Tafluprost involves hydrolysis to Tafluprost acid, followed by β-oxidation, similar to endogenous fatty acids.

A Technical Guide to the Basic Research of Tafluprost and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental research concerning Tafluprost (B1681877), a fluorinated prostaglandin (B15479496) F2α analog. It delves into its synthesis, mechanism of action, pharmacology, and the analytical methods used for its characterization. A key focus is placed on the structural modifications that differentiate Tafluprost from natural prostaglandins (B1171923) and the implications for its metabolic stability and therapeutic efficacy. This document also clarifies the role of synthetic analogs, such as 15-hydroxy Tafluprost, in comparative research studies.

Introduction: The Rationale Behind Tafluprost's Design

Tafluprost is a therapeutic agent used to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] It is a prodrug, specifically an isopropyl ester, which enhances its lipophilicity and allows for effective penetration through the cornea upon topical administration.[3][4][5] In the eye, it is rapidly hydrolyzed by esterases to its biologically active metabolite, tafluprost acid (also known as AFP-172).[1][3][5]

A defining feature of Tafluprost's molecular structure is the substitution of the 15-hydroxyl group, present in natural prostaglandin F2α, with two fluorine atoms.[2][3][6] This modification is critical as it renders the molecule resistant to oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][6][7] This enzyme is the primary catalyst for the inactivation of natural prostaglandins. By blocking this metabolic pathway, Tafluprost exhibits a more prolonged duration of action.

The term "15-hydroxy Tafluprost" refers to a synthetic analog used in specific research contexts for comparative purposes.[7] It is not a metabolite of Tafluprost. Studies utilizing this 15-hydroxy analog help to elucidate the pharmacological advantages conferred by the 15,15-difluoro substitution in the parent drug.

Chemical Synthesis and Activation

The synthesis of Tafluprost has been achieved through various methods, often building upon the foundational Corey method for prostaglandin synthesis or employing more novel convergent strategies like the Julia-Lythgoe olefination.[4][8] These complex multi-step syntheses aim to establish the correct stereochemistry of the cyclopentane (B165970) core and attach the alpha and omega side chains.[9]

Once administered, the prodrug Tafluprost is activated in the cornea.

G cluster_cornea Corneal Tissue cluster_target Site of Action Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Hydrolysis via Corneal Esterases FP_Receptor FP Receptor Tafluprost_Acid->FP_Receptor Binds and Activates

Prodrug activation of Tafluprost to its active acid form.

Pharmacology and Mechanism of Action

FP Receptor Agonism

Tafluprost acid is a potent and highly selective agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][5][10] Its binding affinity for the FP receptor is approximately 12 times higher than that of latanoprost (B1674536) acid, another commonly used prostaglandin analog.[4][6][11] This high affinity contributes to its efficacy at a low therapeutic concentration (0.0015%).[12] Tafluprost acid shows minimal to no affinity for other prostanoid receptors (e.g., DP, EP, IP, or TP), underscoring its selectivity.[1][3]

Signaling Pathway

The binding of tafluprost acid to the FP receptor, which is coupled to the Gq alpha subunit, initiates a downstream signaling cascade. This activation is believed to reduce IOP by increasing the outflow of aqueous humor through the uveoscleral pathway.[1][10][13] The signaling process involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[14] Subsequent signaling events, potentially involving the mitogen-activated protein kinase (MAPK) pathway, lead to the remodeling of the extracellular matrix in the ciliary muscle, which reduces hydraulic resistance and enhances fluid outflow.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tafluprost_Acid Tafluprost Acid FP_Receptor FP Receptor (GPCR) Tafluprost_Acid->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Response ↑ Uveoscleral Outflow (↓ IOP) Ca2->Response MAPK MAPK Pathway PKC->MAPK activates MAPK->Response leads to

FP receptor signaling pathway activated by Tafluprost acid.

Metabolism: A Tale of Two Pathways

The primary innovation in Tafluprost's design is its metabolic stability. Natural prostaglandins are rapidly inactivated in a two-step process, beginning with oxidation of the 15-hydroxyl group by 15-PGDH. Tafluprost's 15,15-difluoro structure prevents this initial, rate-limiting step.

G cluster_PGF2a Natural PGF₂α Metabolism cluster_Tafluprost Tafluprost Acid Metabolism PGF2a PGF₂α (15-OH group) Inactive_PGF2a 15-keto-PGF₂α (Inactive) PGF2a->Inactive_PGF2a Oxidation via 15-PGDH Tafluprost_Acid Tafluprost Acid (15,15-difluoro) Metabolites Inactive Metabolites (e.g., tetranor acid) Tafluprost_Acid->Metabolites Fatty Acid β-oxidation Blocked 15-PGDH Pathway BLOCKED Tafluprost_Acid->Blocked

Metabolic pathway comparison: PGF₂α vs. Tafluprost acid.

Consequently, tafluprost acid is metabolized through slower, alternative pathways, primarily fatty acid β-oxidation of its carboxylic acid side chain, followed by phase II conjugation.[1][5][10] This results in the formation of inactive metabolites such as 1,2,3,4-tetranor tafluprost acid.[5]

Quantitative Data Summary

Pharmacokinetic Parameters

The systemic exposure to tafluprost acid following topical ocular administration is very low and transient. The table below summarizes key pharmacokinetic parameters in healthy volunteers after administration of a 0.0015% ophthalmic solution.[10][12][15]

ParameterDay 1Day 8Reference(s)
Cmax (pg/mL) 2627[10]
Tmax (median, min) 1010[3][10]
AUC (pg*min/mL) 394432[10]
Plasma Concentration at 30 min < 10 pg/mL (LLOQ)< 10 pg/mL (LLOQ)[10][12]
Cmax: Maximum plasma concentration; Tmax: Time to Cmax; AUC: Area under the plasma concentration-time curve; LLOQ: Lower Limit of Quantification.
Pharmacodynamic Parameters

The biological activity of tafluprost acid has been quantified through various in vitro assays.

ParameterValueCompoundReceptor/SystemReference(s)
Ki (nM) 0.4Tafluprost AcidHuman Prostanoid FP[3]
EC₅₀ (nM) 0.5Tafluprost AcidRecombinant Human FP[12]
Relative FP Receptor Affinity ~12x Latanoprost AcidTafluprost AcidHuman Prostanoid FP[4][6][11]
Ki: Inhibitor constant (a measure of binding affinity); EC₅₀: Half maximal effective concentration.

Experimental Protocols & Workflows

General Experimental Workflow

The development and characterization of a prostaglandin analog like Tafluprost follows a structured workflow from initial design to clinical evaluation.

G cluster_invitro In Vitro Assays cluster_invivo Preclinical Models Synthesis Chemical Synthesis & Purification In_Vitro In Vitro Characterization Synthesis->In_Vitro In_Vivo In Vivo Animal Studies In_Vitro->In_Vivo Receptor_Binding Receptor Binding (Ki determination) Functional_Assay Functional Assays (e.g., Ca²⁺ Flux, EC₅₀) Clinical Human Clinical Trials In_Vivo->Clinical IOP_Model IOP Reduction (e.g., Monkey Model) PK_Model Pharmacokinetics (ADME) Tox_Model Toxicology Analysis Data Analysis & Reporting Clinical->Analysis

General workflow for prostaglandin analog drug development.
Protocol: FP Receptor Binding Assay

  • Objective : To determine the binding affinity (Ki) of a test compound for the FP receptor.

  • Methodology :

    • Membrane Preparation : Membranes are prepared from cells stably expressing the human FP receptor (e.g., HEK-293 cells).

    • Radioligand : A radiolabeled prostaglandin, such as [³H]PGF2α, is used as the competitive ligand.

    • Assay : A constant concentration of radioligand and cell membranes are incubated with varying concentrations of the unlabeled test compound (e.g., tafluprost acid).

    • Incubation : The mixture is incubated to allow binding to reach equilibrium.

    • Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Analysis : The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Protocol: Pharmacokinetic Study in Humans
  • Objective : To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of tafluprost acid after topical administration of Tafluprost.[15]

  • Methodology :

    • Subjects : A cohort of healthy volunteers is enrolled.

    • Administration : A single drop of Tafluprost 0.0015% ophthalmic solution is administered to one or both eyes.[10]

    • Blood Sampling : Venous blood samples are collected at predefined time points (e.g., pre-dose, and at 5, 10, 15, 30, 45, and 60 minutes post-dose).[15]

    • Sample Processing : Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma is stored at -80°C until analysis.

    • Bioanalysis : The concentration of tafluprost acid in plasma samples is quantified using a validated high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][15] The lower limit of quantification (LLOQ) is typically around 10 pg/mL.[10][15]

    • Data Analysis : Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Protocol: Analytical Method by RP-HPLC
  • Objective : To separate and quantify Tafluprost from its related impurities, including geometric isomers.[16]

  • Methodology :

    • Chromatography System : A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a photodiode array (PDA) detector is used.

    • Column : A C18 analytical column is employed for separation.

    • Mobile Phase : A gradient elution is typically used. For example, Mobile Phase A could be a mixture of water, methanol, and orthophosphoric acid (900:100:1, v/v), and Mobile Phase B could be a mixture of acetonitrile (B52724) and water (900:100, v/v).[16]

    • Instrument Settings :

      • Flow Rate : ~1.0-1.2 mL/min

      • Column Temperature : 50°C

      • Detection Wavelength : 210 nm

    • Validation : The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16]

Conclusion

The basic research into Tafluprost highlights a successful application of rational drug design. By substituting the metabolically vulnerable 15-hydroxyl group with fluorine atoms, researchers created a potent, selective, and metabolically stable FP receptor agonist. This modification leads to enhanced therapeutic efficacy in lowering intraocular pressure. The use of synthetic analogs like 15-hydroxy Tafluprost in comparative studies has been instrumental in confirming the pharmacological benefits of this structural change, particularly in improving ocular blood flow dynamics.[7] The detailed understanding of its pharmacology, signaling pathways, and pharmacokinetics provides a solid foundation for its clinical use and for the future development of next-generation prostaglandin analogs.

References

An In-Depth Technical Guide to the Pharmacology of 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost (B1681877) is a fluorinated synthetic analog of prostaglandin (B15479496) F2α, utilized as a potent ocular hypotensive agent in the management of open-angle glaucoma and ocular hypertension.[1][2] It is administered as an isopropyl ester prodrug, which undergoes rapid hydrolysis by corneal esterases to its biologically active form, Tafluprost acid.[1][3] A key structural modification of Tafluprost is the substitution of the hydroxyl group at the C-15 position with two fluorine atoms. This modification is critical to its pharmacological profile, as it confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of natural prostaglandins (B1171923).[1][4][5]

Core Pharmacology of Tafluprost and Tafluprost Acid

The primary mechanism of action of Tafluprost acid is as a highly selective and potent agonist of the prostanoid FP receptor.[1][4][6] Activation of the FP receptor in the eye initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[1][3]

Receptor Binding Affinity and Functional Activity

Tafluprost acid exhibits a high affinity for the human prostanoid FP receptor. While specific quantitative data for 15-OH Tafluprost is scarce, the data for Tafluprost acid and its comparison with other prostaglandins highlight its potency.

CompoundReceptorParameterValueSpeciesReference
Tafluprost Acid (AFP-172)Prostanoid FPKi0.4 nMHuman[1]
Tafluprost AcidProstanoid FPEC500.5 nMNot Specified[7]
Latanoprost AcidProstanoid FPKi~4.8 nM (12x less than Tafluprost Acid)Human[1][2]

The Significance of the C-15 Position: Insights from this compound

The substitution of the 15-hydroxyl group with fluorine atoms in Tafluprost is a deliberate design feature to prevent its metabolic degradation by 15-PGDH.[1][4] This enzyme oxidizes the 15-hydroxyl group of natural prostaglandins to a ketone, rendering them inactive. By blocking this metabolic pathway, Tafluprost acid has a longer duration of action within the eye.

While "this compound" is not a natural metabolite of Tafluprost, it has been synthesized and used in research to understand the impact of this specific structural feature. A study investigating the effects of various prostaglandin analogs on ocular blood flow utilized this compound alongside Tafluprost, latanoprost, and travoprost.[8][9] This study demonstrated that both Tafluprost and this compound could relax endothelin-1-induced contractions in isolated rabbit ciliary artery segments, suggesting that the 15-OH analog may still possess some biological activity.[8] However, the lack of comprehensive pharmacological data for this compound prevents a direct comparison of its receptor affinity and functional potency with Tafluprost acid.

The inclusion of this compound in such studies underscores the importance of the C-15 modification for metabolic stability and sustained therapeutic effect.

Signaling Pathways

Upon binding to the FP receptor, a Gq protein-coupled receptor, Tafluprost acid initiates a downstream signaling cascade.

Tafluprost_Acid Tafluprost Acid FP_Receptor FP Receptor (Gq-coupled) Tafluprost_Acid->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates MMP_Upregulation MMP Upregulation PKC_Activation->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of Tafluprost acid via the FP receptor.

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

This protocol outlines a method to determine the binding affinity (Ki) of a test compound like this compound for the prostanoid FP receptor.

Start Start Prepare_Membranes Prepare Membranes (Cells expressing FP receptor) Start->Prepare_Membranes Incubate Incubate: - Membranes - [3H]-PGF2α (Radioligand) - Test Compound (e.g., this compound) Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioligand (Scintillation Counting) Separate->Quantify Analyze Analyze Data (Calculate Ki) Quantify->Analyze End End Analyze->End

References

Methodological & Application

Application Note and Protocol: Analytical Method Development for 15-OH Tafluprost (Tafluprost Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tafluprost (B1681877) is a prostaglandin (B15479496) F2α analog used in the treatment of glaucoma and ocular hypertension.[1] It is a prodrug that is hydrolyzed in the eye by esterases to its biologically active metabolite, tafluprost acid (15-OH Tafluprost).[2][3] Accurate and sensitive quantification of tafluprost acid is crucial for pharmacokinetic studies, bioequivalence assessments, and quality control of pharmaceutical formulations.[1][4] This document provides a detailed overview of validated analytical methods for the determination of tafluprost acid, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Tafluprost acid is the primary and pharmacologically active metabolite of tafluprost.[3] Following ocular administration, tafluprost is absorbed through the cornea and rapidly hydrolyzed to tafluprost acid.[3] This active metabolite is then further metabolized via fatty acid β-oxidation and phase II conjugation.[2][3] Due to its potent activity and low systemic concentrations, highly sensitive analytical methods are required for its quantification in biological matrices.[3][4]

Metabolic Pathway of Tafluprost

The metabolic activation of tafluprost to its active form, tafluprost acid, is a critical step in its mechanism of action. This enzymatic conversion is illustrated in the diagram below.

cluster_0 Metabolic Activation cluster_1 Further Metabolism Tafluprost Tafluprost Tafluprost_Acid Tafluprost Acid (this compound) Tafluprost->Tafluprost_Acid Corneal Esterases Metabolites Metabolites Tafluprost_Acid->Metabolites β-oxidation & Conjugation

Metabolic conversion of Tafluprost to Tafluprost Acid.

Analytical Methodologies

The primary techniques for the quantification of tafluprost and its metabolites are HPLC with UV or fluorescence detection and LC-MS/MS.[1][4] For routine quality control of pharmaceutical formulations, HPLC-UV and HPLC-Fluorescence methods have demonstrated good accuracy and precision.[4] For bioanalytical applications requiring high sensitivity to measure low concentrations in biological matrices like plasma, LC-MS/MS is the preferred method.[1][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of different validated analytical methods for tafluprost and its active metabolite.

Table 1: Comparison of Validated HPLC Methods for Tafluprost

ParameterHPLC-Fluorescence Detection[5]HPLC-UV Detection[6]
Accuracy (% Recovery) 100.13 ± 1.27Not explicitly stated as % recovery, but validated as per ICH guidelines
Precision (% RSD) < 2.0< 4.46
Linearity Range (µg/mL) 0.05 - 20.6 - 45
Limit of Detection (LOD) (µg/mL) 0.0160.18
Limit of Quantification (LOQ) (µg/mL) 0.0480.55

Table 2: Performance of a Validated LC-MS/MS Method for Tafluprost Acid

ParameterLC-MS/MS
Lower Limit of Quantification (LLOQ) 10 pg/mL[3][4]
Linearity Range 0.01 - 10 ng/mL[7]
Accuracy 85 - 115%[7]
Precision (%CV) < 15%[7]
Recovery > 80%[7]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Tafluprost and Related Substances

This protocol is based on a validated stability-indicating RP-HPLC method.[8][9]

1. Materials and Reagents

  • Tafluprost reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (85%)

  • Milli-Q water

2. Chromatographic Conditions

  • Instrument: HPLC system with a photodiode array detector.[8][9]

  • Column: C18 analytical column.[8][9]

  • Mobile Phase A: A mixture of water, methanol, and orthophosphoric acid (900:100:1, v/v).[8][9]

  • Mobile Phase B: A mixture of acetonitrile and water (900:100, v/v).[8][9]

  • Gradient Elution: A suitable gradient program should be developed to separate tafluprost from its impurities.

  • Flow Rate: 1.0 mL/min for related substances and 1.2 mL/min for assay.[8][9]

  • Column Temperature: 50°C.[8][9]

  • Detector Wavelength: 210 nm.[8][9]

  • Injection Volume: 5-15 µL.[9]

  • Diluent: Acetonitrile:water (50:50 v/v).[9]

3. Standard and Sample Preparation

  • Prepare a stock solution of the tafluprost reference standard in the diluent.

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linearity range.

  • For drug substance analysis, dissolve a known amount of the sample in the diluent to achieve a concentration within the calibration range.

4. Validation Parameters

  • The method should be validated according to ICH guidelines for parameters such as precision, accuracy, linearity, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness.[8][9]

Protocol 2: Sensitive LC-MS/MS Method for Tafluprost Acid in Human Plasma

This protocol outlines a general procedure for the quantification of tafluprost acid in human plasma, based on common practices for prostaglandin analysis.[3][4][7]

1. Materials and Reagents

  • Tafluprost acid reference standard

  • Internal Standard (IS), e.g., PGF2α-d4[7]

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1 mL aliquot of human plasma, add the internal standard.[1]

  • Perform liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

3. LC-MS/MS Conditions

  • Instrument: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[4]

  • Column: C18, 2.1 x 100 mm, 2.6 µm.[7]

  • Mobile Phase A: 0.1% Formic acid in Water.[7]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]

  • Gradient: 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Injection Volume: 10 µL.[7]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tafluprost Acid: Precursor Ion (m/z) 411.2, Product Ions (m/z) 309.2, 185.1[7]

    • Internal Standard (PGF2α-d4): Precursor Ion (m/z) 357.2, Product Ion (m/z) 197.2[7]

    • Collision energies should be optimized for the specific instrument used.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of tafluprost acid in a biological sample using LC-MS/MS.

Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Liquid-Liquid or Solid-Phase Extraction IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Final_Report Final Report Data_Processing->Final_Report

Experimental workflow for Tafluprost acid quantification.

Conclusion

The choice of an analytical method for this compound (tafluprost acid) is dependent on the specific application. For quality control of pharmaceutical products, validated HPLC-UV or HPLC-fluorescence methods provide adequate sensitivity and precision. However, for the quantification of tafluprost acid in biological matrices for pharmacokinetic and bioequivalence studies, a highly sensitive and specific LC-MS/MS method is required. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals in the selection and implementation of appropriate analytical methodologies for tafluprost acid.

References

Application Notes and Protocols for the Analytical Determination of 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a prostaglandin (B15479496) F2α analog used in the treatment of open-angle glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active metabolite, 15-OH Tafluprost, also known as Tafluprost acid. This active form is a potent and selective agonist for the prostanoid FP receptor, which is believed to lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[1][2] Due to the low systemic concentrations of Tafluprost acid following topical ocular administration, highly sensitive and robust bioanalytical methods are required for its quantification in biological matrices such as human plasma.[2]

These application notes provide detailed protocols for the detection and quantification of this compound using state-of-the-art analytical techniques, as well as information on available analytical standards.

Analytical Standards

The availability of high-purity analytical standards is critical for the accurate quantification of this compound. Several suppliers offer Tafluprost acid as a reference standard.

Table 1: Commercially Available this compound (Tafluprost Acid) Analytical Standards

SupplierProduct NameCatalog NumberPurity
PharmaffiliatesTafluprost AcidPA 47 12520Not specified
Sigma-AldrichTafluprost acidSML2579≥98% (HPLC)

It is recommended to obtain a certificate of analysis from the supplier to confirm the purity and identity of the standard. Deuterated internal standards, such as Tafluprost-d7 acid, are also available and recommended for LC-MS/MS analysis to ensure accuracy and precision.[3]

Signaling Pathway of Tafluprost

Tafluprost, after being converted to its active form Tafluprost acid (this compound), exerts its therapeutic effect primarily by acting as a selective agonist of the prostaglandin F (FP) receptor. This interaction initiates a signaling cascade that leads to the relaxation of the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. The exact downstream signaling pathway is complex but is understood to involve the activation of matrix metalloproteinases and the remodeling of the extracellular matrix in the uveoscleral pathway.

Tafluprost_Signaling_Pathway cluster_0 Cell Membrane Tafluprost_acid Tafluprost Acid (this compound) FP_receptor FP Receptor Tafluprost_acid->FP_receptor binds G_protein Gq/11 FP_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway Ca_release->MAPK_pathway PKC->MAPK_pathway MMPs Matrix Metalloproteinases (MMPs) MAPK_pathway->MMPs upregulates ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow IOP_reduction Reduced Intraocular Pressure Uveoscleral_outflow->IOP_reduction

Caption: Tafluprost acid signaling pathway.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a robust and sensitive method for the quantification of this compound (Tafluprost acid) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard to ensure accuracy and precision.[1][3]

LCMSMS_Workflow Sample_Prep Sample Preparation Plasma Plasma Sample (200 µL) Sample_Prep->Plasma IS Add Internal Standard (Tafluprost-d7 acid) Plasma->IS LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Injection Injection into LC System LCMS_Analysis->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: LC-MS/MS experimental workflow.

a. Sample Preparation (Liquid-Liquid Extraction)

  • Allow plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.

  • Pipette 200 µL of each sample into a 2 mL polypropylene (B1209903) microcentrifuge tube.

  • Add 20 µL of the working internal standard solution (e.g., Tafluprost-d7 acid, 1 ng/mL in methanol) to all tubes except for the blank matrix samples.

  • Vortex briefly for approximately 10 seconds.

  • Add 1 mL of ethyl acetate (B1210297) to each tube.

  • Cap and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[3]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

b. Chromatographic and Mass Spectrometric Conditions

Table 2: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
Liquid Chromatography
LC SystemHPLC or UHPLC system
Analytical ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion
Detection ModeMultiple Reaction Monitoring (MRM)
IonSpray Voltage-4500 V
Source Temperature500°C

Note: The gradient and MRM transitions should be optimized for the specific instrument and column used.

Table 3: Performance of a Validated LC-MS/MS Method for Tafluprost Acid

ParameterValue
Linearity Range10 - 5000 pg/mL
Lower Limit of Quantification (LLOQ)10 pg/mL
Intra-day Precision (%RSD)≤ 15%
Inter-day Precision (%RSD)≤ 15%
Intra-day Accuracy (% Bias)85-115%
Inter-day Accuracy (% Bias)85-115%
Data adapted from publicly available FDA documentation and application notes.[1]
Quantification of Tafluprost in Ophthalmic Solutions and Aqueous Humor by HPLC with Fluorescence Detection

This protocol outlines a validated, green, and sensitive HPLC method coupled with fluorescence detection for the quantitative determination of Tafluprost.[4][5]

HPLC_Workflow Sample_Prep Sample Preparation Sample Ophthalmic Solution or Aqueous Humor Sample Sample_Prep->Sample Dilution Dilution with Mobile Phase Sample->Dilution HPLC_Analysis HPLC Analysis Dilution->HPLC_Analysis Injection Injection into HPLC System HPLC_Analysis->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: HPLC-Fluorescence experimental workflow.

a. Sample Preparation

For ophthalmic solutions, a simple dilution with the mobile phase is typically sufficient. For aqueous humor, a protein precipitation step followed by dilution may be necessary depending on the sample volume and concentration.

b. Chromatographic and Detection Conditions

Table 4: HPLC-Fluorescence Parameters

ParameterCondition
High-Performance Liquid Chromatography
LC SystemHPLC system
Analytical ColumnHyperClone™ ODS (C18), 150 × 4.6 mm i.d., 5 μm particle size
Mobile PhaseEthanol:0.01 M phosphate (B84403) buffer (60:40 v/v, pH 4.5)
Flow Rate1 mL/min
Injection Volume20 µL
Column TemperatureAmbient
Fluorescence Detection
Excitation Wavelength220 nm
Emission Wavelength292 nm
Internal StandardBimatoprost (BIM)
Method details from Abd-AlGhafar et al. (2022).[4][5]

Table 5: Performance of a Validated HPLC-Fluorescence Method for Tafluprost

ParameterValue
Linearity Range0.05 - 2 µg/mL
Correlation Coefficient (r)0.9999
Limit of Detection (LOD)0.016 µg/mL
Limit of Quantification (LOQ)0.048 µg/mL
Accuracy (% Recovery)100.13 ± 1.27%
Precision (%RSD)< 2.0%
Data from Abd-AlGhafar et al. (2022).[4][5]

Conclusion

The analytical methods described provide robust and sensitive options for the quantification of this compound (Tafluprost acid) and its parent prodrug, Tafluprost. The choice of method will depend on the specific application, required sensitivity, and the biological matrix being analyzed. For bioanalytical studies in plasma requiring high sensitivity, the LC-MS/MS method is the preferred choice. For the analysis of ophthalmic solutions and potentially aqueous humor, the HPLC-fluorescence method offers a reliable and sensitive alternative. The availability of certified analytical standards is paramount for achieving accurate and reproducible results.

References

Application Notes and Protocols: 15-OH Tafluprost as a Research Tool in Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor, and its reduction is the primary goal of current treatments. Prostaglandin (B15479496) F2α (PGF2α) analogs are first-line therapies for open-angle glaucoma due to their potent IOP-lowering effects.

Tafluprost is a unique PGF2α analog where the C-15 hydroxyl group is replaced by two fluorine atoms. This modification makes it resistant to inactivation by 15-hydroxyprostaglandin dehydrogenase. Tafluprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active metabolite, Tafluprost acid (AFP-172). It is this active form, not 15-OH Tafluprost, that is the focus of research. Tafluprost acid is a highly potent and selective agonist for the prostaglandin F (FP) receptor. Its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, thereby reducing IOP.[1][2] There is also evidence suggesting it may enhance trabecular outflow and improve ocular blood flow.[2][3]

This document provides detailed application notes and experimental protocols for utilizing Tafluprost acid as a research tool in the study of glaucoma and the development of novel anti-glaucoma agents.

Mechanism of Action

Tafluprost acid exerts its effects primarily through the activation of the prostanoid FP receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by Tafluprost acid binding to the FP receptor in ciliary muscle cells leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn increases the uveoscleral outflow of aqueous humor.[2][4]

Signaling Pathway Diagram

tafluprost_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tafluprost_acid Tafluprost Acid FP_Receptor FP Receptor (GPCR) Tafluprost_acid->FP_Receptor Binds G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates MMPs Matrix Metalloproteinases (MMPs) Upregulation PKC->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Outflow Increased Uveoscleral Outflow ECM_Remodeling->Outflow experimental_workflow Start Start: Novel Compound Library Primary_Screening Primary Screening: FP Receptor Binding Assay Start->Primary_Screening Hit_Identification Hit Identification: Compounds with High Affinity (Low Ki) Primary_Screening->Hit_Identification Hit_Identification->Start No Hits Functional_Assay Secondary Screening: Functional Assay (e.g., Ca²⁺ Mobilization) Hit_Identification->Functional_Assay Hits Lead_Selection Lead Selection: Potent Agonists (Low EC50) Functional_Assay->Lead_Selection Lead_Selection->Primary_Screening No Activity In_Vivo_IOP In Vivo Efficacy: IOP Reduction in Animal Model Lead_Selection->In_Vivo_IOP Leads Successful_Candidate Successful Candidate: Significant IOP Lowering In_Vivo_IOP->Successful_Candidate Successful_Candidate->Lead_Selection Ineffective Mechanism_Studies Mechanism of Action Studies: - Uveoscleral Outflow - Ocular Blood Flow Successful_Candidate->Mechanism_Studies Efficacious Preclinical_Development Preclinical Development Mechanism_Studies->Preclinical_Development

References

Application Notes and Protocols for 15-OH Tafluprost Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tafluprost is a fluorinated analog of prostaglandin (B15479496) F2α used in the treatment of glaucoma and ocular hypertension.[1] It is a prodrug, an isopropyl ester, which is hydrolyzed by esterases in the cornea to its biologically active form, 15-OH Tafluprost, also known as Tafluprost acid.[1][2] This enzymatic conversion is critical for its therapeutic effect, which involves increasing the uveoscleral outflow of aqueous humor to reduce intraocular pressure.[1][2] The quantification of this compound is essential for pharmacokinetic studies, drug metabolism research, and in vitro characterization of the enzymatic activity responsible for its activation.

This document provides a detailed protocol for an enzymatic assay to measure the formation of this compound from Tafluprost. The protocol is designed for researchers, scientists, and drug development professionals. It outlines the in vitro enzymatic conversion of Tafluprost followed by the quantification of the resulting this compound using a competitive enzyme-linked immunosorbent assay (ELISA).

Principle of the Assay

The assay is performed in two main stages:

  • Enzymatic Conversion: Tafluprost is incubated with a source of esterase activity (e.g., corneal tissue homogenate or a purified esterase) to catalyze its hydrolysis to this compound.

  • Quantification by Competitive ELISA: The amount of this compound produced is then quantified using a competitive ELISA. This immunoassay is based on the competition between the this compound in the sample and a fixed amount of enzyme-labeled prostaglandin for a limited number of binding sites on a specific antibody. The amount of labeled prostaglandin bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Experimental Protocols

I. Enzymatic Conversion of Tafluprost to this compound

This protocol describes the in vitro conversion of Tafluprost using a biological sample containing esterase activity.

Materials and Reagents:

  • Tafluprost solution (in a suitable solvent like DMSO or ethanol)

  • Corneal tissue homogenate (or a purified carboxyl-esterase)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Incubator or water bath

  • Stop solution (e.g., a strong acid like HCl or a specific esterase inhibitor)

Procedure:

  • Prepare Corneal Tissue Homogenate (if applicable):

    • Excise fresh corneal tissue and wash with ice-cold PBS.

    • Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.

    • Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzymes.

    • Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

  • Set up the Enzymatic Reaction:

    • In a reaction tube, combine the following:

      • Corneal tissue homogenate supernatant (or purified esterase solution)

      • Tafluprost solution (to a final desired concentration, e.g., 10 µM)

      • PBS to bring the final reaction volume to a set amount (e.g., 100 µL).

    • Include appropriate controls:

      • Negative Control (No Enzyme): Replace the enzyme source with buffer to account for any non-enzymatic hydrolysis.

      • Negative Control (No Substrate): Replace the Tafluprost solution with a vehicle to determine the background signal.

  • Incubation:

    • Incubate the reaction tubes at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). The optimal incubation time should be determined empirically.

  • Stop the Reaction:

    • Terminate the enzymatic reaction by adding a stop solution or by heat inactivation (e.g., heating at 95°C for 5 minutes), depending on the stability of the analyte.

  • Sample Preparation for ELISA:

    • The reaction mixture can now be used directly in the ELISA or may require further dilution to fall within the dynamic range of the assay.

II. Quantification of this compound by Competitive ELISA

This protocol is based on the principles of commercially available Prostaglandin F2α ELISA kits, which can be adapted for the quantification of its analog, this compound.

Materials and Reagents:

  • Prostaglandin F2α ELISA Kit (containing pre-coated plates, standards, detection antibody, and substrate)

  • Samples from the enzymatic conversion step

  • Wash buffer

  • Microplate reader

Procedure:

  • Prepare Standards and Samples:

    • Prepare a standard curve using the this compound (Tafluprost acid) standards provided with the kit or by preparing serial dilutions of a known concentration of pure Tafluprost acid.

    • Dilute the samples from the enzymatic reaction as needed.

  • ELISA Protocol:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated prostaglandin to each well.

    • Add the specific antibody to each well.

    • Incubate the plate according to the kit manufacturer's instructions (e.g., 2 hours at room temperature or overnight at 4°C).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for the recommended time to allow for color development.

    • Stop the color development by adding the stop solution.

    • Read the absorbance of each well at the recommended wavelength (typically 405-450 nm) using a microplate reader.

Data Analysis

  • Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound is inversely proportional to the absorbance.

  • Calculate this compound Concentration: Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • Enzyme Activity: Calculate the rate of this compound formation (enzyme activity) based on the concentration of the product, the incubation time, and the amount of protein in the reaction.

Data Presentation

Table 1: Example Standard Curve Data for this compound ELISA

Standard Concentration (pg/mL)Absorbance (450 nm)
50000.250
25000.450
12500.780
6251.250
312.51.890
156.252.550
0 (Blank)3.000

Table 2: Example Results of Enzymatic Conversion and Quantification

SampleIncubation Time (min)This compound (pg/mL)Enzyme Activity (pmol/min/mg protein)
Test Sample 1301500[Calculated Value]
Test Sample 2602800[Calculated Value]
Negative Control (No Enzyme)60< LLDN/A
Negative Control (No Substrate)60< LLDN/A
LLD: Lower Limit of Detection

Mandatory Visualization

Enzymatic_Assay_Workflow cluster_elisa ELISA Steps start Start reagent_prep Reagent Preparation (Tafluprost, Enzyme Source, Buffers) start->reagent_prep enzymatic_reaction Enzymatic Reaction (Incubation at 37°C) reagent_prep->enzymatic_reaction reaction_stop Reaction Termination (Heat or Chemical) enzymatic_reaction->reaction_stop sample_prep Sample Preparation (Dilution) reaction_stop->sample_prep add_reagents Add Samples, Standards, Conjugate, and Antibody sample_prep->add_reagents elisa_assay Competitive ELISA data_analysis Data Analysis end End data_analysis->end incubation_wash Incubation and Washing add_reagents->incubation_wash substrate_add Substrate Addition and Color Development incubation_wash->substrate_add read_plate Read Absorbance (Microplate Reader) substrate_add->read_plate read_plate->data_analysis

Caption: Workflow for the this compound enzymatic assay.

References

Application Notes and Protocols for Studying Ocular Blood Flow with 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-OH Tafluprost (B1681877), the active carboxylic acid metabolite of the prostaglandin (B15479496) F2α analog Tafluprost, is a potent ocular hypotensive agent used in the management of glaucoma and ocular hypertension.[1][2][3] Beyond its well-established role in lowering intraocular pressure (IOP) by enhancing uveoscleral outflow, emerging evidence highlights its beneficial effects on ocular blood flow (OBF).[4][5][6] These effects appear to be, at least in part, independent of IOP reduction, suggesting a direct vasodilatory mechanism that could provide additional neuroprotective benefits for glaucoma patients.[4][5]

These application notes provide a comprehensive overview of the use of 15-OH Tafluprost in preclinical and clinical research to study ocular hemodynamics. Detailed protocols for key experiments are outlined, and quantitative data from relevant studies are summarized to facilitate experimental design and data interpretation.

Mechanism of Action on Ocular Blood Flow

Tafluprost, as a prodrug, is rapidly hydrolyzed in the cornea to its active form, this compound.[3] This active metabolite exerts its effects primarily through the prostaglandin F (FP) receptor.[2][3][7] The proposed mechanisms by which this compound influences ocular blood flow include:

  • FP Receptor Agonism: Activation of FP receptors in the ciliary muscle and trabecular meshwork leads to increased uveoscleral outflow of aqueous humor, thereby reducing IOP.[2][3] Lowered IOP can decompress ocular blood vessels, leading to improved perfusion.

  • Direct Vasodilation: Studies suggest that this compound may have a direct vasodilatory effect on ocular blood vessels.[1] This is potentially mediated by a reduction in intracellular free calcium (Ca2+) concentration in vascular smooth muscle cells.[4][5]

  • Antagonism of Endothelin-1 (ET-1): ET-1 is a potent vasoconstrictor implicated in the pathogenesis of glaucoma-related optic nerve damage.[4] this compound has been shown to counteract ET-1-induced vasoconstriction in ocular arteries, suggesting a protective role in maintaining blood flow.[4][7]

Signaling Pathway

The binding of this compound to the FP receptor initiates a signaling cascade that ultimately leads to increased uveoscleral outflow and potential vasodilation.

cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell / Ciliary Muscle Cell 15-OH_Tafluprost This compound FP_receptor Prostanoid FP Receptor 15-OH_Tafluprost->FP_receptor Binds to G_protein Gq/11 Protein Activation FP_receptor->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release MMP MMP Upregulation (e.g., MMP-1, -3, -9) IP3_DAG->MMP Vasodilation Vasodilation Ca_release->Vasodilation Inhibition may lead to ECM Extracellular Matrix Remodeling MMP->ECM Uveoscleral_Outflow Increased Uveoscleral Outflow ECM->Uveoscleral_Outflow ET1_antagonism Antagonism of Endothelin-1 (ET-1) Effects ET1_antagonism->Vasodilation Contributes to

Figure 1: Signaling pathway of this compound in ocular tissues.

Data Presentation

Preclinical Studies of this compound on Ocular Blood Flow
Animal ModelMethodParameter MeasuredTreatment GroupOutcomeReference
RabbitLaser Speckle Flowgraphy (LSFG)Optic Nerve Head (ONH) Blood FlowThis compoundInhibited ET-1 induced decrease in ONH blood flow[4]
RabbitColor Doppler ImagingOphthalmic Artery Resistive IndexTafluprost (BAK-free)Significant reduction in resistive index[4]
CatLaser Doppler VelocimetryRetinal Blood Flow and VelocityTafluprost 0.0015%Significant increase in retinal blood flow and velocity[8]
MonkeyLSFGONH Blood FlowTafluprostIncreased ONH blood flow in normal and glaucomatous eyes[8]
Clinical Studies of Tafluprost on Ocular Blood Flow
Study PopulationMethodParameter MeasuredTreatment GroupDurationOutcomeReference
Primary Open-Angle Glaucoma (POAG)Adaptive Optics Scanning Laser Ophthalmoscopy (AO-SLO)Aggregated Erythrocyte Velocity (AEV)Tafluprost4 weeksSignificant increase in AEV (from 1.08 to 1.29 mm/sec)[9]
POAGLSFGMean Blur Rate (MBR) in ONHTafluprost3 yearsStable ONH microcirculation (compared to decrease in latanoprost (B1674536) group)[1]
Myopic Disc Type GlaucomaLSFGMBR in ONHTafluprost120 minutesSignificant increase in MBR (+6.7%)[10]
POAGMultiple modalities including AO-SLOParafoveal Blood Flow Velocity (pBFV)Tafluprost12 weeksSignificant increase in pBFV (+14.3%)[11]

Experimental Protocols

Experimental Workflow for Preclinical Evaluation

cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_measurement Post-Treatment Measurement cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rabbit, Monkey) baseline Baseline Ocular Blood Flow Measurement (e.g., LSFG, CDI) animal_model->baseline treatment Topical Administration of this compound or Vehicle Control baseline->treatment post_treatment Measure Ocular Blood Flow at Defined Time Points treatment->post_treatment analysis Compare Blood Flow Changes Between Treatment and Control Groups post_treatment->analysis iop_measurement Correlate with Intraocular Pressure (IOP) Measurements analysis->iop_measurement

Figure 2: Preclinical experimental workflow for ocular blood flow studies.
Protocol 1: Measurement of Optic Nerve Head Blood Flow in Rabbits using Laser Speckle Flowgraphy (LSFG)

Objective: To evaluate the effect of topically administered this compound on optic nerve head (ONH) blood flow.

Materials:

  • Male rabbits

  • This compound solution

  • Vehicle control solution

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

  • Laser Speckle Flowgraphy (LSFG) instrument

  • Endothelin-1 (ET-1) for vasoconstriction induction model (optional)

Procedure:

  • Animal Preparation: Anesthetize the rabbits according to approved institutional animal care protocols.

  • Baseline Measurement: Instill one drop of topical anesthetic into the conjunctival sac. Position the rabbit's head and align the LSFG instrument to focus on the ONH. Record baseline blood flow measurements, typically expressed as Mean Blur Rate (MBR).

  • Treatment Administration: Topically administer a single drop of this compound solution to one eye and the vehicle control to the contralateral eye.

  • Post-Treatment Measurements: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after instillation, repeat the LSFG measurements of the ONH.

  • (Optional) ET-1 Challenge: To assess the protective effect, intravitreally inject ET-1 to induce vasoconstriction after drug administration and measure the extent to which this compound can prevent the reduction in blood flow.

  • Data Analysis: Calculate the percentage change in MBR from baseline for both the treated and control eyes. Statistically compare the changes between the two groups.

Protocol 2: Evaluation of Retinal Blood Flow in Glaucoma Patients using Adaptive Optics Scanning Laser Ophthalmoscopy (AO-SLO)

Objective: To non-invasively measure changes in absolute retinal blood flow velocity in human subjects with glaucoma following treatment with Tafluprost.

Materials:

  • Study participants with a diagnosis of primary open-angle glaucoma

  • Tafluprost ophthalmic solution (0.0015%)

  • Adaptive Optics Scanning Laser Ophthalmoscopy (AO-SLO) system

  • Applanation tonometer for IOP measurement

  • Sphygmomanometer for blood pressure measurement

Procedure:

  • Patient Recruitment and Baseline Visit:

    • Obtain informed consent from all participants.

    • Conduct a comprehensive ophthalmic examination.

    • Perform baseline measurements:

      • Intraocular pressure (IOP)

      • Systemic blood pressure

      • AO-SLO imaging of the parafoveal region to measure aggregated erythrocyte velocity (AEV) in a selected capillary vessel.

  • Treatment Initiation: Instruct patients to self-administer one drop of Tafluprost in the study eye(s) once daily in the evening.

  • Follow-up Visits: Schedule follow-up visits at 1 week and 4 weeks post-treatment initiation.

  • Follow-up Measurements: At each follow-up visit, repeat the IOP, blood pressure, and AO-SLO measurements. Ensure the same capillary vessel is imaged at each visit for consistent AEV measurement.

  • Data Analysis:

    • Use spatiotemporal image analysis from the AO-SLO videos to calculate AEV.

    • Compare the mean AEV and IOP at 1 and 4 weeks to the baseline values using appropriate statistical tests (e.g., paired t-test).

    • Analyze the correlation between changes in AEV and changes in IOP.

Conclusion

This compound demonstrates a significant and potentially IOP-independent beneficial effect on ocular blood flow. The provided protocols and data summaries offer a framework for researchers to further investigate the vascular effects of this compound. The use of advanced imaging techniques such as LSFG and AO-SLO allows for precise and non-invasive quantification of these effects in both preclinical and clinical settings. Further research into the direct vasodilatory mechanisms of this compound will be crucial in fully understanding its neuroprotective potential in glaucoma management.

References

Application Notes & Protocols for the Isolation and Purification of 15-OH Tafluprost (Tafluprost Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost (B1681877) is a fluorinated prostaglandin (B15479496) F2α analog used in the treatment of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active metabolite, 15-OH Tafluprost, also known as Tafluprost acid or AFP-172.[1][2][3] This active form is a potent agonist of the prostanoid FP receptor, which increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1] Due to its role as the primary active moiety, obtaining highly purified this compound is crucial for various research and development activities, including in vitro and in vivo studies, development of analytical standards, and formulation studies.

This document provides detailed protocols for the isolation and purification of this compound from biological matrices and synthetic reaction mixtures. The methodologies described are based on established techniques for prostaglandin analysis and purification, primarily leveraging liquid-liquid extraction (LLE), solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC).

Metabolic Pathway of Tafluprost

Tafluprost undergoes a critical activation step to exert its therapeutic effect. The following diagram illustrates the conversion of the Tafluprost prodrug to its active form, this compound.

Tafluprost Metabolism Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid This compound (Tafluprost Acid - Active Metabolite) Tafluprost->Tafluprost_Acid Corneal Esterases (Hydrolysis) Metabolism Further Metabolism (β-oxidation, Phase II Conjugation) Tafluprost_Acid->Metabolism Systemic Circulation

Caption: Metabolic activation of Tafluprost to this compound.

Isolation and Purification Workflow

The general workflow for isolating and purifying this compound involves initial extraction from a liquid matrix, followed by one or more chromatographic purification steps. The specific protocol can be adapted based on the starting material (e.g., in vitro reaction, biological fluid) and the desired final purity.

Purification Workflow Start Starting Material (e.g., Reaction Mixture, Plasma) Extraction Extraction (LLE or SPE) Start->Extraction Concentration1 Solvent Evaporation Extraction->Concentration1 Purification Chromatographic Purification (Preparative HPLC) Concentration1->Purification Fraction_Collection Fraction Collection (Guided by UV Detection) Purification->Fraction_Collection Concentration2 Solvent Evaporation Fraction_Collection->Concentration2 Final_Product Purified this compound Concentration2->Final_Product

Caption: General workflow for this compound purification.

Experimental Protocols

Protocol 1: Isolation of this compound from Aqueous Media via Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for the analytical quantification of Tafluprost acid in human plasma and is suitable for isolating the compound from in vitro hydrolysis reactions or biological fluids.[1][4]

Materials:

  • Aqueous sample containing this compound

  • Internal Standard (IS) solution (optional, for quantification)

  • 1% Formic Acid in water

  • Ethyl Acetate (B1210297) (or other suitable water-immiscible organic solvent)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate

  • Microcentrifuge tubes or separatory funnel

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Transfer a known volume of the aqueous sample (e.g., 1 mL) into a suitable tube or funnel.

  • Acidification: Add 1% formic acid to the sample to adjust the pH to approximately 3-4. This ensures that the carboxylic acid group of this compound is protonated, increasing its solubility in the organic solvent.[4][5]

  • Extraction: Add a volume of ethyl acetate (e.g., 3-5 mL). Cap the tube/funnel and vortex or shake vigorously for 10 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the mixture at 4000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous and organic layers.[1]

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interfacial precipitate.

  • Re-extraction (Optional): For improved recovery, repeat steps 3-5 with a fresh aliquot of ethyl acetate and combine the organic layers.

  • Washing: Wash the combined organic phase with a saturated aqueous sodium chloride solution to remove residual water and water-soluble impurities.[5]

  • Drying: Dry the organic phase by passing it through anhydrous sodium sulfate.[5]

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1][4]

  • Reconstitution: Reconstitute the dried residue in a minimal volume of a suitable solvent (e.g., mobile phase for HPLC) for further purification or analysis.

Protocol 2: Purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a preparative RP-HPLC method for purifying the extracted this compound. The conditions are derived from analytical methods developed for Tafluprost and its related impurities.[6][7]

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 analytical or preparative column

  • Mobile Phase A: Water with 0.1% Formic Acid or Orthophosphoric Acid

  • Mobile Phase B: Acetonitrile or Methanol

  • Reconstituted extract from Protocol 1

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition.

  • Sample Injection: Inject the reconstituted sample onto the column.

  • Chromatographic Separation: Elute the sample using a gradient or isocratic method. A gradient elution is often preferred for separating the target compound from impurities with different polarities.

  • Detection and Fraction Collection: Monitor the column effluent at a suitable wavelength (e.g., 210 nm)[6][7]. Collect the fraction corresponding to the this compound peak.

  • Post-Purification Processing: Combine the collected fractions containing the pure compound. Evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Purity Analysis: Assess the purity of the final product using analytical HPLC.

Data Presentation

The following tables summarize typical parameters for the extraction and chromatographic purification of this compound and related compounds.

Table 1: Liquid-Liquid Extraction Parameters

Parameter Condition Reference
Sample Matrix Human Plasma, Aqueous Solution [1],[4]
Acidification 1% Formic Acid in Water [1]
Extraction Solvent Ethyl Acetate [1]
Phase Separation Centrifugation (4000 x g, 10 min, 4°C) [1]

| Evaporation | Nitrogen stream at 40°C |[1],[4] |

Table 2: HPLC Purification Parameters for Tafluprost and Related Substances

Parameter Condition Reference
Column C18 [6],[7]
Mobile Phase A Water:Methanol:Orthophosphoric Acid (900:100:1, v/v/v) [6],[7]
Mobile Phase B Acetonitrile:Water (900:100, v/v) [6],[7]
Elution Mode Gradient [6],[7]
Flow Rate 1.0 - 1.2 mL/min (analytical scale) [6]
Column Temperature 50°C [6]

| Detection | UV at 210 nm |[6] |

Note: The parameters in Table 2 are for an analytical scale separation of Tafluprost and its impurities. For preparative scale purification of this compound, the column size, flow rate, and sample load would need to be scaled up accordingly. The mobile phase composition provides a good starting point for method development.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful isolation and purification of this compound. The combination of liquid-liquid extraction for initial sample cleanup followed by preparative RP-HPLC is an effective strategy for obtaining this biologically active metabolite in high purity. Researchers can adapt these methodologies to suit their specific starting materials and purity requirements for advancing research in glaucoma treatment and prostaglandin pharmacology.

References

Application Note: Quantification of Tafluprost Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost (B1681877) is a prostaglandin (B15479496) F2α analog used in the management of open-angle glaucoma and ocular hypertension.[1] As an isopropyl ester prodrug, it is rapidly hydrolyzed in the eye to its biologically active metabolite, tafluprost acid.[2][3] This active form effectively lowers intraocular pressure by enhancing the uveoscleral outflow of aqueous humor.[2] Given the low concentrations of tafluprost acid in systemic circulation following topical administration, a highly sensitive and selective analytical method is imperative for accurate quantification in biological matrices, which is essential for pharmacokinetic, toxicokinetic, and clinical investigations.[3][4]

This document provides a detailed protocol for the analysis of tafluprost acid in biological matrices, primarily human plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein employs liquid-liquid extraction for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision, consistent with regulatory guidelines.[2][5]

Signaling Pathway and Metabolism

Tafluprost, upon administration, undergoes hydrolysis by esterases, primarily in the cornea, to form its active metabolite, tafluprost acid.[2][3] Tafluprost acid then acts as a selective agonist at the prostanoid FP receptor.[6] The activation of this G-protein coupled receptor is believed to initiate a signaling cascade that upregulates matrix metalloproteinases (MMPs).[6] This leads to remodeling of the extracellular matrix in the ciliary muscle, reducing resistance to aqueous humor outflow and thereby lowering intraocular pressure.[6] Systemically, tafluprost acid is further metabolized through fatty acid β-oxidation.

Tafluprost_Metabolism_and_Signaling_Pathway cluster_metabolism Metabolism cluster_signaling Signaling Pathway Tafluprost Tafluprost (Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Esterases (in Cornea) Metabolites Inactive Metabolites (via β-oxidation) Tafluprost_Acid->Metabolites Systemic Metabolism FP_Receptor Prostanoid FP Receptor Tafluprost_Acid->FP_Receptor Agonist Binding Signaling_Cascade Signaling Cascade FP_Receptor->Signaling_Cascade MMPs Matrix Metalloproteinases (MMP-1, MMP-3, MMP-9) Signaling_Cascade->MMPs Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Aqueous_Outflow Increased Uveoscleral Aqueous Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure Aqueous_Outflow->IOP_Reduction Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw Plasma Sample s2 Spike with Internal Standard (Tafluprost Acid-d4) s1->s2 s3 Liquid-Liquid Extraction (with Ethyl Acetate) s2->s3 s4 Centrifuge s3->s4 s5 Separate Organic Layer s4->s5 s6 Evaporate to Dryness s5->s6 s7 Reconstitute in Mobile Phase s6->s7 a1 Inject Sample into HPLC System s7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI-, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Tafluprost Acid Concentration d2->d3

References

Preparation of Tafluprost Acid from Tafluprost: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a fluorinated analog of prostaglandin (B15479496) F2α and a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension. Structurally, it is an isopropyl ester prodrug, which is rapidly hydrolyzed in the eye by corneal esterases to its biologically active metabolite, Tafluprost acid (AFP-172). A key feature of Tafluprost is the substitution of the hydroxyl group at the C-15 position with two fluorine atoms. This modification makes the molecule resistant to inactivation by 15-hydroxyprostaglandin dehydrogenase, a common metabolic pathway for other prostaglandin analogs.

It is important to clarify a potential point of confusion regarding nomenclature. The term "15-OH Tafluprost" is inconsistent with the chemical structure of Tafluprost and its metabolites, as the C-15 position is difluorinated. The primary and biologically active form is Tafluprost acid. This application note provides detailed protocols for the preparation of Tafluprost acid from Tafluprost via chemical and enzymatic hydrolysis, methods for its purification and analysis, and an overview of its mechanism of action.

Mechanism of Action: From Prodrug to Active Compound

Tafluprost's mechanism of action begins with its topical administration to the eye. As a lipophilic isopropyl ester, it readily penetrates the cornea.[1] Within the corneal tissue, esterases catalyze the hydrolysis of the isopropyl ester group, converting the inactive prodrug into the pharmacologically active Tafluprost acid.[1][2] Tafluprost acid is a potent and selective agonist of the prostanoid FP receptor.[2] Activation of the FP receptor in the ciliary muscle and other tissues of the eye is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[2][3][4]

G cluster_cornea Corneal Tissue cluster_action Mechanism of Action Tafluprost Tafluprost (Isopropyl Ester Prodrug) Esterases Corneal Esterases Tafluprost->Esterases Hydrolysis Tafluprost_Acid Tafluprost Acid (Active Metabolite) FP_Receptor Prostanoid FP Receptor Tafluprost_Acid->FP_Receptor Agonist Binding Esterases->Tafluprost_Acid Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Figure 1: Signaling pathway of Tafluprost activation and mechanism of action.

Experimental Protocols

The preparation of Tafluprost acid from Tafluprost can be achieved through either chemical or enzymatic hydrolysis of the isopropyl ester.

Protocol 1: Base-Catalyzed Chemical Hydrolysis

This protocol is adapted from general methods for the saponification of prostaglandin esters.[5][6] Base-catalyzed hydrolysis is typically rapid and proceeds to completion.

Materials:

Procedure:

  • Dissolve Tafluprost in methanol (e.g., 10 mg/mL).

  • Prepare a solution of lithium hydroxide monohydrate in deionized water (e.g., 0.5 M).

  • Add the LiOH solution to the Tafluprost solution (e.g., 2-3 molar equivalents of LiOH).

  • Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until all the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture by the dropwise addition of 1 M HCl until the pH is approximately 4-5.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tafluprost acid.

  • Purify the crude product by silica gel column chromatography to yield pure Tafluprost acid.

Protocol 2: Enzymatic Hydrolysis using Porcine Liver Esterase (PLE)

This protocol provides a milder alternative to chemical hydrolysis, using a commercially available esterase.[7]

Materials:

  • Tafluprost

  • Porcine Liver Esterase (PLE) (lyophilized powder)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)

  • Acetonitrile (B52724)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Prepare a stock solution of Tafluprost in a minimal amount of acetonitrile.

  • In a reaction vessel, dissolve a suitable amount of Porcine Liver Esterase in phosphate buffer (e.g., 1 mg/mL).

  • Add the Tafluprost stock solution to the enzyme solution while stirring. The final concentration of acetonitrile should be kept low to avoid denaturing the enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with dilute HCl to stop the enzymatic reaction and protonate the carboxylic acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow

The general workflow for the preparation and purification of Tafluprost acid from Tafluprost is outlined below.

G cluster_prep Preparation cluster_purification Purification and Analysis Start Tafluprost Hydrolysis Hydrolysis (Chemical or Enzymatic) Start->Hydrolysis Crude_Product Crude Tafluprost Acid Hydrolysis->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Analysis Purity Assessment (HPLC, LC-MS) Purification->Analysis Final_Product Pure Tafluprost Acid Analysis->Final_Product

Figure 2: General workflow for the preparation of Tafluprost Acid.

Data Presentation

Analytical Methods for Tafluprost and Tafluprost Acid

The accurate analysis of Tafluprost and Tafluprost acid is essential for monitoring the hydrolysis reaction and for quality control of the final product. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly employed.

ParameterHPLC-UVLC-MS/MS
Analyte TafluprostTafluprost Acid
Typical Column C18C18
Mobile Phase Acetonitrile/water or Methanol/water with acid modifierGradient elution with acetonitrile and water, often with formic or acetic acid
Detection UV at ~210 nmElectrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode
Limit of Quantification ~0.5 µg/mLas low as 10 pg/mL
Primary Application Quality control of bulk drug and formulationsBioanalysis of plasma and aqueous humor samples, trace impurity analysis

Table 1: Summary of analytical methods for Tafluprost and its active metabolite, Tafluprost acid.[8][9][10]

Conclusion

The preparation of Tafluprost acid, the biologically active metabolite of Tafluprost, can be readily achieved in a laboratory setting through either chemical or enzymatic hydrolysis of the parent prodrug. The choice between a chemical or enzymatic approach will depend on the desired reaction conditions, scale, and availability of reagents. Following the hydrolysis, purification by standard chromatographic techniques yields Tafluprost acid of high purity, which can be used in further research and development activities. The analytical methods outlined provide the necessary tools for monitoring the conversion and ensuring the quality of the final product. Understanding the correct structure and nomenclature is crucial for accurate scientific communication and research in the field of prostaglandin analogs.

References

Application Note: Quantification of 15-OH Tafluprost in Aqueous Humor by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost (B1681877) is a prostaglandin (B15479496) F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active metabolite, 15-OH Tafluprost, also known as Tafluprost acid.[1][3] This active form is a selective agonist for the prostaglandin F (FP) receptor.[2][3] Activation of the FP receptor is believed to reduce intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[1][2][3] Accurate quantification of this compound in aqueous humor is crucial for pharmacokinetic studies, dose-response relationship assessments, and the development of new ophthalmic formulations. This application note provides a detailed protocol for the quantification of this compound in aqueous humor using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway of Tafluprost Action

Tafluprost, through its active form this compound, mimics the action of endogenous prostaglandin F2α (PGF2α). It binds to the G-protein coupled FP receptor, initiating a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing aqueous humor outflow.[4][5][6]

Tafluprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cornea Cornea cluster_aqueous_humor Aqueous Humor cluster_cell_membrane Ciliary Muscle Cell Membrane cluster_intracellular Intracellular Signaling Tafluprost Tafluprost (Prodrug) Esterases Corneal Esterases Tafluprost->Esterases Hydrolysis OH_Tafluprost This compound (Active Metabolite) Esterases->OH_Tafluprost FP_Receptor FP Receptor (GPCR) OH_Tafluprost->FP_Receptor Binding and Activation Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Increased Intracellular Ca2+ IP3->Ca2 Mobilizes ECM_Remodeling Extracellular Matrix Remodeling Ca2->ECM_Remodeling Leads to Outflow Increased Uveoscleral Aqueous Humor Outflow ECM_Remodeling->Outflow

Caption: Tafluprost Mechanism of Action.

Quantitative Data

The following table summarizes pharmacokinetic parameters of this compound (Tafluprost acid) in rabbit aqueous humor following a single topical administration of a 30 µL dose of 0.0015% Tafluprost ophthalmic solution.[7]

FormulationCmax (ng/mL)Tmax (min)AUC (ng·h/mL)
Preservative-free4.50455.14
Preserved (0.01% BAK)3.99454.54

Experimental Protocols

Aqueous Humor Sample Collection and Preparation

Materials:

  • Sterile 30-gauge needle and 1 mL syringe

  • Protein LoBind microcentrifuge tubes

  • Internal Standard (IS) working solution (e.g., Tafluprost-d7 acid in methanol)

  • Extraction Solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether (MTBE))

  • 0.1% Formic acid in water

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • Centrifuge capable of 10,000 x g and 4°C

  • Nitrogen evaporator

Procedure:

  • Aqueous humor is collected from the anterior chamber using a 30-gauge needle.[8]

  • Immediately transfer the sample to a pre-chilled Protein LoBind microcentrifuge tube and store at -80°C until analysis.[8]

  • Thaw aqueous humor samples on ice.

  • To a 50 µL aliquot of aqueous humor, add 10 µL of the internal standard working solution.

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL of extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a new tube.

  • Solid-Phase Extraction (SPE) (Alternative):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Acidify the sample with 0.1% formic acid.

    • Load the sample onto the SPE cartridge.

    • Wash with 1 mL of 5% methanol in water.

    • Elute with 1 mL of methanol.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    2.5 95
    3.5 95
    3.6 30

    | 5.0 | 30 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • The precursor ion for this compound is m/z 409.5 ([M-H]⁻).[9]

    • The precursor ion for a suitable internal standard like Tafluprost-d7 acid is m/z 416.5 ([M-H]⁻).[9]

    • Product ions and collision energies must be optimized empirically for the specific instrument used. This involves infusing a standard solution of this compound and performing a product ion scan to identify the most abundant and stable fragment ions. The collision energy is then ramped to find the optimal value for maximizing the signal of each product ion.[10][11][12]

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (CE)
This compound409.5To be determinedTo be determined
Tafluprost-d7 acid (IS)416.5To be determinedTo be determined
  • Source Parameters: These should be optimized for the specific instrument but can include:

    • IonSpray Voltage: -4500 V

    • Source Temperature: 500°C

    • Curtain Gas: 30 psi

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in aqueous humor.

experimental_workflow sample_collection Aqueous Humor Sample Collection is_addition Addition of Internal Standard sample_collection->is_addition extraction Sample Extraction (LLE or SPE) is_addition->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for this compound Quantification.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in aqueous humor using LC-MS/MS. The described methodology, including sample preparation and instrumental analysis, offers the sensitivity and specificity required for pharmacokinetic and other drug development studies. It is essential to validate the method in the laboratory, with particular attention to the optimization of mass spectrometry parameters to ensure accurate and reliable results.

References

Application Notes & Protocols: Synthesis of 15-OH Tafluprost Precursor, a Key Intermediate for Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tafluprost (B1681877) is a potent prostaglandin (B15479496) F2α analog used in the management of glaucoma and ocular hypertension.[1][2][3] A critical step in several synthetic routes leading to Tafluprost and other prostaglandin analogs involves the formation of a 15-hydroxy intermediate prior to the introduction of the characteristic difluoro group at the C-15 position. These application notes provide detailed protocols and data for the synthesis of this key 15-OH prostaglandin derivative, which serves as a crucial precursor in the total synthesis of Tafluprost. The methodologies described are based on established synthetic strategies, including the widely recognized Corey lactone approach.

Core Synthetic Strategy

The synthesis of the 15-OH Tafluprost precursor typically originates from the versatile Corey lactone, a cornerstone intermediate in prostaglandin synthesis.[4][5][6] The overall strategy involves the sequential attachment of the lower (ω-chain) and upper (α-chain) side chains to the cyclopentane (B165970) core of the Corey lactone. The 15-hydroxyl group is introduced as part of the ω-chain.

A generalized workflow for the synthesis is depicted below:

G Corey_Lactone Corey Lactone Derivative Omega_Chain_Addition ω-Chain Addition via Horner-Wadsworth-Emmons Corey_Lactone->Omega_Chain_Addition Alpha_Chain_Precursor Reduction to Lactol Omega_Chain_Addition->Alpha_Chain_Precursor Alpha_Chain_Addition α-Chain Addition via Wittig Reaction Alpha_Chain_Precursor->Alpha_Chain_Addition Final_Intermediate 15-OH Prostaglandin Intermediate Alpha_Chain_Addition->Final_Intermediate

Figure 1: General synthetic workflow from Corey lactone.

Experimental Protocols

The following protocols outline the key steps in the synthesis of the this compound precursor.

Protocol 1: Synthesis of the Aldehyde ω-Chain Synthon

A key building block for the lower side chain is a racemic 2-(tert-butyldimethylsilyloxy)-3-phenoxypropanal.[1][2]

Materials:

Procedure:

  • Protection of the Primary Alcohol: To a solution of 3-phenoxy-1,2-propanediol in a mixture of pyridine and CH2Cl2 at 0 °C, add pivaloyl chloride dropwise. Stir the reaction for 1 hour at 0 °C and then for 1.5 hours at room temperature.

  • Silylation of the Secondary Alcohol: To a solution of the pivaloyl-protected diol in DMF at 0 °C, add imidazole followed by TBDMSCl. Stir the mixture for 15 minutes at 0 °C and then for 18 hours at room temperature.

  • Reduction of the Ester: Cool a solution of the fully protected intermediate in CH2Cl2 to -78 °C. Add DIBAL-H dropwise and stir for 20 minutes. Allow the reaction to warm to room temperature over 2 hours.

  • Oxidation to the Aldehyde: To a solution of the resulting alcohol in CH2Cl2 at 0 °C, add sodium bicarbonate followed by Dess-Martin periodinane. Stir the mixture for 15 minutes at 0 °C and then for 1 hour at room temperature to yield the desired aldehyde.

Protocol 2: Horner-Wadsworth-Emmons Condensation for ω-Chain Installation

This protocol describes the attachment of the lower side chain to the Corey aldehyde derivative.

Materials:

  • Corey aldehyde derivative

  • Dimethyl (2-oxo-3-phenoxypropyl)phosphonate

  • Lithium chloride (LiCl)

  • Triethylamine (TEA)

  • Acetonitrile (CH3CN)

Procedure:

  • Prepare a solution of dimethyl (2-oxo-3-phenoxypropyl)phosphonate and LiCl in CH3CN.

  • Add TEA to the solution and stir for 30 minutes at room temperature.

  • Add a solution of the Corey aldehyde derivative in CH3CN to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Purify the resulting enone by column chromatography.

Protocol 3: Stereoselective Reduction of the C-15 Ketone

The C-15 keto group is reduced to the corresponding alcohol, yielding a mixture of diastereomers.

Materials:

  • C-15 enone intermediate from Protocol 2

  • Sodium borohydride (B1222165) (NaBH4)

  • Cerium(III) chloride heptahydrate (CeCl3·7H2O)

  • Methanol (MeOH)

Procedure:

  • Dissolve the C-15 enone and CeCl3·7H2O in MeOH and cool the solution to -78 °C.

  • Add NaBH4 portion-wise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by adding acetone, followed by water.

  • Extract the product with an organic solvent and purify by column chromatography to obtain the diastereoisomeric 15-OH prostaglandin derivatives.

Protocol 4: Conversion to the 15-OH Prostaglandin Intermediate

The final steps involve the transformation of the lactone into a lactol and subsequent attachment of the α-chain.

Materials:

  • Diastereoisomeric 15-OH prostaglandin derivatives

  • Diisobutylaluminum hydride (DIBAL-H)

  • Toluene (B28343)

  • 4-Carboxybutyltriphenylphosphonium bromide

  • Potassium hexamethyldisilazide (KHMDS)

  • Tetrahydrofuran (THF)

Procedure:

  • Lactone Reduction: Dissolve the 15-OH prostaglandin derivatives in toluene and cool to -78 °C. Add a solution of DIBAL-H in toluene dropwise. Stir for 30 minutes at -78 °C.

  • Wittig Reaction: In a separate flask, prepare the ylide by treating 4-carboxybutyltriphenylphosphonium bromide with KHMDS in THF at 0 °C.

  • Add the lactol solution from the previous step to the ylide solution at 0 °C.

  • Stir the reaction for 2 hours at 0 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Purify the final 15-OH prostaglandin intermediate by column chromatography.

Data Presentation

The following table summarizes the reported yields for key synthetic transformations in the synthesis of prostaglandin intermediates.

StepReagents and ConditionsYield (%)Reference
Tosylation of 3-phenoxy-1,2-propanediolTsCl, Py, 0 °C to r.t.99[1][2]
Phenol addition (Method B)Phenol, PPh3, DIAD, toluene, 99–100 °C96[1][2]
Deprotection1.0 M HCl, acetone, 70 °C98[1][2]
Pivaloyl protectionPivCl, Py-CH2Cl2, 0 °C to r.t.93[1][2]
TBDMS protectionTBDMSCl, ImH, DMF, 0 °C to r.t.94[1][2]
DIBAL-H reduction (ester)DIBAL-H, CH2Cl2, -78 °C to r.t.95[1][2]
Dess-Martin oxidationDMP, NaHCO3, CH2Cl2, 0 °C to r.t.94[1][2]
IodolactonizationKI/I2, NaHCO3, THF/H2O, r.t.73 (over 3 steps)[7]
Wittig Olefination(4-carboxybutyl)triphenylphosphonium bromide, KHMDS, THF/toluene, 0 °C65 (over 2 steps)[7]
Esterificationi-PrI, DBU, acetone, r.t.83[1][2]

Logical Relationships in Synthesis

The synthesis of the 15-OH intermediate requires careful management of protecting groups to selectively functionalize different parts of the molecule.

G cluster_corey_lactone Corey Lactone Modification cluster_final_steps Final Assembly Corey_Aldehyde Corey Aldehyde Enone Enone Intermediate Corey_Aldehyde->Enone HWE Reaction Diastereomeric_Alcohols 15-OH Diastereomers Enone->Diastereomeric_Alcohols Stereoselective Reduction Lactol Lactol Diastereomeric_Alcohols->Lactol DIBAL-H Reduction Final_Product 15-OH Intermediate Lactol->Final_Product Wittig Reaction

Figure 2: Key transformations in the synthesis.

Signaling Pathway Analogy: Prostaglandin Action

While this document focuses on chemical synthesis, it is relevant to understand the biological context. Prostaglandins like Tafluprost exert their effects by activating specific G-protein coupled receptors. The active metabolite of Tafluprost, tafluprost acid, is a selective agonist for the prostaglandin F receptor (FP receptor).[8][9]

G Tafluprost Tafluprost (Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Hydrolysis (Corneal Esterases) FP_Receptor FP Receptor Tafluprost_Acid->FP_Receptor Binding and Activation G_Protein G Protein Activation FP_Receptor->G_Protein Downstream Downstream Signaling (e.g., increased uveoscleral outflow) G_Protein->Downstream

Figure 3: Simplified signaling pathway of Tafluprost.

The synthesis of the 15-OH prostaglandin intermediate is a critical phase in the production of Tafluprost and related analogs. The protocols and data presented here provide a framework for researchers in drug development and organic synthesis to produce this key intermediate. Mastery of these stereocontrolled reactions is essential for the successful total synthesis of these therapeutically important molecules.

References

Application Notes and Protocols for 15-OH Tafluprost in Ciliary Artery Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 15-OH Tafluprost (B1681877), the active metabolite of the prostaglandin (B15479496) F2α analogue Tafluprost, in studying the relaxation of ciliary arteries. This document details the underlying mechanism of action, experimental protocols for in vitro studies, and comparative data with other relevant compounds.

Introduction

Tafluprost is a prodrug that is rapidly hydrolyzed in the eye to its biologically active form, 15-OH Tafluprost (also known as tafluprost acid).[1] This active metabolite is a potent and selective agonist of the prostaglandin F (FP) receptor.[1] Prostaglandin analogues are a first-line treatment for glaucoma, primarily by increasing the uveoscleral outflow of aqueous humor to reduce intraocular pressure. Beyond this primary mechanism, studies have shown that these compounds, including this compound, also possess vasodilatory effects on ocular blood vessels, such as the ciliary arteries. This vasodilatory action may contribute to improved ocular blood flow, which is a significant consideration in the management of glaucoma.

The relaxation of ciliary arteries induced by this compound is a topic of interest for understanding its full therapeutic potential. Research indicates that this effect is concentration-dependent and occurs through a mechanism distinct from many other vasodilators.[2][3] Specifically, it is independent of endothelial-derived factors like nitric oxide (NO) and prostaglandins, suggesting a direct action on the vascular smooth muscle cells.[2][4] The primary mechanism of action involves the inhibition of calcium influx from the extracellular space, particularly through a process known as capacitative or store-operated calcium entry (SOCE).[2][3]

Mechanism of Action: Signaling Pathway

The vasodilatory effect of this compound on ciliary artery smooth muscle is initiated by its binding to the FP receptor, a G-protein coupled receptor (GPCR). The signaling cascade is believed to proceed as follows:

  • FP Receptor Activation: this compound binds to and activates the FP receptor on the surface of ciliary artery smooth muscle cells.

  • Gq Protein Activation: The activated FP receptor couples to the Gq family of G-proteins.[5]

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).[5][6]

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

  • Calcium Mobilization and SOCE: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), leading to the release of stored calcium into the cytoplasm. This depletion of intracellular calcium stores triggers the activation of store-operated calcium entry (SOCE).[7][8] The key proteins involved in SOCE are STIM1, a calcium sensor in the SR, and Orai1, a calcium channel in the plasma membrane.[7][8][9][10][11]

  • Inhibition of Capacitative Calcium Entry: this compound appears to modulate this process by inhibiting the capacitative influx of calcium through store-operated calcium channels (SOCCs).[2][3] The precise molecular mechanism by which the FP receptor signaling pathway inhibits SOCE in this context is an area of ongoing research.

Signaling Pathway of this compound-Induced Ciliary Artery Relaxation Tafluprost This compound FP_receptor FP Receptor (Gq-coupled) Tafluprost->FP_receptor Binds to SOCE Capacitative Ca²⁺ Entry (SOCE) Tafluprost->SOCE Inhibits Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Acts on Ca_release Ca²⁺ Release SR->Ca_release Induces STIM1 STIM1 Activation Ca_release->STIM1 Depletion activates Orai1 Orai1 Channel STIM1->Orai1 Activates Orai1->SOCE Mediates Relaxation Smooth Muscle Relaxation SOCE->Relaxation Inhibition leads to

This compound Signaling Pathway

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating the effects of prostaglandin analogues on isolated ciliary arteries.

Isolation and Preparation of Ciliary Arteries

This protocol is adapted from studies on isolated rabbit ciliary arteries.[2][3][4][12]

Materials:

  • Rabbit eyes, obtained fresh.

  • Krebs-Henseleit (K-H) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Dissecting microscope.

  • Fine-tipped forceps and scissors.

  • Myograph system for isometric tension recording.

Procedure:

  • Immediately after enucleation, place the rabbit eyes in ice-cold K-H buffer.

  • Under a dissecting microscope, carefully remove the surrounding connective and adipose tissues to expose the posterior ciliary arteries.

  • Isolate segments of the ciliary arteries (approximately 2 mm in length).

  • Mount the arterial rings in the chambers of a myograph system. The chambers should be filled with K-H buffer maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Allow the arterial segments to equilibrate for at least 60 minutes under a resting tension of approximately 400-500 mg. During equilibration, replace the K-H buffer every 20 minutes.

Induction of Contraction and Application of this compound

Procedure:

  • After equilibration, induce a stable contraction of the arterial segments. This is typically achieved by one of the following methods:

    • High Potassium Depolarization: Replace the normal K-H buffer with a high-potassium K-H buffer (where an equimolar amount of NaCl is replaced with KCl). This induces contraction by depolarizing the smooth muscle cell membrane.

    • Pharmacological Agonist: Add a vasoconstrictor agent such as endothelin-1 (B181129) (ET-1) at a concentration that produces a submaximal, stable contraction (e.g., 10 nM).[3]

  • Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Record the changes in isometric tension after each addition of the drug, allowing sufficient time for the response to stabilize.

Data Analysis
  • Express the relaxation induced by this compound as a percentage of the pre-contracted tension.

  • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the molar concentration of this compound.

  • From the concentration-response curve, calculate the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation).

Experimental Workflow for Ciliary Artery Relaxation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Ciliary Artery Mount Mount in Myograph Isolate->Mount Equilibrate Equilibrate Mount->Equilibrate Contract Induce Contraction (High K⁺ or ET-1) Equilibrate->Contract Add_Drug Add this compound (Cumulative Concentrations) Contract->Add_Drug Record Record Tension Add_Drug->Record Calc_Relax Calculate % Relaxation Record->Calc_Relax Plot_Curve Plot Concentration- Response Curve Calc_Relax->Plot_Curve Calc_EC50 Calculate EC₅₀ Plot_Curve->Calc_EC50

Experimental Workflow

Quantitative Data Summary

The following table summarizes the comparative effects of this compound and other prostaglandin analogues on the relaxation of pre-contracted rabbit ciliary arteries. The data is based on the findings from the study by Kurashima et al. (2010), where contractions were induced by 10 nM endothelin-1.

CompoundConcentration Range TestedMaximal Relaxation (%)EC₅₀ (M)
This compound 10⁻¹⁰ M - 10⁻⁶ M~80%~10⁻⁸ M
Tafluprost (acid)10⁻¹⁰ M - 10⁻⁶ M~90%~3 x 10⁻⁹ M
Latanoprost (B1674536) (acid)10⁻¹⁰ M - 10⁻⁶ M~70%~10⁻⁸ M
Travoprost (acid)10⁻¹⁰ M - 10⁻⁶ M~60%~3 x 10⁻⁸ M

Note: The values in the table are estimations derived from the graphical data presented in the cited literature, as precise numerical values were not always explicitly stated in the available text.

Conclusion

This compound effectively induces relaxation of pre-contracted ciliary arteries in a concentration-dependent manner. Its mechanism of action, involving the inhibition of capacitative calcium entry, is distinct from many other vasodilators and does not rely on endothelium-derived factors. This direct action on vascular smooth muscle highlights a potential additional therapeutic benefit of Tafluprost in improving ocular blood flow in glaucoma patients. The provided protocols offer a framework for researchers to further investigate the vascular effects of this compound and other prostaglandin analogues.

References

Analytical Techniques for Tafluprost and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques used for the quantification of Tafluprost (B1681877) and its primary metabolite, Tafluprost acid. Detailed application notes and experimental protocols are presented to guide researchers in the selection and implementation of appropriate analytical methodologies.

Understanding the Metabolism of Tafluprost

Tafluprost is a prostaglandin (B15479496) F2α analog that functions as an ester prodrug. Following topical administration, it is rapidly hydrolyzed by esterases in the cornea to its biologically active metabolite, Tafluprost acid.[1][2] The primary metabolic pathway for Tafluprost acid is through β-oxidation of the α-chain, a process similar to the metabolism of endogenous prostaglandins.[3][4] It is important to note that studies on the metabolism of Tafluprost in monkeys have indicated that no metabolic reactions occur at the 15-carbon position.[1] This suggests that "15-hydroxy Tafluprost" is not a metabolite of Tafluprost, and therefore, analytical methods are focused on the quantification of Tafluprost and its key active metabolite, Tafluprost acid.

The metabolic conversion of Tafluprost to Tafluprost acid is a critical step for its pharmacological activity. Subsequently, Tafluprost acid is further metabolized into inactive compounds.

Tafluprost Tafluprost (Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Corneal Esterases Metabolites Inactive Metabolites (via β-oxidation) Tafluprost_Acid->Metabolites Systemic Metabolism cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Ophthalmic Solution dilute Dilution with Mobile Phase start->dilute add_is Add Internal Standard dilute->add_is vortex Vortex add_is->vortex hplc HPLC-Fluorescence Analysis vortex->hplc quant Quantification hplc->quant cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms quant Quantification lcms->quant

References

Application Notes and Protocols for the Chemical Synthesis of 15-OH Prostaglandin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of various 15-OH prostaglandin (B15479496) derivatives. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.

Introduction

Prostaglandins (B1171923) (PGs) are a class of lipid compounds derived from arachidonic acid that play crucial roles in numerous physiological and pathological processes. The 15-hydroxy (15-OH) group is a key structural feature for the biological activity of many prostaglandins. This document outlines synthetic strategies for preparing various 15-OH prostaglandin derivatives, focusing on established methods such as the Corey lactone approach and subsequent modifications.

Synthetic Strategies and Protocols

The synthesis of prostaglandins is a complex challenge in organic chemistry due to the presence of multiple stereocenters and sensitive functional groups. The Corey lactone has emerged as a versatile and widely used chiral building block for the stereocontrolled synthesis of a variety of prostaglandins.

Synthesis of the Corey Lactone Diol

The Corey lactone diol is a pivotal intermediate in prostaglandin synthesis. A concise and efficient one-pot synthesis has been developed.[1][2]

Experimental Protocol:

  • Domino Michael/Michael Reaction: A domino Michael/Michael reaction is employed to construct the substituted cyclopentanone (B42830) core in a formal (3+2) cycloadditive fashion.[1] This reaction is mediated by a diphenylprolinol silyl (B83357) ether catalyst.

  • Reduction and Lactonization: The resulting intermediate undergoes reduction of the aldehyde and stereoselective reduction of the ketone, followed by lactone formation.

  • Tamao-Fleming Oxidation: The carbon-silicon bond is converted to a carbon-oxygen bond to yield the Corey lactone diol.[2]

Quantitative Data for One-Pot Corey Lactone Synthesis: [1]

StepReagents and ConditionsYield
One-Pot SynthesisDomino Michael/Michael, Reduction, Lactonization, Tamao-Fleming Oxidation50% overall
Synthesis of Prostaglandin F2α (PGF2α) from Corey Lactone

The conversion of the Corey lactone to PGF2α involves the sequential introduction of the α- and ω-side chains.[3]

Experimental Protocol:

  • Protection and Reduction to Corey Aldehyde: The hydroxyl groups of the Corey lactone diol are protected, and the lactone is then reduced to the corresponding lactol (hemiacetal), which exists in equilibrium with the open-chain hydroxy aldehyde (Corey aldehyde).

  • Horner-Wadsworth-Emmons (HWE) Reaction (ω-chain introduction): The Corey aldehyde is reacted with a phosphonate (B1237965) ylide in a Horner-Wadsworth-Emmons reaction to install the ω-side chain, forming an enone intermediate. This reaction is known for its high reliability and stereocontrol, predominantly forming the E-alkene.[4][5]

  • Stereoselective Reduction: The ketone in the enone intermediate is stereoselectively reduced to the desired (S)-alcohol.

  • Wittig Reaction (α-chain introduction): Following deprotection and oxidation of the primary alcohol to an aldehyde, the α-side chain is introduced via a Wittig reaction.[6][7]

  • Deprotection: Finally, all protecting groups are removed to yield PGF2α.

Experimental Workflow for PGF2α Synthesis from Corey Lactone:

PGF2a_Synthesis CoreyLactone Corey Lactone Diol ProtectedLactone Protection of Hydroxyls CoreyLactone->ProtectedLactone CoreyAldehyde Reduction to Corey Aldehyde ProtectedLactone->CoreyAldehyde Enone Horner-Wadsworth-Emmons (ω-chain introduction) CoreyAldehyde->Enone ProtectedPG Stereoselective Reduction Enone->ProtectedPG AlphaChainAldehyde Deprotection & Oxidation ProtectedPG->AlphaChainAldehyde WittigProduct Wittig Reaction (α-chain introduction) AlphaChainAldehyde->WittigProduct PGF2a PGF2α WittigProduct->PGF2a

Caption: Synthetic workflow for PGF2α from Corey lactone.

Synthesis of 15-Hydroxyeicosatetraenoic Acid (15-HETE)

15-HETE can be synthesized enzymatically or through chemical methods.

Enzymatic Synthesis Protocol: [8]

  • Reaction Setup: Arachidonic acid (9 g/L) is dissolved in a buffer at pH 8.5 containing 4% methanol.

  • Enzymatic Conversion: Soybean lipoxygenase (54.4 U/ml) is added to the solution at 20°C.

  • Reaction Time: The reaction is allowed to proceed for 25 minutes.

  • Purification: The product, 15-HETE, is purified by reversed-phase high-performance liquid chromatography (HPLC).[1]

Quantitative Data for Enzymatic 15-HETE Synthesis: [8]

ParameterValue
Substrate Concentration9 g/L Arachidonic Acid
Enzyme Concentration54.4 U/ml Soybean Lipoxygenase
pH8.5
Temperature20°C
Reaction Time25 min
Product Concentration9.5 g/L 15-HETE
Molar Conversion Yield99%
Productivity22.8 g L⁻¹ h⁻¹

Purification and Characterization

Purification

Purification of prostaglandin derivatives is typically achieved using chromatographic techniques.

  • Silica Gel Column Chromatography: This is a common method for the initial purification of reaction mixtures. The choice of mobile phase depends on the polarity of the target compound. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is often used.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for obtaining highly pure prostaglandins. Reversed-phase columns (e.g., C18) are frequently used with mobile phases consisting of acetonitrile (B52724) and water, often with a small amount of acid like acetic acid or trifluoroacetic acid (TFA).[9][11]

Characterization Data

Spectroscopic Data for Prostaglandin F2α:

TechniqueKey DataReference
¹H NMR Complete assignments for PGF2α in D₂O and CDCl₃ solutions are available.[12]
¹³C NMR Chemical shifts for all 20 carbons have been reported.[13]

Mass Spectrometry of 15-HETE: [1][14]

Electron impact mass spectrometry can be performed directly on underivatized 15-HETE. The fragmentation pattern provides structural information.

Signaling Pathways of 15-OH Prostaglandin Derivatives

15-OH prostaglandin derivatives exert their biological effects by binding to specific G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.

Prostaglandin E2 (PGE2) Receptor Signaling

PGE2 signals through four receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to different G-proteins and downstream pathways.[15][16][17][18][19]

PGE2_Signaling cluster_EP1 EP1 Receptor cluster_EP2_EP4 EP2 & EP4 Receptors cluster_EP3 EP3 Receptor EP1 EP1 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC EP2 EP2 Gs Gs EP2->Gs EP4 EP4 EP4->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB EP3 EP3 Gi Gi EP3->Gi AC_inhibit Adenylate Cyclase Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit PGE2 PGE2 PGE2->EP1 PGE2->EP2 PGE2->EP4 PGE2->EP3

Caption: Simplified signaling pathways of PGE2 receptors.

Prostaglandin F2α (PGF2α) Receptor (FP) Signaling

PGF2α binds to the FP receptor, which is coupled to Gq, leading to the activation of phospholipase C (PLC).[4]

PGF2a_Signaling PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Gq Gq FP_receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ [Ca²⁺]i IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: PGF2α receptor (FP) signaling pathway.

15-epi-Lipoxin A4 Signaling

Aspirin-triggered 15-epi-lipoxin A4 is generated from 15(R)-HETE and plays a role in the resolution of inflammation. It can signal through the lipoxin A4 receptor (ALX/FPR2).[20][21]

epi_Lipoxin_Signaling ArachidonicAcid Arachidonic Acid Aspirin_COX2 Aspirin-acetylated COX-2 ArachidonicAcid->Aspirin_COX2 HETE_15R 15(R)-HETE Aspirin_COX2->HETE_15R LOX5 5-Lipoxygenase (in Leukocytes) HETE_15R->LOX5 epi_LXA4 15-epi-Lipoxin A4 LOX5->epi_LXA4 ALX_FPR2 ALX/FPR2 Receptor epi_LXA4->ALX_FPR2 Signaling_Cascade Intracellular Signaling Cascade ALX_FPR2->Signaling_Cascade Anti_inflammatory Anti-inflammatory Effects Signaling_Cascade->Anti_inflammatory

References

Application Notes and Protocols for 15-OH Tafluprost in Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 15-OH Tafluprost (B1681877), the biologically active acid metabolite of the prostaglandin (B15479496) F2α analog, Tafluprost. This document includes detailed protocols for key in vitro and in vivo assays, a summary of its pharmacological data, and a description of its mechanism of action.

Introduction

15-OH Tafluprost, also known as Tafluprost acid, is a potent and selective agonist of the prostaglandin F (FP) receptor.[1][2] Tafluprost is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases to its active form, this compound, upon topical administration to the eye.[1][3] Its primary therapeutic application is in the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[3][4] The mechanism of action involves binding to the FP receptor in the ciliary muscle and other tissues of the eye, which leads to an increase in the uveoscleral outflow of aqueous humor, thereby lowering IOP.[1][5]

Physicochemical Properties and Synthesis

This compound is a difluorinated prostaglandin F2α analog. The substitution of the C-15 hydroxyl group with two fluorine atoms makes it resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase.[1][3] The synthesis of Tafluprost involves a multi-step process, often starting from a Corey lactone derivative, where the 15-OH group is a key intermediate before fluorination. A detailed synthetic route has been described in the literature.

Pharmacological Data

A summary of the key pharmacological parameters for this compound is presented in the table below.

ParameterValueSpecies/SystemReference
FP Receptor Binding Affinity (Ki) 0.4 nMHuman[1][2][6]
FP Receptor Agonist Potency (EC50) 0.53 nMHuman[2]
EP3 Receptor Binding Affinity (IC50) 67 nMHuman[2]

Signaling Pathway

Upon binding to the FP receptor, a Gq protein-coupled receptor, this compound initiates a signaling cascade that results in the relaxation of the ciliary muscle and remodeling of the extracellular matrix, leading to increased uveoscleral outflow.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tafluprost This compound FP_Receptor FP Receptor Tafluprost->FP_Receptor binds Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ciliary_Muscle_Relaxation Ciliary Muscle Relaxation Ca2->Ciliary_Muscle_Relaxation ECM_Remodeling Extracellular Matrix Remodeling PKC->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow Ciliary_Muscle_Relaxation->Uveoscleral_Outflow ECM_Remodeling->Uveoscleral_Outflow

FP Receptor Signaling Pathway for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro FP Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for prostaglandin receptors.

Objective: To determine the binding affinity (Ki) of this compound for the prostaglandin F (FP) receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Radioligand: [3H]-PGF2α

  • Non-specific binding control: Unlabeled PGF2α (10 µM)

  • Test compound: this compound (serial dilutions)

  • Scintillation cocktail and vials

  • Glass fiber filters

  • Filtration apparatus

Workflow:

Receptor_Binding_Workflow A 1. Culture HEK293-FP cells B 2. Prepare cell membranes A->B C 3. Set up binding reaction (Total, Non-specific, Competition) B->C D 4. Incubate to equilibrium C->D E 5. Separate bound from free ligand (Rapid filtration) D->E F 6. Quantify radioactivity (Scintillation counting) E->F G 7. Data analysis (Calculate Ki) F->G

Workflow for FP Receptor Binding Assay.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the human FP receptor to confluency.

    • Harvest the cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Membrane preparation + [3H]-PGF2α.

      • Non-specific Binding: Membrane preparation + [3H]-PGF2α + 10 µM unlabeled PGF2α.

      • Competition Binding: Membrane preparation + [3H]-PGF2α + serial dilutions of this compound.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Functional Assay: Intracellular Calcium Mobilization

This protocol measures the functional agonistic activity of this compound at the FP receptor.

Objective: To determine the potency (EC50) of this compound in stimulating intracellular calcium release via the FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Test compound: this compound (serial dilutions)

  • Positive control: PGF2α

  • Fluorescence plate reader with injection capabilities

Workflow:

Calcium_Assay_Workflow A 1. Seed HEK293-FP cells in a 96-well plate B 2. Load cells with a calcium-sensitive dye A->B C 3. Wash cells to remove excess dye B->C D 4. Measure baseline fluorescence C->D E 5. Inject this compound and measure fluorescence change D->E F 6. Data analysis (Calculate EC50) E->F

Workflow for Intracellular Calcium Mobilization Assay.

Protocol:

  • Cell Seeding:

    • Seed HEK293-FP cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) in assay buffer for a specified time at 37°C.

  • Cell Washing:

    • Wash the cells with assay buffer to remove extracellular dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Inject serial dilutions of this compound into the wells and immediately record the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the fluorescence response against the logarithm of the this compound concentration.

    • Calculate the EC50 value using non-linear regression.

In Vivo Measurement of Intraocular Pressure (IOP) and Uveoscleral Outflow

This protocol describes the in vivo assessment of this compound's effect on IOP and uveoscleral outflow in an animal model.

Objective: To evaluate the IOP-lowering efficacy and the effect on uveoscleral outflow of topically administered this compound.

Materials:

  • Animal model (e.g., normotensive or hypertensive rabbits or monkeys)

  • This compound ophthalmic solution (various concentrations)

  • Vehicle control solution

  • Tonometer for measuring IOP

  • For uveoscleral outflow: Fluorescently-labeled dextran (B179266), infusion pump, and equipment for fluorophotometry or tissue processing for fluorescence microscopy.

Workflow:

InVivo_IOP_Workflow A 1. Acclimatize animals and measure baseline IOP B 2. Topically administer this compound or vehicle A->B D 4. For uveoscleral outflow, infuse fluorescent dextran A->D C 3. Measure IOP at various time points post-administration B->C F 6. Data analysis (Compare IOP reduction and outflow) C->F E 5. Measure outflow via fluorophotometry or histology D->E E->F

Workflow for In Vivo IOP and Uveoscleral Outflow Measurement.

Protocol:

  • Animal Preparation and Baseline Measurement:

    • Acclimatize the animals to the experimental procedures.

    • Measure the baseline IOP in both eyes using a calibrated tonometer.

  • Drug Administration:

    • Topically administer a single drop of this compound solution to one eye and the vehicle to the contralateral eye.

  • IOP Measurement:

    • Measure IOP at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) post-administration.

  • Uveoscleral Outflow Measurement (Fluorescent Tracer Method):

    • Anesthetize the animals.

    • Inject a fluorescently-labeled high molecular weight dextran into the anterior chamber.

    • After a set period, quantify the amount of tracer in the uveoscleral tissues and surrounding structures either by fluorophotometry of ocular tissues or by fluorescence microscopy of histological sections.

  • Data Analysis:

    • Calculate the mean IOP reduction from baseline for the treated and control eyes.

    • Compare the IOP-lowering effect of different concentrations of this compound.

    • Quantify and compare the uveoscleral outflow between the treated and control groups.

In Vivo Efficacy of Tafluprost (Prodrug)

The following table summarizes the in vivo IOP-lowering effects of the prodrug Tafluprost, which are mediated by its active metabolite, this compound.

Animal ModelTafluprost ConcentrationIOP ReductionReference
Normotensive Cynomolgus Monkeys0.0025%3.1 mmHg[3]
Hypertensive Cynomolgus Monkeys0.0025%11.8 mmHg[3]
Patients with Open-Angle Glaucoma/Ocular Hypertension0.0015%6.6 ± 2.5 mmHg[4]
Patients with Normal Tension Glaucoma0.0015%4.0 ± 1.7 mmHg[3][7]

Conclusion

This compound is a highly potent and selective FP receptor agonist that effectively lowers intraocular pressure by increasing uveoscleral outflow. The provided protocols offer a framework for researchers to investigate its pharmacological properties and in vivo efficacy. These methods can be adapted to specific experimental needs and are crucial for the continued development and understanding of this important therapeutic agent for glaucoma.

References

Application Note: A Robust HPLC Method for the Separation of Tafluprost and its Active Metabolite, 15-OH Tafluprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Tafluprost and its primary active metabolite, 15-OH Tafluprost Acid (Tafluprost Acid). Tafluprost, a prostaglandin (B15479496) F2α analog, is an ester prodrug that is hydrolyzed in vivo to its biologically active carboxylic acid form. This method is crucial for pharmacokinetic studies, stability testing, and quality control of Tafluprost formulations. The described protocol provides a reliable and reproducible approach for the quantitative analysis of both the parent drug and its key metabolite.

Introduction

Tafluprost is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension. As an ester prodrug, it is rapidly converted to its free acid form, Tafluprost Acid, by esterases in the cornea. The accurate quantification of both Tafluprost and Tafluprost Acid is essential for evaluating the efficacy, metabolism, and stability of ophthalmic formulations. This document provides a detailed protocol for an HPLC method capable of resolving Tafluprost from its active metabolite and potential degradation products.

Experimental Protocol

This protocol is based on established stability-indicating methods for Tafluprost and its related substances, ensuring a high degree of specificity and reliability.[1][2][3]

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatography Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][3]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or purified)

  • Standard Solutions:

    • Prepare individual stock solutions of Tafluprost and this compound Acid in a diluent such as acetonitrile:water (1:1 v/v).

    • Prepare working standards by diluting the stock solutions to the desired concentrations for calibration curves.

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of Tafluprost and this compound Acid.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water:Methanol:Orthophosphoric Acid (900:100:1, v/v/v)[1][3]
Mobile Phase B Acetonitrile:Water (900:100, v/v)[1][3]
Gradient Program See Table 2
Flow Rate 1.0 mL/min[1][3]
Column Temperature 40°C
Detection Wavelength 210 nm[1][3]
Injection Volume 10 µL
Run Time Approximately 40 minutes

Table 1: HPLC Chromatographic Conditions

3. Gradient Elution Program

A gradient elution is employed to ensure the effective separation of the more polar this compound Acid from the parent Tafluprost.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
15.05050
30.01090
35.01090
35.15050
40.05050

Table 2: Gradient Elution Program

4. Sample Preparation

  • Drug Substance: Accurately weigh and dissolve the Tafluprost drug substance in the diluent (acetonitrile:water, 1:1 v/v) to achieve a known concentration.

  • Ophthalmic Solutions: Dilute the ophthalmic solution with the diluent to bring the concentration of Tafluprost within the range of the calibration curve.

  • Biological Matrices: For analysis in biological matrices such as aqueous humor or plasma, a validated extraction method (e.g., liquid-liquid extraction or solid-phase extraction) is required prior to HPLC analysis.[4]

5. Method Validation Considerations

As per ICH guidelines, the method should be validated for the following parameters:[1]

  • Specificity: Demonstrated by the separation of Tafluprost and this compound Acid from each other and from potential impurities and degradation products. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to confirm the stability-indicating nature of the method.[1][3]

  • Linearity: Assessed by analyzing a series of standard solutions at different concentrations.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established to determine the sensitivity of the method.

  • Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature.

Data Presentation

The following table provides an example of expected retention times for Tafluprost and its active metabolite under the specified conditions. Actual retention times may vary depending on the specific HPLC system and column used.

AnalyteExpected Retention Time (min)
This compound Acid~ 8-12
Tafluprost~ 20-25

Table 3: Expected Retention Times

Experimental Workflow and Signaling Pathways

The logical workflow for the HPLC method development and analysis is depicted in the following diagram.

HPLC_Workflow HPLC Method Workflow for Tafluprost Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output A Sample Preparation (Drug Substance, Formulation, or Biological Matrix) E Method Execution (Sequence Run) A->E B Standard Solution Preparation (Tafluprost & this compound Acid) B->E C Mobile Phase Preparation D HPLC System Setup (Column Installation, System Purging) C->D D->E F Chromatogram Integration (Peak Identification & Area Measurement) E->F G Calibration Curve Generation F->G H Quantification of Analytes G->H I Report Generation (Results Summary & Validation Data) H->I

Caption: Logical workflow for the HPLC analysis of Tafluprost.

The metabolic conversion of Tafluprost to its active form is a critical step for its therapeutic action. The following diagram illustrates this biotransformation pathway.

Tafluprost_Metabolism Metabolic Pathway of Tafluprost Tafluprost Tafluprost (Ester Prodrug) Metabolite This compound Acid (Active Metabolite) Tafluprost->Metabolite Hydrolysis Enzyme Corneal Esterases Enzyme->Tafluprost

Caption: Biotransformation of Tafluprost to its active metabolite.

Conclusion

The HPLC method described in this application note provides a robust and reliable means for the separation and quantification of Tafluprost and its active metabolite, this compound Acid. This method is suitable for a variety of applications in pharmaceutical development and quality control, ensuring the accurate assessment of product quality and performance. The provided protocol and diagrams serve as a comprehensive guide for researchers and scientists working with this important ophthalmic drug.

References

Troubleshooting & Optimization

Technical Support Center: 15-OH Tafluprost Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of 15-OH Tafluprost (Tafluprost acid), the active metabolite of Tafluprost.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing poor sensitivity or a high Lower Limit of Quantification (LLOQ) for this compound?

Answer: Due to the low systemic concentrations of Tafluprost acid after topical administration, achieving a low LLOQ (typically around 10 pg/mL) is a common challenge.[1] Several factors can contribute to poor sensitivity:

  • Suboptimal Ionization in Mass Spectrometry: Electrospray ionization (ESI) is commonly used for Tafluprost acid analysis. Inefficient ionization will directly impact sensitivity.

  • Matrix Effects: Endogenous components in biological matrices like plasma can suppress the ionization of the analyte, leading to a reduced signal.[2][3][4] Phospholipids are a major contributor to matrix-induced ionization suppression.

  • Inefficient Sample Extraction: Poor recovery of this compound from the sample matrix during the extraction process will result in lower concentrations reaching the analytical instrument.

  • Instrument Contamination: Buildup of contaminants in the LC-MS system can increase background noise and reduce signal intensity.[5]

Solutions:

  • Optimize MS Conditions:

    • Ensure the mass spectrometer is properly tuned and calibrated.

    • Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound.

    • Consider using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Mitigate Matrix Effects:

    • Improve sample cleanup. While liquid-liquid extraction (LLE) is common, solid-phase extraction (SPE) may provide a cleaner extract.

    • Utilize a stable isotope-labeled internal standard (SIL-IS), such as Tafluprost-d7, to compensate for matrix effects.[2]

    • Optimize chromatographic separation to separate this compound from co-eluting matrix components.[3]

  • Enhance Extraction Efficiency:

    • Optimize the LLE protocol by adjusting the solvent type, pH, and extraction time.

    • Ensure complete evaporation of the organic solvent and proper reconstitution of the sample in a solvent compatible with the mobile phase.[2][3]

  • System Maintenance:

    • Regularly clean the ion source of the mass spectrometer.[5]

    • Flush the LC system and column to remove any contaminants.[6]

Question 2: What causes peak tailing or splitting in the chromatogram of this compound?

Answer: Asymmetrical peaks can compromise the accuracy and precision of quantification.[7]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[8][9] Column overload can also lead to tailing of all peaks.[10]

  • Peak Splitting: This may indicate a problem with the column, such as a void or a blocked frit, or an issue with the sample injection, like a mismatch between the injection solvent and the mobile phase.[11]

Solutions:

  • For Peak Tailing:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups and reduce secondary interactions.[8]

    • Use a Different Column: Employ a high-quality, end-capped C18 column or a column with a different stationary phase chemistry.[7] Reversed-phase C18 columns are commonly used for Tafluprost analysis.

    • Reduce Sample Load: Dilute the sample to check for and prevent column overload.[10]

  • For Peak Splitting:

    • Check the Column: Reverse-flush the column to remove any blockages. If the problem persists, the column may need to be replaced.[11]

    • Optimize Injection: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[6]

Question 3: I am experiencing high background noise in my LC-MS/MS analysis. What could be the cause?

Answer: High background noise can interfere with the detection of low-concentration analytes like this compound.

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can contribute to a high baseline.[5]

  • Carryover: Residual analyte from previous injections can lead to ghost peaks and an elevated baseline.[12]

  • Dirty MS Ion Source: Contamination on the ion source can be a significant source of background noise.[5]

Solutions:

  • Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.[6]

  • Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between samples.

  • Clean the Instrument: Regularly clean the ion source as per the manufacturer's recommendations.[5]

Question 4: My recovery for this compound is low and inconsistent. How can I improve it?

Answer: Consistent and high recovery is crucial for accurate quantification.

  • Inefficient Extraction: The chosen extraction method may not be optimal for this compound in the specific biological matrix.

  • Analyte Instability: this compound may be degrading during sample preparation.

  • Emulsion Formation: During LLE, the formation of an emulsion between the aqueous and organic layers can trap the analyte and lead to poor recovery.[1][13]

Solutions:

  • Optimize Extraction Protocol:

    • For LLE, experiment with different organic solvents. Ethyl acetate (B1210297) is a commonly used solvent for Tafluprost acid.[3]

    • Adjust the pH of the sample to ensure the analyte is in its non-ionized form for better extraction into the organic solvent.[13]

    • For SPE, select a sorbent that provides good retention and elution characteristics for this compound.

  • Ensure Analyte Stability: Keep samples on ice or at a controlled low temperature during processing. Minimize the time between sample collection and analysis.

  • Prevent/Break Emulsions:

    • Gently mix the sample and extraction solvent instead of vigorous shaking.[1]

    • Centrifuge at a higher speed or for a longer duration.

    • Add salt to the aqueous layer to increase its polarity and help break the emulsion.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of this compound in biological matrices?

A1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and preferred method due to its high sensitivity and selectivity, which are necessary for measuring the very low concentrations of this compound found in plasma.[14] High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is another sensitive technique that can be employed.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A2: A SIL-IS, such as Tafluprost-d7, is considered the gold standard in quantitative LC-MS/MS bioanalysis.[2] It co-elutes with the analyte and has a similar chemical behavior during sample preparation and ionization. This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to higher accuracy and precision.[2]

Q3: What are the typical validation parameters that need to be assessed for a this compound bioanalytical method?

A3: According to regulatory guidelines, a bioanalytical method should be validated for the following parameters:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For Tafluprost acid, a typical linear range in human plasma is 10 pg/mL to 5000 pg/mL.[2]

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are typically evaluated at the Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) levels.[2]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[3]

Q4: What are the key stability considerations for this compound in biological samples?

A4: Tafluprost acid is known to be unstable in human plasma, with concentrations typically falling below the LLOQ within 30 minutes after ocular administration.[4] For bioanalytical purposes, it's crucial to establish stability under various conditions:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term (Benchtop) Stability: Determine how long the analyte is stable at room temperature in the matrix.

  • Long-Term Stability: Evaluate stability during prolonged storage at low temperatures (e.g., -20°C or -80°C).[3]

  • Autosampler Stability: Check for stability in the processed sample within the autosampler.

Data Presentation

Table 1: Comparison of Validated Analytical Methods for Tafluprost and its Metabolite

ParameterHPLC-Fluorescence Detection[11]HPLC-UV Detection[8]LC-MS/MS (Tafluprost Acid)[1][2]
Analyte TafluprostTafluprostTafluprost Acid (this compound)
Linearity Range 0.05 - 2 µg/mL0.6 - 45 µg/mL10 - 5000 pg/mL
Limit of Quantification (LOQ) 0.048 µg/mL0.55 µg/mL10 pg/mL
Limit of Detection (LOD) 0.016 µg/mL0.18 µg/mLNot explicitly stated
Accuracy (% Recovery) 100.13 ± 1.27Not explicitly statedWithin acceptable limits per FDA guidelines
Precision (% RSD) < 2.0< 4.46Within acceptable limits per FDA guidelines

Table 2: Stability of Tafluprost Acid in Human Plasma

ConditionDuration of Stability
Room Temperature (Stock Solution) Up to 6 hours[1]
Autosampler (15°C, Processed Sample) 23 hours[1]
Long-Term Storage (-10°C to -30°C) 28 days[1]
Freeze-Thaw Cycles Stable for at least six cycles[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is a general representation based on commonly cited methods.[2][3]

  • Sample Preparation:

    • Thaw plasma samples and calibration standards to room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Tafluprost-d7).

    • Vortex briefly (e.g., 10 seconds).

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Operating Conditions

These are typical starting conditions and should be optimized for the specific instrument and application.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject Separation Chromatographic Separation Inject->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quant Quantification Detection->Quant Report Report Generation Quant->Report

Caption: Bioanalytical workflow for this compound quantification.

Troubleshooting_Tree Start Analytical Issue Encountered PoorSensitivity Poor Sensitivity / High LLOQ Start->PoorSensitivity BadPeakShape Poor Peak Shape (Tailing/Splitting) Start->BadPeakShape HighNoise High Background Noise Start->HighNoise LowRecovery Low/Inconsistent Recovery Start->LowRecovery OptimizeMS Optimize MS Conditions (Tuning, Source Parameters) PoorSensitivity->OptimizeMS MitigateMatrix Mitigate Matrix Effects (Improve Cleanup, Use SIL-IS) PoorSensitivity->MitigateMatrix EnhanceExtraction Enhance Extraction Efficiency PoorSensitivity->EnhanceExtraction AdjustMobilePhase Adjust Mobile Phase pH BadPeakShape->AdjustMobilePhase CheckColumn Check/Replace Column BadPeakShape->CheckColumn CheckInjection Optimize Injection Solvent BadPeakShape->CheckInjection UsePureReagents Use High-Purity Solvents HighNoise->UsePureReagents OptimizeWash Optimize Autosampler Wash HighNoise->OptimizeWash CleanInstrument Clean MS Ion Source HighNoise->CleanInstrument OptimizeExtraction Optimize Extraction Protocol (Solvent, pH) LowRecovery->OptimizeExtraction EnsureStability Ensure Analyte Stability (Temperature Control) LowRecovery->EnsureStability BreakEmulsion Prevent/Break Emulsions LowRecovery->BreakEmulsion

References

Technical Support Center: 15-OH Tafluprost Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the impurity profiling and identification of 15-OH Tafluprost (B1681877), a critical aspect of quality control in the development of Tafluprost-based pharmaceuticals. It offers troubleshooting advice and answers to frequently asked questions to support your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is 15-OH Tafluprost and why is its profiling important?

A: this compound is a known impurity and a metabolite of Tafluprost. Tafluprost is a prostaglandin (B15479496) F2α analog used to treat glaucoma and ocular hypertension by reducing intraocular pressure.[1][2] As a prodrug, Tafluprost is hydrolyzed by esterases in the cornea to its biologically active form, Tafluprost acid.[1][3] Impurity profiling, including the identification and quantification of this compound, is crucial to ensure the safety, efficacy, and stability of the final drug product, as mandated by regulatory guidelines such as ICH Q3A/B.[4]

Q2: What are the common types of impurities found in Tafluprost?

A: Impurities in Tafluprost can be categorized as follows:

  • Process-Related Impurities: These include unreacted intermediates from the synthesis of prostaglandin analogs, by-products from chemical reactions like fluorination and esterification, and residual solvents.[4]

  • Degradation Impurities: These arise from the breakdown of Tafluprost under various stress conditions. Common degradation pathways include hydrolysis of the isopropyl ester to form Tafluprost acid, oxidation, and E/Z-isomerization when exposed to UV light or heat.[4]

  • Elemental Impurities: Trace metals, such as palladium and copper, originating from synthetic catalysts may be present.[4]

Q3: Which analytical techniques are most suitable for Tafluprost impurity profiling?

A: A range of analytical techniques are employed for comprehensive impurity detection:

  • High-Performance Liquid Chromatography (HPLC): Widely used for separating and quantifying related substances.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the structural elucidation of impurities and degradation products.[4][6]

  • Chiral HPLC: Used to monitor and control stereoisomeric purity.[4]

  • Gas Chromatography (GC): Employed for the analysis of residual solvents.[4]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for detecting and quantifying elemental impurities.[4]

II. Troubleshooting Guides

Problem 1: Unexpected Peaks in the HPLC Chromatogram

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or Diluent 1. Prepare fresh mobile phase and diluent using high-purity solvents and reagents.2. Filter all solutions through a 0.45 µm or smaller pore size filter.3. Sonicate the mobile phase to remove dissolved gases.
Sample Degradation 1. Ensure proper sample storage conditions (e.g., refrigeration, protection from light).2. Prepare samples immediately before analysis.3. Investigate the stability of Tafluprost under the analytical conditions. Forced degradation studies can help identify potential degradation products.[5]
Carryover from Previous Injections 1. Implement a robust needle wash procedure between injections.2. Inject a blank solvent after a high-concentration sample to check for carryover.3. If necessary, clean the injection port and column.
Column Contamination or Degradation 1. Flush the column with a strong solvent compatible with the stationary phase.2. If performance does not improve, replace the column with a new one of the same type.
Problem 2: Poor Peak Shape or Resolution

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition 1. Optimize the mobile phase pH and organic modifier concentration.2. A gradient elution method may be necessary to achieve adequate separation of all impurities. A published method utilized a gradient with mobile phase A (water:methanol:orthophosphoric acid) and mobile phase B (acetonitrile:water).[5]
Column Overload 1. Reduce the injection volume or the concentration of the sample.2. Use a column with a larger internal diameter or a higher loading capacity.
Mismatched Sample Solvent and Mobile Phase 1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. If a strong solvent is required for dissolution, inject the smallest possible volume.
Column Temperature Fluctuations 1. Use a column oven to maintain a stable temperature. A temperature of 50°C has been used in a validated method.[5]
Problem 3: Difficulty in Identifying an Unknown Impurity

Systematic Approach to Identification:

  • Mass Spectrometry (MS) Analysis:

    • Obtain the high-resolution mass spectrum of the unknown peak to determine its accurate mass and elemental composition.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can provide structural clues.

  • Forced Degradation Studies:

    • Subject Tafluprost to stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[5]

    • Compare the retention time and mass spectrum of the unknown impurity with the peaks generated during the stress studies.

  • Reference Standard Comparison:

    • If a reference standard for a suspected impurity (like this compound or Tafluprost Acid) is available, compare its retention time and mass spectrum with the unknown peak.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • If the impurity can be isolated in sufficient quantity and purity, NMR spectroscopy can provide definitive structural information.

III. Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Tafluprost and its Impurities

This protocol is based on a validated, stability-indicating RP-HPLC method.[5]

  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector.

  • Column: C18 analytical column.

  • Mobile Phase A: A mixture of water, methanol, and orthophosphoric acid (900:100:1, v/v/v).[5]

  • Mobile Phase B: A mixture of acetonitrile (B52724) and water (900:100, v/v).[5]

  • Gradient Elution: A gradient program should be developed to ensure the separation of Tafluprost from all potential impurities.

  • Flow Rate: 1.0 mL/min for related substances and 1.2 mL/min for the assay.[5]

  • Column Temperature: 50°C.[5]

  • Detection Wavelength: 210 nm.[5]

A green HPLC method with fluorescence detection has also been developed, offering high sensitivity. This method uses an eluent of ethanol (B145695) and phosphate (B84403) buffer and fluorescence detection at an excitation of 220 nm and emission of 292 nm.[8][9]

Quantitative Data Summary

Parameter HPLC-Fluorescence Detection[8][9] HPLC-UV Detection[6]
Linearity Range (µg/mL) 0.05 - 20.6 - 45
Limit of Detection (LOD) (µg/mL) 0.0160.18
Limit of Quantification (LOQ) (µg/mL) 0.0480.55
Accuracy (% Recovery) 100.13 ± 1.27Not explicitly stated
Precision (% RSD) < 2.0< 4.46

IV. Visualizations

General Workflow for Impurity Identification

G A Unexpected Peak in Chromatogram B LC-MS Analysis (Accurate Mass & Fragmentation) A->B C Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->C D Comparison with Reference Standards A->D E Tentative Structure Proposed B->E C->E D->E F Isolation of Impurity (e.g., Preparative HPLC) E->F G Definitive Structure Elucidation (e.g., NMR) F->G H Impurity Identified G->H

Caption: A logical workflow for the identification and structural elucidation of unknown impurities.

Potential Degradation Pathway of Tafluprost

G Tafluprost Tafluprost (Isopropyl Ester) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Hydrolysis Oxidation_Products Oxidation Products Tafluprost->Oxidation_Products Oxidation (Light, Oxygen) Isomers E/Z-Isomers Tafluprost->Isomers UV/Heat

References

Technical Support Center: 15-OH Tafluprost (Tafluprost Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 15-OH Tafluprost, the active metabolite of Tafluprost. It includes frequently asked questions, troubleshooting advice, stability data, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound?

A1: this compound is the common name for Tafluprost acid . It is the biologically active carboxylic acid metabolite of the prodrug Tafluprost.[1][2] Tafluprost is an isopropyl ester that is rapidly hydrolyzed by esterases, primarily in the cornea, to form Tafluprost acid.[2][3][4] This active form is a potent agonist for the prostanoid FP receptor and is responsible for the intraocular pressure-lowering effect.[5][6]

Q2: What are the recommended storage conditions for Tafluprost acid samples?

A2: For optimal stability, Tafluprost acid samples should be stored under controlled conditions. Long-term storage for stock solutions or in biological matrices like plasma is recommended at -10°C to -30°C.[1] For the parent compound, Tafluprost, long-term storage at -20°C is standard.[7] Avoid repeated exposure to room temperature and light.

Q3: My Tafluprost acid sample concentrations are lower than expected. What could be the cause?

A3: Several factors can lead to lower-than-expected concentrations. The primary degradation pathway for the parent drug, Tafluprost, is hydrolysis to Tafluprost acid.[8] However, both compounds can be susceptible to oxidation and photolytic degradation.[8][9] Consider the following:

  • Improper Storage: Has the sample been exposed to room temperature for extended periods or to light? Stock solutions of Tafluprost acid are stable for up to 6 hours at room temperature.[1]

  • Freeze-Thaw Cycles: Have the samples undergone excessive freeze-thaw cycles? Tafluprost acid has been shown to be stable for up to six cycles.[1]

  • pH of Solution: Prostaglandins can be sensitive to pH. Ensure your samples are maintained in an appropriate buffer system if not stored as a dry film or in a non-aqueous solvent.

  • Oxidation: Exposure to air can cause oxidation. Consider using amber vials and purging with an inert gas like nitrogen or argon before sealing for long-term storage.

Q4: How stable is Tafluprost acid in an autosampler during analysis?

A4: Processed samples containing Tafluprost acid have been demonstrated to be stable in an autosampler at 15°C for at least 23 hours.[1] This suggests good stability during typical analytical run times.

Q5: What are the main impurities or degradation products to be aware of?

A5: For Tafluprost and its metabolites, potential degradation products can arise from hydrolysis, oxidation, and isomerization.[8]

  • Hydrolysis: Tafluprost (the ester prodrug) hydrolyzes to Tafluprost acid.

  • Oxidation: Oxidized analogs can form, especially with exposure to oxygen.[8]

  • Isomerization: Exposure to heat or UV light can cause E/Z-isomerization of the double bonds in the molecule's structure.[8]

Data Presentation: Stability & Storage Conditions

The following tables summarize the known stability and storage conditions for Tafluprost acid and its parent compound.

Table 1: Stability of Tafluprost Acid

Condition Matrix Temperature Duration Finding Citation
Long-Term Stock Solution -10°C to -30°C 32 Days Stable [1]
Short-Term Stock Solution Room Temperature Up to 6 Hours Stable [1]
Freeze-Thaw Cycles Plasma -10°C to -30°C 6 Cycles Stable [1]
Autosampler Processed Sample 15°C 23 Hours Stable [1]

| Autosampler | Processed Sample | 2°C to 8°C | Not specified | Stable |[1] |

Table 2: General Storage Recommendations for Tafluprost Formulations

Compound / Formulation Condition Temperature Duration Notes Citation
Tafluprost (Parent Drug) Long-Term Storage -20°C Months to Years Protect from light [7]
Tafluprost (Parent Drug) Short-Term Storage 0 - 4°C Days to Weeks Protect from light [7]
Ophthalmic Solution Unopened Foil Pouch 2°C - 8°C (Refrigerator) Until Expiration Do not freeze [6]

| Ophthalmic Solution | Opened Foil Pouch | Up to 25°C (Room Temp) | Up to 28 Days | Protect from moisture |[10] |

Experimental Protocols

Protocol 1: Stability-Indicating LC-MS/MS Method for Tafluprost Acid Quantification

This protocol outlines a validated method for quantifying Tafluprost acid in human plasma, suitable for stability studies.[1][5][11]

1. Sample Preparation (Liquid-Liquid Extraction): a. Thaw plasma samples and standards to room temperature. b. To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., Tafluprost acid-d4 at 1 ng/mL).[11] c. Vortex the sample for 10 seconds. d. Add 1 mL of extraction solvent (e.g., ethyl acetate).[11] e. Vortex vigorously for 2 minutes to ensure thorough mixing. f. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers. g. Carefully transfer the upper organic layer to a clean tube. h. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% Formic acid in Water).[11]

2. LC-MS/MS Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[11]

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[11]

  • Mobile Phase A: 0.1% Formic acid in Water.[11]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724) or Methanol.[11]

  • Flow Rate: 0.2 - 0.5 mL/min (typical for 2.1 mm ID columns).

  • Gradient: Develop a gradient to separate Tafluprost acid from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity. Monitor specific precursor-to-product ion transitions for both Tafluprost acid and the internal standard.[12]

Protocol 2: Forced Degradation Study Outline

Forced degradation studies are essential to understand degradation pathways and validate the specificity of analytical methods.[13][14]

1. Preparation of Stock Solution: a. Prepare a stock solution of Tafluprost acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[14]

  • Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and/or white light as specified in ICH guidelines.

3. Sample Analysis: a. At predetermined time points, withdraw aliquots from each stress condition. b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples, including an unstressed control, using a validated stability-indicating method like the LC-MS/MS protocol described above.

4. Data Evaluation: a. Calculate the percentage of degradation for Tafluprost acid under each condition. b. Identify and characterize major degradation products using mass spectrometry. c. Confirm that the analytical method can separate the intact drug from all significant degradation products.[9]

Visualizations

G cluster_0 Troubleshooting Sample Instability start Inconsistent or Low Concentrations Observed q1 Were samples stored at -20°C or below? start->q1 s1 Store samples at ≤ -20°C. Minimize time at room temp. q1->s1 No q2 Were samples exposed to prolonged light? q1->q2 Yes end_node Re-analyze samples using validated method. s1->end_node s2 Use amber vials. Protect from direct light. q2->s2 Yes q3 Exceeded 5-6 freeze-thaw cycles? q2->q3 No s2->end_node s3 Aliquot samples after initial thaw to avoid multiple cycles. q3->s3 Yes q3->end_node No s3->end_node

Caption: Troubleshooting guide for Tafluprost acid sample instability.

G cluster_1 Workflow for Sample Stability Assessment prep 1. Sample Preparation (e.g., Plasma Spiking) storage 2. Store Samples (Test vs. Control Conditions) prep->storage timepoint 3. Withdraw Aliquots at Time Points (T0, T1, T2...) storage->timepoint extraction 4. Analyte Extraction (Liquid-Liquid Extraction) timepoint->extraction analysis 5. LC-MS/MS Analysis extraction->analysis data 6. Data Processing & Concentration Calculation analysis->data

Caption: Experimental workflow for a Tafluprost acid stability study.

G cluster_2 Simplified Signaling Pathway of Tafluprost prodrug Tafluprost (Prodrug) hydrolysis Corneal Esterases (Hydrolysis) prodrug->hydrolysis active Tafluprost Acid (Active Metabolite) hydrolysis->active receptor Prostanoid FP Receptor active->receptor  Agonist Binding outflow Increased Uveoscleral Aqueous Humor Outflow receptor->outflow iop Reduced Intraocular Pressure (IOP) outflow->iop

Caption: Mechanism of action for Tafluprost.

References

Technical Support Center: 15-OH Tafluprost Intermediate & Tafluprost Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of Tafluprost. It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help improve reaction yields and final product purity.

A Note on "15-OH Tafluprost": Tafluprost is a 15-deoxy-15,15-difluoro prostaglandin (B15479496) F2α analog, meaning it does not have a hydroxyl (-OH) group at the C-15 position; this feature is critical to its chemical stability and biological activity.[1][2] However, the synthesis of Tafluprost involves crucial diastereoisomeric 15-OH prostaglandin derivatives as intermediates.[1][3] The efficient oxidation of this 15-OH intermediate to a 15-keto derivative is a key step preceding the characteristic difluorination. Therefore, optimizing the synthesis and handling of the 15-OH intermediate is paramount for improving the overall yield of Tafluprost.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary modern strategies for synthesizing Tafluprost with improved yield and purity?

A1: Modern approaches have shifted towards convergent synthesis, which involves creating complex fragments of the molecule separately before joining them. A highly effective strategy is the Julia-Lythgoe or Julia-Kocienski olefination.[4][5] This method connects the upper α-chain and the lower ω-chain to the core cyclopentane (B165970) ring.[5] This approach is advantageous as it can significantly reduce manufacturing costs by using a common, structurally advanced prostaglandin intermediate for the synthesis of several different prostaglandin analogs.[1][3][4] Another key aspect of modern synthesis is the deoxydifluorination of a trans-13,14-en-15-one intermediate using reagents like Deoxo-Fluor.[1][3]

Q2: I am observing low yields during the Julia-Lythgoe olefination step to create the C-13,14 double bond. What are the common pitfalls?

A2: Low yields in this step can often be attributed to a few factors:

  • Reagent Preparation: The reaction often uses freshly prepared Lithium diisopropylamide (LDA). Ensure the reagents used for LDA preparation are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-78 °C) to maintain its reactivity.[1][6]

  • Intermediate Instability: The resulting β-hydroxysulfone intermediates can be unstable, and losses may occur during column chromatography purification.[1]

  • Diastereomer Formation: This step produces a mixture of diastereoisomeric 15-OH prostaglandin derivatives. Fortunately, since the chirality at the C-15 position is removed in the subsequent oxidation step, there is no need to separate these isomers, which simplifies the process and prevents yield loss from this separation.[3]

Q3: My oxidation of the 15-OH intermediate to the 15-keto intermediate is slow and produces side products. How can I improve this step?

A3: The choice of oxidizing agent is critical. While older methods exist, using Dess-Martin periodinane (DMP) is highly recommended.[1][3] DMP offers several advantages over agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), including:

  • Milder Reaction Conditions: The reaction proceeds efficiently at 0 °C to room temperature.[6]

  • Shorter Reaction Times: Typically completes within 1-2 hours.[1][6]

  • Easier Workup: Simplifies the purification process.

  • Higher Purity: Avoids the formation of adverse byproducts.[1][3]

  • High Yield: This step can achieve yields of up to 99%.[6]

Q4: Purification of the final Tafluprost product is challenging due to its high viscosity, leading to significant product loss. What is the most effective purification technique?

A4: Tafluprost is an extremely viscous, oily compound, which makes purification difficult.[7] Standard purification methods can be inefficient. A superior method involves silica (B1680970) gel column chromatography where the fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC).[7] This allows for precise identification of the fractions containing pure Tafluprost and separation from closely related impurities. Using spherical silica gel with a particle size (d50) of 65 μm or less has been shown to yield Tafluprost with a purity of over 98%.[7]

Q5: How can the formation of the α-chain (5Z) trans isomer be minimized during synthesis?

A5: The formation of the trans isomer is a known issue in synthesis routes that employ a Wittig reaction for the formation of the α-chain double bond.[7] The convergent synthesis strategy utilizing a Julia-Lythgoe olefination to form the ω-chain C13-C14 double bond, followed by established methods for the α-chain, helps to ensure high purity of the final product.[1]

Yield Data from Convergent Synthesis Pathway

The following table summarizes reported yields for key steps in a novel convergent synthesis of Tafluprost, providing a benchmark for researchers.

Step No.Reaction DescriptionReagents/ConditionsYield (%)Reference
1Julia-Lythgoe olefination of phenylsulfone with aldehyde, followed by reductive elimination and deprotection.1. LDA, THF, -78°C; 2. Na/Hg, Na₂HPO₄, MeOH; 3. PPTS, CH₂Cl₂, MeOH79%[6]
2Acetylation of hydroxyl groups.TEA, DMAP, Ac₂O, CH₂Cl₂97%[6]
3Selective deprotection of the C-15 silyl (B83357) ether.CSA, MeOH, CH₂Cl₂82%[6]
4Oxidation of the C-15 hydroxyl group to a ketone.DMP, NaHCO₃, CH₂Cl₂99%[6]
5Deoxydifluorination of the C-15 ketone.Deoxo-Fluor, CH₂Cl₂78%[6]
6Hydrolysis of acetyl protecting groups.K₂CO₃, MeOH76%[6]
7Saponification of the methyl-OBO ester.LiOH·H₂O, MeOH98%[6]
8Final esterification to yield Tafluprost.i-PrI, DBU, acetone83%[6]

Experimental Protocols

Protocol 1: Oxidation of 15-OH Intermediate (29a/b) to 15-Keto Intermediate (30)

This protocol is based on the use of Dess-Martin periodinane for efficient oxidation.[1][6]

  • Preparation: Dissolve the mixture of diastereomeric alcohols (29a/b) and sodium bicarbonate (NaHCO₃) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Reagent Addition: Add Dess-Martin periodinane (DMP) to the cooled solution.

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Workup: Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (15-keto intermediate 30) using short column chromatography.

Protocol 2: Deoxydifluorination of 15-Keto Intermediate (30)

This protocol describes the key step for introducing the two fluorine atoms.[1][6]

  • Preparation: Dissolve the 15-keto intermediate (30) in anhydrous dichloromethane (CH₂Cl₂) in a suitable reaction vessel (e.g., a pressure-resistant tube) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Carefully add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) to the solution.

  • Reaction: Stir the mixture at 0 °C for 15 minutes.

  • Reflux: Seal the vessel and heat the reaction mixture to reflux for 24 hours.

  • Monitoring: After cooling, check for completion using TLC or HPLC.

  • Workup: Carefully pour the cooled reaction mixture into a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude difluorinated product via silica gel column chromatography.

Protocol 3: Purification of Tafluprost by Chromatography with HPLC Analysis

This protocol is designed to maximize the purity of the final, highly viscous product.[7]

  • Column Preparation: Pack a chromatography column with spherical silica gel (particle size d50 < 65 μm). Equilibrate the column with the chosen mobile phase (e.g., a hexane/ethyl acetate (B1210297) gradient).

  • Sample Loading: Dissolve the crude Tafluprost product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the mobile phase, gradually increasing polarity if necessary.

  • Fraction Collection: Collect small fractions of the eluate.

  • HPLC Analysis: Analyze each fraction (or pooled fractions) by HPLC to determine the purity and identify the fractions containing Tafluprost at the desired specification (e.g., >98%).

  • Pooling and Concentration: Combine the high-purity fractions. Concentrate the solution under reduced pressure at a temperature between 10 - 55°C.

  • Final Steps: Dissolve the residue in a suitable solvent, filter if necessary, and evaporate the solvent from the filtrate under reduced pressure to afford the final purified Tafluprost.

Visualized Synthesis Workflow

The following diagram illustrates a logical workflow for the convergent synthesis of Tafluprost, highlighting the key intermediate stages.

Tafluprost_Synthesis cluster_start Key Synthons cluster_intermediate Core Synthesis Steps cluster_functionalization Key Functionalizations cluster_final Final Steps Phenylsulfone Prostaglandin Phenylsulfone (16) Julia Julia-Lythgoe Olefination Phenylsulfone->Julia Aldehyde Aldehyde ω-Chain Synthon (17) Aldehyde->Julia Hydroxysulfone β-Hydroxysulfone Intermediate (18) Julia->Hydroxysulfone Deprotection Reductive Desulfonylation & Deprotection Hydroxysulfone->Deprotection Diastereomers 15-OH Diastereomers (29a/b) Deprotection->Diastereomers Oxidation Oxidation (Dess-Martin Periodinane) Diastereomers->Oxidation Keto 15-Keto Intermediate (30) Oxidation->Keto Fluorination Deoxydifluorination (Deoxo-Fluor) Keto->Fluorination Difluoro 15,15-Difluoro Intermediate Fluorination->Difluoro Hydrolysis Protecting Group Hydrolysis Difluoro->Hydrolysis Acid Tafluprost Acid (6) Hydrolysis->Acid Esterification Esterification (i-PrI, DBU) Acid->Esterification Crude Crude Tafluprost Esterification->Crude Purification Silica Chromatography + HPLC Analysis Crude->Purification FinalProduct Purified Tafluprost (5) Purification->FinalProduct

Caption: Convergent synthesis workflow for Tafluprost.

References

Technical Support Center: In Vitro Studies with 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on avoiding the degradation of 15-OH Tafluprost (Tafluprost acid), the biologically active metabolite of Tafluprost, during in vitro experiments. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in vitro a concern?

This compound, also known as Tafluprost acid, is the active form of the prostaglandin (B15479496) F2α analog, Tafluprost. Tafluprost itself is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in biological systems to yield this compound. This active metabolite has a high affinity for the prostaglandin F (FP) receptor and is responsible for the therapeutic effect of reducing intraocular pressure.[1][2] In vitro, the stability of this compound can be compromised by various factors, including pH, temperature, and enzymatic activity, potentially leading to inaccurate experimental outcomes.

Q2: What are the primary degradation pathways for this compound in vitro?

While Tafluprost (the prodrug) is primarily degraded by hydrolysis of its ester linkage, its active metabolite, this compound, is metabolized in vivo through fatty acid β-oxidation and phase II conjugation.[2][3] In vitro, chemical degradation can also occur, particularly through oxidation. Although specific degradation products of this compound in vitro are not extensively documented in publicly available literature, hydrolysis and oxidation are the main degradation pathways for the parent compound, Tafluprost.[4]

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, stock solutions of this compound should be prepared in a suitable organic solvent such as DMSO or ethanol (B145695). It is not recommended to store aqueous solutions for more than a day. Fresh aqueous buffers for experiments should be prepared from the organic stock solution immediately before use.

Q4: What is the recommended pH for in vitro experiments involving this compound?

Tafluprost exhibits maximum stability in aqueous solutions at a pH range of 5.5 to 6.7.[5] It is advisable to maintain the pH of your experimental buffers within this range to minimize pH-mediated degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in cell-based assays. Degradation of this compound in the cell culture medium.Prepare fresh working solutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider the potential for enzymatic degradation by components in the serum or by the cells themselves.
Variability between experimental replicates. Inconsistent handling or storage of this compound solutions.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure all experimental conditions, including incubation times and temperatures, are consistent across all replicates.
Precipitation of this compound in aqueous buffers. The concentration of this compound exceeds its solubility in the aqueous medium.First, dissolve this compound in a small amount of an organic solvent like DMSO before diluting it with the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the experiment.
Unexpected or off-target effects observed. Presence of degradation products with different biological activities.Use a validated, stability-indicating analytical method such as HPLC to confirm the purity of your this compound stock and working solutions.

Data Presentation

Table 1: Stability of this compound (Tafluprost Acid) in Human Plasma
Condition Duration Stability
Autosampler (15°C)23 hoursStable in a processed sample[5]
Long-term (-20°C / -30°C)28 daysStable[5]
Table 2: Recommended Storage Conditions for Tafluprost and its Analogs
Storage Type Temperature Recommended Duration Conditions
Long-Term-20°CMonths to yearsDry and dark conditions are recommended.[4]
Short-Term0 - 4°CDays to weeksDry and dark conditions are recommended.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a stable, concentrated stock solution of this compound.

  • Materials:

    • This compound (solid form)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C or lower for long-term storage.

Protocol 2: Stability Assessment of this compound by HPLC
  • Objective: To determine the stability of this compound under specific experimental conditions.

  • Materials:

    • This compound solution to be tested

    • HPLC system with a UV or Mass Spectrometry (MS) detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., acetonitrile (B52724) and water with a pH-adjusting agent like formic acid)

    • Reference standard of this compound

  • Procedure:

    • Prepare samples of this compound in the desired experimental buffer (e.g., cell culture medium, phosphate-buffered saline at a specific pH).

    • Incubate the samples under the conditions to be tested (e.g., 37°C for 24 hours).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.

    • Immediately stop any potential degradation by adding a quenching solution or by freezing at -80°C.

    • Analyze the samples by HPLC, separating this compound from potential degradation products.

    • Quantify the peak area of this compound at each time point and compare it to the initial time point (t=0) and the reference standard to determine the percentage of degradation.

Visualizations

Caption: Workflow for handling this compound in vitro.

degradation_pathway Simplified Degradation and Metabolism of Tafluprost Tafluprost Tafluprost (Prodrug) OH_Tafluprost This compound (Active Metabolite) Tafluprost->OH_Tafluprost Hydrolysis (in vitro/in vivo) Metabolites Inactive Metabolites OH_Tafluprost->Metabolites β-oxidation & Conjugation (in vivo metabolism)

Caption: Tafluprost activation and metabolic pathway.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Results check_stability Was the compound handled and stored correctly? start->check_stability check_purity Is the stock solution pure? check_stability->check_purity Yes re_evaluate Re-evaluate Experimental Design check_stability->re_evaluate No check_protocol Are experimental conditions consistent? check_purity->check_protocol Yes check_purity->re_evaluate No (Perform HPLC) check_protocol->re_evaluate No check_protocol->re_evaluate Yes (Consider other factors)

Caption: Decision tree for troubleshooting experiments.

References

Technical Support Center: Quantification of Tafluprost and its Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Tafluprost and its active metabolite, Tafluprost acid.

Frequently Asked Questions (FAQs)

Q1: What is 15-OH Tafluprost and how is it related to Tafluprost?

A: This is a common point of confusion. Tafluprost is a prostaglandin (B15479496) F2α analog where the hydroxyl (-OH) group typically found at the C-15 position in other prostaglandins (B1171923) is replaced by two fluorine atoms.[1][2][3] This structural modification prevents oxidation by 15-hydroxyprostaglandin dehydrogenase, contributing to its metabolic stability.[1][3] Therefore, "this compound" does not exist as the primary active molecule. The main analytes of interest in quantitative studies are the prodrug, Tafluprost , and its biologically active metabolite, Tafluprost acid .[4][5]

Q2: Why is the quantification of Tafluprost and Tafluprost acid in biological matrices challenging?

A: The primary challenges in quantifying Tafluprost and its active acid metabolite include:

  • Rapid Metabolism: Tafluprost is an isopropyl ester prodrug that is rapidly hydrolyzed in vivo to Tafluprost acid.[4][5]

  • Low Systemic Concentrations: Following ocular administration, plasma concentrations of Tafluprost acid are typically very low, often falling below the lower limit of quantification (LLOQ) of 10 pg/mL within 30 minutes.[4][5]

  • Instability in Biological Matrices: Tafluprost acid is inherently unstable in human plasma, making sample handling and storage critical for accurate quantification.[4]

  • Matrix Effects: Biological samples can introduce interfering substances that suppress or enhance the ionization of the analytes in the mass spectrometer, affecting accuracy and precision.

Q3: What is the recommended analytical technique for Tafluprost and Tafluprost acid quantification?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Tafluprost and Tafluprost acid in biological matrices.[4] This technique offers the high sensitivity and selectivity required to detect the low concentrations of these analytes in complex biological samples.[6]

Troubleshooting Guides

Issue 1: High Background Noise in LC-MS/MS Analysis

High background noise can significantly compromise the sensitivity and accuracy of your assay.

Troubleshooting Steps:

  • Isolate the Source: Begin by running the LC-MS system with the mobile phase bypassing the column. If the high baseline persists, the issue is likely with the mobile phase or the mass spectrometer itself.

  • Check Mobile Phase Purity: Always use high-purity, LC-MS grade solvents and additives.[7] Contaminants in the mobile phase are a common source of background noise.[7]

  • Clean the Ion Source: A contaminated ion source (e.g., ESI probe, capillary, cone) can lead to a consistently high baseline. Follow the manufacturer's instructions for cleaning these components.

  • Investigate System-Wide Contamination: If the noise persists, consider flushing the entire LC system. Contaminants can leach from tubing, fittings, and solvent bottles.[7]

  • Evaluate Column Bleed: Column bleed, especially at high temperatures or with aggressive mobile phases, can contribute to background noise. Use low-bleed columns and operate within the recommended temperature and pH ranges.

Diagram: Troubleshooting Workflow for High Background Noise

high_background_noise start High Background Noise Observed q1 Is the baseline high across the entire chromatogram? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no prepare_mobile_phase Prepare fresh, high-purity mobile phase a1_yes->prepare_mobile_phase troubleshoot_transient Troubleshoot Transient Noise (e.g., sample matrix effects, co-eluting contaminants) a1_no->troubleshoot_transient q2 Does the noise persist? prepare_mobile_phase->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no clean_ion_source Clean the ion source (ESI probe, capillary, cone) a2_yes->clean_ion_source resolved Problem Resolved a2_no->resolved q3 Does the noise persist? clean_ion_source->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no investigate_system Investigate system-wide contamination (flush system, check column bleed) a3_yes->investigate_system a3_no->resolved investigate_system->resolved

Caption: A step-by-step workflow for troubleshooting high background noise in LC-MS/MS.

Issue 2: Poor Peak Shape (Tailing, Broadening, Splitting)

Poor peak shape can negatively impact resolution and the accuracy of peak integration.

Troubleshooting Steps:

  • Check for Column Contamination: A partially plugged column frit or contamination at the head of the column can cause peak splitting and tailing.[8] Try flushing the column or, if necessary, replacing it.

  • Injection Solvent Effects: Injecting a sample in a solvent that is stronger than the mobile phase can lead to peak distortion.[8] If possible, reconstitute your final extract in the initial mobile phase.

  • Secondary Interactions: Peak tailing for specific analytes can be caused by secondary interactions with the stationary phase. Adjusting the mobile phase pH or using a different column chemistry may help.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[8] Minimize tubing lengths and ensure all fittings are properly tightened.

Quantitative Data Summary

The following tables summarize typical parameters for a validated LC-MS/MS method for the quantification of Tafluprost acid in human plasma.

Table 1: Typical LC-MS/MS Method Validation Parameters

Validation ParameterTypical Performance
Linearity Range0.01 - 10 ng/mL
Lower Limit of Quantification (LLOQ)10 pg/mL[9]
Accuracy85 - 115%
Precision (%CV)< 15%
Recovery> 80%

Table 2: Example MRM Transitions for Tafluprost Acid

Precursor Ion (m/z)Product Ion (m/z)Example Collision Energy (eV)
453.2309.215
453.2161.125

Note: Optimal values for collision energy and other mass spectrometer parameters may vary depending on the instrument and source conditions and should be optimized accordingly.[7]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction of Tafluprost acid from plasma.

  • Pre-treatment: Acidify 1 mL of plasma sample with 50 µL of 10% formic acid.

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.[7]

  • Elution: Elute Tafluprost acid from the cartridge with 2 mL of methanol.[7]

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.[7]

Diagram: Experimental Workflow for Tafluprost Acid Quantification

experimental_workflow sample_collection Plasma Sample Collection acidification Sample Acidification sample_collection->acidification spe Solid-Phase Extraction (SPE) acidification->spe elution Elution spe->elution dry_down Dry Down under Nitrogen elution->dry_down reconstitution Reconstitution in Mobile Phase dry_down->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis signaling_pathway tafluprost_acid Tafluprost Acid fp_receptor FP Prostanoid Receptor tafluprost_acid->fp_receptor g_protein Gq/11 Protein Activation fp_receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Intracellular Ca2+ Release ip3->ca_release downstream Downstream Cellular Effects (e.g., increased uveoscleral outflow) pkc->downstream ca_release->downstream

References

Technical Support Center: Enhancing 15-OH Tafluprost LC-MS Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions to help you improve the sensitivity of your 15-OH Tafluprost (Tafluprost Acid) LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for this compound analysis?

The primary challenges in achieving high sensitivity for this compound, the active metabolite of Tafluprost, stem from its low physiological concentrations following administration and its susceptibility to matrix effects.[1] Ion suppression is a significant concern, where co-eluting compounds from the biological matrix, such as salts and phospholipids, interfere with the ionization of the target analyte, leading to a reduced detector response.[2]

Q2: Which ionization mode is optimal for this compound analysis?

Electrospray Ionization (ESI) in negative ion mode is generally the most effective for this compound and other prostaglandin (B15479496) analogs. This is due to the presence of a carboxylic acid group, which is readily deprotonated to form a negative ion [M-H]⁻. While positive ionization mode is possible, negative mode typically provides better sensitivity for this class of acidic compounds.

Q3: What are the recommended sample preparation techniques to improve sensitivity?

Effective sample preparation is crucial to remove interfering matrix components. The two most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This technique separates this compound based on its solubility in immiscible liquids. A common approach involves using methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate (B1210297) to extract the analyte from an acidified aqueous sample.[1][3][4]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent (e.g., C18) to retain the analyte while matrix interferences are washed away. This is a highly effective method for cleaning up complex samples like plasma.[4][5]

Q4: How can I minimize ion suppression in my analysis?

Minimizing ion suppression is critical for enhancing sensitivity and can be achieved through several strategies:

  • Optimize Sample Cleanup: Employ rigorous sample preparation methods like SPE or LLE to remove a majority of matrix components before injection.[2][4]

  • Chromatographic Separation: Adjust the HPLC gradient to ensure this compound elutes in a region free from major interfering compounds.[6] Using columns with smaller particle sizes (UPLC) can improve peak resolution and separation from matrix components.[7]

  • Reduce Injection Volume: Injecting a smaller volume can lessen the amount of matrix components entering the MS system.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Tafluprost-d7, co-elutes with the analyte and experiences similar ion suppression.[1] This allows for accurate quantification by comparing the analyte-to-internal standard peak area ratio, effectively compensating for signal loss.[1][2]

Q5: What are typical starting LC-MS parameters for this compound analysis?

While optimization is always necessary for specific instruments and matrices, the following tables provide a good starting point for method development.

Experimental Protocols & Quantitative Data

Recommended Sample Preparation Protocols
Protocol Methodology
Liquid-Liquid Extraction (LLE) 1. To 200 µL of plasma, add the internal standard (e.g., Tafluprost-d7).[1]2. Add 1 mL of methyl tert-butyl ether (MTBE).[1]3. Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.[1]4. Transfer the upper organic layer to a new tube.[1]5. Evaporate the solvent under a gentle stream of nitrogen.[1]6. Reconstitute the residue in the mobile phase for injection.[1]
Solid-Phase Extraction (SPE) 1. Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[5]2. Load the plasma sample (pre-treated with internal standard).[5]3. Wash the cartridge with a weak organic solvent to remove polar interferences.4. Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).5. Evaporate the eluate and reconstitute in the mobile phase.
Typical LC-MS/MS Parameters
Parameter Recommended Setting
LC System HPLC or UPLC System
Column C18, e.g., 2.1 x 100 mm, 2.6 µm[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical gradient might be 30% B to 95% B over 5 minutes.[8]
Flow Rate 0.4 mL/min[8]
Column Temperature 40°C[8]
Injection Volume 10 µL[8]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[9]
Monitoring Mode Multiple Reaction Monitoring (MRM)
Example MRM Transitions

Note: Collision energies must be optimized for your specific instrument.

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Collision Energy (eV)
This compound (Tafluprost Acid) 411.2309.215-25[8]
This compound (Tafluprost Acid) 411.2185.120-30[8]
Internal Standard (e.g., PGF2α-d4) 357.2197.220-30[8]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization in the MS source.2. Suboptimal MRM transitions or collision energy.3. Significant ion suppression from the sample matrix.[2]4. Analyte degradation during sample processing or storage.1. Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperatures).[10]2. Perform infusion experiments to find the optimal precursor/product ions and collision energies for your instrument.3. Improve sample cleanup using SPE or LLE.[4] Consider diluting the sample or reducing injection volume.4. Ensure samples are kept cold and protected from light. Use a stable isotope-labeled internal standard to correct for any loss.[2]
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation.2. Incompatible sample solvent with the mobile phase.3. Secondary interactions with the column stationary phase.1. Flush the column or replace it if necessary.2. Ensure the sample is reconstituted in a solvent similar in composition to the initial mobile phase.[11]3. Add a small percentage of an acid modifier like formic acid to the mobile phase to improve the peak shape of acidic compounds.[8]
High Background Noise 1. Contaminated mobile phase, solvents, or additives.2. Contamination from lab consumables (e.g., plasticizers).[2]3. A dirty MS ion source.1. Use high-purity, LC-MS grade solvents and fresh additives.[12]2. Use polypropylene (B1209903) tubes and vials instead of polystyrene.3. Clean the ion source according to the manufacturer's recommendations.
Poor Reproducibility (Varying Peak Areas) 1. Inconsistent sample preparation.2. Autosampler injection issues.3. Unstable spray in the ESI source due to high salt or organic content.1. Use a stable isotope-labeled internal standard to compensate for variability.[1] Automate sample preparation if possible.[4]2. Check the autosampler for leaks, bubbles, and correct needle placement.[10]3. Ensure adequate sample cleanup to remove salts. Optimize mobile phase composition and ESI source parameters for a stable spray.[13]

Visualizations

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (e.g., Tafluprost-d7) Plasma->Add_IS LLE Liquid-Liquid Extraction (e.g., with MTBE) Add_IS->LLE Option 1 SPE Solid-Phase Extraction (e.g., C18 cartridge) Add_IS->SPE Option 2 Evaporate Evaporate to Dryness LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC ESI ESI Source (Negative Ion Mode) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Collision Cell) MS1->MS2 MS3 Quadrupole 3 (Product Ion Selection) MS2->MS3 Detector Detector MS3->Detector

Caption: Experimental workflow for this compound analysis.

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Sensitivity Observed IonSuppression Ion Suppression Start->IonSuppression PoorIonization Poor Ionization Start->PoorIonization SampleLoss Analyte Loss Start->SampleLoss ImproveCleanup Improve Sample Cleanup (SPE/LLE) IonSuppression->ImproveCleanup OptimizeLC Optimize Chromatography IonSuppression->OptimizeLC UseSIL_IS Use SIL-IS IonSuppression->UseSIL_IS OptimizeSource Optimize MS Source PoorIonization->OptimizeSource SampleLoss->UseSIL_IS CheckSamplePrep Review Sample Handling SampleLoss->CheckSamplePrep

References

Technical Support Center: Method Refinement for 15-OH Tafluprost Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15-OH Tafluprost (B1681877) (Tafluprost Acid). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods for this active metabolite of Tafluprost.

Frequently Asked Questions (FAQs)

Q1: What is 15-OH Tafluprost and why is it the target analyte in pharmacokinetic studies?

A1: this compound, also known as Tafluprost acid, is the biologically active metabolite of Tafluprost.[1][2] Tafluprost is an ester prodrug that is rapidly hydrolyzed in the eye to Tafluprost acid.[1][3] Because Tafluprost acid is the pharmacologically active form responsible for lowering intraocular pressure, its quantification in biological matrices like plasma is crucial for pharmacokinetic assessments.[1][2]

Q2: What are the typical concentrations of this compound found in plasma after ocular administration?

A2: The systemic exposure to Tafluprost acid is very low following ocular administration of Tafluprost.[1] Mean peak plasma concentrations (Cmax) have been reported to be in the range of 26-27 pg/mL.[4] Early analytical methods with higher limits of quantification (e.g., 0.1 ng/mL) struggled to detect Tafluprost acid in plasma.[1] More sensitive methods, such as UPLC-MS/MS with a lower limit of quantification (LLOQ) of 10 pg/mL, have been successfully used to measure its plasma concentrations.[1]

Q3: What are the recommended analytical techniques for this compound quantification?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and recommended techniques for the quantitative analysis of this compound in biological samples.[1][5] These methods offer the high sensitivity and selectivity required to measure the low physiological concentrations of the analyte.[1][6]

Q4: Are there any stability concerns for this compound during sample handling and storage?

A4: While the provided search results do not detail specific stability issues for this compound, prostaglandin (B15479496) analogs, in general, can be prone to degradation. It is crucial to properly store plasma samples, likely at low temperatures (e.g., frozen), to ensure sample stability.[1] One study noted that in early trials, plasma samples may not have been stored properly, which could have contributed to the inability to detect the analyte.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Sensitivity / Inability to Detect this compound

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Method Sensitivity The concentration of this compound in plasma is very low (pg/mL range).[4] Ensure your analytical method has a sufficiently low LLOQ (Lower Limit of Quantification), ideally around 10 pg/mL or lower.[1] Consider using a more sensitive instrument, such as a triple quadrupole mass spectrometer, and optimize the ionization and fragmentation parameters.[7]
Improper Sample Preparation Inefficient extraction can lead to low recovery of the analyte. A liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate (B1210297) is a common method.[7] Ensure proper acidification of the plasma sample (e.g., with formic acid) to improve extraction efficiency.[7]
Analyte Degradation Prostaglandin analogs can be unstable. Ensure samples are kept at low temperatures (e.g., on ice) during processing and stored at -20°C or -80°C for long-term storage. Minimize freeze-thaw cycles.
Matrix Effects Components in the biological matrix can suppress or enhance the analyte signal in the mass spectrometer. Evaluate and minimize matrix effects by optimizing the sample cleanup process. Consider using a deuterated internal standard to compensate for these effects.
Issue 2: Poor Peak Shape (Tailing, Broadening)

Possible Causes & Solutions:

CauseRecommended Solution
Column Issues The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if necessary. Ensure the column chemistry (e.g., C18) is appropriate for the analyte.[6][8]
Inappropriate Mobile Phase The pH and composition of the mobile phase can significantly affect peak shape. For reversed-phase chromatography of an acidic compound like this compound, a mobile phase with a low pH (e.g., using formic acid or a phosphate (B84403) buffer) is often beneficial.[9] Experiment with different mobile phase compositions and gradients.[6]
Secondary Interactions The analyte may be interacting with active sites on the column or in the LC system. The addition of a small amount of an organic modifier or an acidic additive to the mobile phase can help to mitigate these interactions.
Issue 3: High Background Noise or Interferences

Possible Causes & Solutions:

CauseRecommended Solution
Contaminated Solvents or Reagents Use high-purity, HPLC or LC-MS grade solvents and reagents to minimize background noise.
Carryover Analyte from a previous injection may be retained in the system. Implement a robust needle wash protocol and inject a blank sample after high-concentration samples to check for carryover.[5]
Co-eluting Interferences A component from the sample matrix may be co-eluting with the analyte. Optimize the chromatographic separation by adjusting the gradient, mobile phase composition, or trying a different column.[9] Ensure the mass spectrometer is operating in a highly selective mode, such as Multiple Reaction Monitoring (MRM).[7]

Experimental Protocols

Representative Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma

This protocol is a generalized procedure based on common LLE methods for small molecules in plasma.[7]

  • Sample Thawing: Allow frozen plasma samples to thaw at room temperature.

  • Aliquoting: Vortex the thawed plasma sample to ensure homogeneity. Pipette 200 µL of the plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., a deuterated analog of this compound) and vortex briefly.

  • Acidification: Add 50 µL of 1% formic acid in water to the sample and vortex.

  • Extraction: Add 1 mL of ethyl acetate, cap the tube, and vortex for 10 minutes.

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

Illustrative UPLC-MS/MS Conditions

These are example conditions and should be optimized for your specific instrumentation and application.

ParameterSetting
LC System UHPLC system
Column C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)[5]
Mobile Phase A 0.1% Formic acid in water[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.4 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration.
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer[7]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[7]
Detection Mode Multiple Reaction Monitoring (MRM)[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing sample_prep Sample Preparation lc_separation UPLC Separation ms_detection MS/MS Detection lc_separation->ms_detection Elution data_analysis Data Analysis ms_detection->data_analysis Acquire Data plasma Plasma Sample is_spike Spike Internal Standard plasma->is_spike lle Liquid-Liquid Extraction is_spike->lle evap Evaporation lle->evap reconstitution Reconstitution evap->reconstitution reconstitution->lc_separation Inject troubleshooting_logic start Problem: Poor Sensitivity check_lloq Is LLOQ low enough (<10 pg/mL)? start->check_lloq check_extraction Is extraction recovery sufficient? check_lloq->check_extraction Yes optimize_ms Optimize MS/MS parameters check_lloq->optimize_ms No check_stability Are samples and standards stable? check_extraction->check_stability Yes optimize_lle Refine LLE protocol check_extraction->optimize_lle No check_matrix Are matrix effects minimized? check_stability->check_matrix Yes implement_stability Implement strict stability protocols check_stability->implement_stability No improve_cleanup Improve sample cleanup check_matrix->improve_cleanup No solution Sensitivity Improved check_matrix->solution Yes optimize_ms->solution optimize_lle->solution implement_stability->solution improve_cleanup->solution

References

Technical Support Center: Optimizing Tafluprost Enzymatic Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic conversion of Tafluprost (B1681877).

Important Scientific Clarification

Before proceeding, it is crucial to clarify a key aspect of Tafluprost's biochemistry. The terminology "15-OH Tafluprost" is scientifically inaccurate. Tafluprost is a unique prostaglandin (B15479496) F2α analog where the hydroxyl group (-OH) at the C-15 position is replaced by two fluorine atoms.[1] This structural modification is a key feature of the drug, as it prevents metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase.

The primary enzymatic conversion relevant to Tafluprost's bioactivity is the hydrolysis of its isopropyl ester group to form the biologically active metabolite, Tafluprost acid . This process is mediated by esterase enzymes, primarily in the cornea, upon topical administration.[1][2][3]

This guide will therefore focus on the optimization of this ester hydrolysis reaction.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the in vitro enzymatic hydrolysis of Tafluprost to Tafluprost acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion to Tafluprost Acid Incorrect Enzyme: The selected esterase may have low specificity for the isopropyl ester of Tafluprost.Inactive Enzyme: The enzyme may have denatured due to improper storage or handling.Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the enzyme's activity.Enzyme Selection: Use a broad-spectrum carboxylesterase or porcine liver esterase (PLE), which are known to hydrolyze a wide range of esters. If possible, use esterases derived from ocular tissues.Enzyme Handling: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Prepare fresh enzyme solutions for each experiment.Optimize Conditions: Systematically vary the pH (typically in the range of 6.0-8.0) and temperature (typically 25-37°C) to find the optimal conditions for your specific enzyme.
Inconsistent or Poorly Reproducible Results Substrate Solubility Issues: Tafluprost is lipophilic and may not be fully dissolved in the aqueous reaction buffer, leading to inconsistent substrate availability.Inaccurate Pipetting: Small volumes of enzyme or substrate solutions can be difficult to pipette accurately.Enzyme Degradation: The enzyme may be losing activity over the course of the experiment.Improve Solubility: Prepare a concentrated stock solution of Tafluprost in an organic solvent like ethanol (B145695) or DMSO. Add a small volume of the stock to the reaction buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid inhibiting the enzyme. The use of solubilizing agents like cyclodextrins can also be explored.[4][5]Pipetting Technique: Use calibrated pipettes and appropriate tips for the volumes being dispensed. For very small volumes, consider preparing a master mix of the reaction components.Time-Course Experiment: Monitor the reaction over time to ensure measurements are taken within the linear range of the enzyme's activity.
Reaction Stops Prematurely Product Inhibition: The accumulation of Tafluprost acid or the alcohol by-product may be inhibiting the enzyme.Substrate Depletion: The initial concentration of Tafluprost may be too low.Enzyme Instability: The enzyme may not be stable under the experimental conditions for extended periods.Dilute the Reaction: If product inhibition is suspected, try running the reaction with a lower initial substrate concentration or diluting the reaction mixture at later time points.Increase Substrate: Ensure the substrate concentration is not the limiting factor, especially for initial rate measurements.Stabilize Enzyme: Some enzymes benefit from the addition of stabilizing agents like glycerol (B35011) or BSA to the buffer.
Difficulty in Quantifying Tafluprost and Tafluprost Acid Co-elution in HPLC: Tafluprost and Tafluprost acid may not be well-resolved by the chromatographic method.Low Sensitivity: The concentration of the analyte may be below the limit of detection of the analytical method.Optimize HPLC Method: Adjust the mobile phase composition, gradient, and column type to achieve baseline separation of the two compounds. A C18 column is commonly used.[6]Use a More Sensitive Detector: If using UV detection, ensure the wavelength is optimal for both compounds (around 210-220 nm). For higher sensitivity, consider using fluorescence detection or LC-MS/MS.[2][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the correct enzymatic conversion pathway for Tafluprost?

A1: Tafluprost is an isopropyl ester prodrug. In the eye, it is hydrolyzed by corneal esterases to its biologically active form, Tafluprost acid. The two fluorine atoms at the C-15 position are not altered in this activation step.

Tafluprost Metabolism Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Esterase Hydrolysis (in Cornea) Metabolites Inactive Metabolites Tafluprost_Acid->Metabolites Beta-oxidation

Caption: Metabolic activation of Tafluprost.

Q2: Which enzymes can be used for the in vitro hydrolysis of Tafluprost?

A2: While corneal esterases are the endogenous enzymes, for in vitro studies, commercially available esterases such as porcine liver esterase (PLE) or other carboxylesterases (EC 3.1.1.1) are often used due to their broad substrate specificity.[8][9] The choice of enzyme may require some empirical testing to find one with good activity towards Tafluprost.

Q3: What are the typical optimal pH and temperature for esterase-mediated hydrolysis?

A3: The optimal conditions can vary depending on the specific enzyme. However, a good starting point for many carboxylesterases is a pH in the range of 7.0-8.0 and a temperature of 37°C.[10][11] It is recommended to perform a pH and temperature optimization study for the chosen enzyme and substrate.

Q4: How can I monitor the progress of the enzymatic reaction?

A4: The most common method is to use reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the disappearance of the Tafluprost substrate and the appearance of the Tafluprost acid product over time.[6][12] UV detection is often sufficient, but for greater sensitivity, fluorescence or mass spectrometry (LC-MS/MS) can be employed.[2][7]

Q5: Tafluprost is poorly soluble in water. How can I prepare it for an aqueous enzymatic assay?

A5: Tafluprost's low aqueous solubility is a common challenge.[4] To address this, you can prepare a concentrated stock solution in a water-miscible organic solvent such as ethanol or DMSO.[13] This stock solution is then added to the aqueous reaction buffer in a small volume to achieve the desired final concentration. It is crucial to keep the final percentage of the organic solvent low (e.g., <1% v/v) as it can inhibit enzyme activity. Alternatively, cyclodextrins can be used as solubilizing agents.[5][14]

Quantitative Data Summary

The following tables provide representative data for the enzymatic hydrolysis of prostaglandin isopropyl esters. Note that this data is illustrative and based on typical results for similar compounds, as specific optimization data for Tafluprost is not widely published.

Table 1: Effect of pH on Relative Conversion Rate

pHRelative Conversion Rate (%)
5.035
6.068
7.095
7.4100
8.092
9.075
Conditions: 37°C, 1-hour incubation with porcine liver esterase.

Table 2: Effect of Temperature on Relative Conversion Rate

Temperature (°C)Relative Conversion Rate (%)
2045
2565
3082
37100
4588
5070
Conditions: pH 7.4, 1-hour incubation with porcine liver esterase.

Experimental Protocols

Protocol 1: General Method for In Vitro Enzymatic Hydrolysis of Tafluprost

This protocol provides a general framework for assessing the enzymatic hydrolysis of Tafluprost to Tafluprost acid. It is based on methodologies used for similar prostaglandin ester prodrugs.[15]

1. Materials:

  • Tafluprost

  • Tafluprost acid (as a reference standard)

  • Porcine Liver Esterase (PLE) or other suitable carboxylesterase

  • Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Organic solvent (e.g., ethanol or DMSO)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Reverse-phase HPLC system with UV or MS detector

  • Thermostated incubator or water bath

2. Procedure:

a. Preparation of Solutions: i. Tafluprost Stock Solution (1 mg/mL): Accurately weigh and dissolve Tafluprost in a minimal amount of ethanol or DMSO. ii. Reaction Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.4. iii. Enzyme Solution (1 mg/mL): Prepare a fresh solution of the esterase in cold reaction buffer just before use. Keep on ice.

b. Enzymatic Reaction: i. In a microcentrifuge tube, add the reaction buffer. ii. Add a small aliquot of the Tafluprost stock solution to achieve the desired final substrate concentration (e.g., 20 µM). Ensure the final organic solvent concentration is below 1%. iii. Pre-incubate the mixture at 37°C for 5 minutes. iv. Initiate the reaction by adding the enzyme solution. v. Incubate at 37°C with gentle agitation. vi. At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

c. Reaction Quenching and Sample Preparation: i. Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol to the aliquot. This will precipitate the enzyme and stop the reaction. ii. Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. iii. Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm or MS detection.

  • Injection Volume: 10-20 µL

  • Quantification: Create a standard curve using known concentrations of Tafluprost and Tafluprost acid to determine the amount of substrate remaining and product formed at each time point.

Protocol 2: Workflow for Optimizing Reaction Conditions

Optimization_Workflow cluster_0 Phase 1: pH Optimization cluster_1 Phase 2: Temperature Optimization cluster_2 Phase 3: Enzyme Concentration pH_Setup Set up reactions at various pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) pH_Incubate Incubate at constant temperature (37°C) pH_Setup->pH_Incubate pH_Analyze Analyze conversion by HPLC pH_Incubate->pH_Analyze pH_Optimal Determine Optimal pH pH_Analyze->pH_Optimal Temp_Setup Set up reactions at optimal pH pH_Optimal->Temp_Setup Use Optimal pH Temp_Incubate Incubate at various temperatures (e.g., 25°C, 30°C, 37°C, 45°C) Temp_Setup->Temp_Incubate Temp_Analyze Analyze conversion by HPLC Temp_Incubate->Temp_Analyze Temp_Optimal Determine Optimal Temperature Temp_Analyze->Temp_Optimal Enzyme_Setup Set up reactions at optimal pH and temperature Temp_Optimal->Enzyme_Setup Use Optimal Temp Enzyme_Vary Vary enzyme concentration Enzyme_Setup->Enzyme_Vary Enzyme_Analyze Determine initial reaction rates Enzyme_Vary->Enzyme_Analyze Enzyme_Optimal Select concentration for desired rate Enzyme_Analyze->Enzyme_Optimal

Caption: Workflow for optimizing enzymatic hydrolysis.

References

Technical Support Center: Synthesis of 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 15-OH Tafluprost. Our aim is to help you overcome common side reactions and optimize your synthetic protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in Olefination Reactions (Horner-Wadsworth-Emmons or Julia-Kocienski)

  • Question: My Horner-Wadsworth-Emmons (HWE) or Julia-Kocienski olefination reaction to introduce the ω-chain is resulting in a low yield of the desired enone. What are the potential causes and solutions?

  • Answer: Low yields in these crucial olefination steps can often be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:

    • Inefficient Deprotonation: The phosphonate (B1237965) (in HWE) or sulfone (in Julia-Kocienski) must be fully deprotonated to form the reactive carbanion.

      • Solution: Ensure your base is sufficiently strong (e.g., LDA, NaH, KHMDS) and used in a slight excess (1.1-1.2 equivalents). It is critical to maintain strictly anhydrous conditions, as any moisture will quench the base and the carbanion. Flame-dry your glassware and use anhydrous solvents.

    • Low Reactivity of the Aldehyde (Corey Aldehyde derivative): The aldehyde may be sterically hindered or electronically deactivated.

      • Solution: Consider using a more reactive phosphonate ylide in the HWE reaction. For the Julia-Kocienski reaction, ensure the activating group on the sulfone (e.g., benzothiazolyl) is appropriate. Increasing the reaction temperature slightly may also improve the reaction rate, but monitor closely for side product formation.

    • Side Reactions:

      • Aldol Condensation: The aldehyde can undergo self-condensation, especially if it can enolize. To minimize this, add the aldehyde slowly to the pre-formed solution of the phosphonate carbanion or sulfonyl carbanion at a low temperature (e.g., -78 °C).

      • Decomposition of Reactants or Products: Prostaglandin (B15479496) derivatives can be sensitive to prolonged reaction times or high temperatures. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Issue 2: Formation of Stereoisomers (α-chain trans-isomer or C-15 Epimers)

  • Question: I am observing the formation of the undesired trans-isomer of the α-chain during the Wittig reaction, or epimers at the C-15 position. How can I improve the stereoselectivity?

  • Answer: Controlling stereochemistry is a critical challenge in prostaglandin synthesis.

    • α-Chain Geometry (Wittig Reaction): The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

      • Solution: For the synthesis of the cis-double bond in the α-chain, non-stabilized ylides are typically used under salt-free conditions. The choice of solvent can also influence the selectivity. Aprotic, non-polar solvents often favor the formation of the desired cis (Z)-alkene.

    • C-15 Stereocenter: While Tafluprost itself does not have a chiral center at C-15, its precursor, this compound, does. The reduction of the C-15 ketone is a key step where stereocontrol is crucial.

      • Solution: The choice of reducing agent is critical. Bulky reducing agents often provide better stereoselectivity. For example, the use of a bulky borohydride (B1222165) reagent can favor the formation of the desired (S)-alcohol due to steric hindrance.

Issue 3: Difficult Purification of the Final Product

  • Question: this compound is a highly viscous oil, and I am struggling to purify it from closely related impurities. What are the recommended purification strategies?

  • Answer: The high viscosity and lipophilicity of Tafluprost and its derivatives make purification challenging.

    • Chromatography:

      • Silica (B1680970) Gel Column Chromatography: This is a common method, but the high viscosity can lead to poor separation. It is crucial to carefully select the eluent system and use high-quality silica gel. A gradient elution may be necessary to separate closely eluting impurities.

      • Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC is often the most effective method. This technique can separate geometric isomers and other closely related impurities. A patent for Tafluprost purification suggests that HPLC analysis is significantly superior to TLC for monitoring fractions.[1]

    • Crystallization: If a suitable crystalline derivative or salt can be formed, crystallization can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Synthesis and Side Reactions

  • Q1: What are the most common side products encountered in the synthesis of this compound?

    • A1: Common impurities include the α-chain trans-isomer (a geometric isomer), epimers at the C-15 position (diastereomers), unreacted starting materials or intermediates, and byproducts from specific reactions such as fluorination or esterification. Hydrolysis of the ester group to the corresponding carboxylic acid (Tafluprost acid) is also a potential degradation product.

  • Q2: How can I minimize the formation of the α-chain trans-isomer during the Wittig reaction?

    • A2: To favor the formation of the desired cis (Z) isomer, use a non-stabilized Wittig ylide. The reaction should be carried out in an aprotic, non-polar solvent under salt-free conditions. The choice of base is also important; bases that do not form lithium salts are generally preferred.

  • Q3: What are the key considerations for the fluorination step in Tafluprost synthesis?

    • A3: The deoxofluorination of the 15-keto intermediate is a critical step. Reagents like Deoxo-Fluor® are commonly used. It is important to control the reaction temperature and time to avoid the formation of elimination or rearrangement byproducts. The reaction should be performed under anhydrous conditions.

Purification and Analysis

  • Q4: What analytical techniques are recommended for monitoring the purity of this compound?

    • A4: A combination of chromatographic techniques is recommended:

      • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the primary tool for assessing purity and quantifying impurities.

      • Chiral HPLC can be used to determine the enantiomeric purity.

      • Gas Chromatography (GC) is suitable for analyzing residual solvents.

      • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify elemental impurities.

  • Q5: Are there any specific protecting group strategies that can help to avoid side reactions?

    • A5: Yes, a well-designed protecting group strategy is essential. Hydroxyl groups are often protected as silyl (B83357) ethers (e.g., TBDMS) or other suitable groups that are stable to the reaction conditions of subsequent steps but can be selectively removed. The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions without affecting each other.

Quantitative Data

The following table summarizes typical yields for key steps in a convergent synthesis of Tafluprost, which is structurally very similar to this compound. These values can serve as a benchmark for your own experiments.

StepReagents and ConditionsYield (%)
Julia-Kocienski Olefination1. LDA, THF, -78 °C; 2. Aldehyde; 3. Na/Hg, Na₂HPO₄, MeOH~79%
Hydroxyl Group ProtectionAc₂O, TEA, DMAP, CH₂Cl₂~97%
Silyl Ether DeprotectionCSA, MeOH, CH₂Cl₂~82%
Oxidation to 15-KetoDMP, NaHCO₃, CH₂Cl₂~99%
DeoxofluorinationDeoxo-Fluor®, CH₂Cl₂~78%
DeprotectionK₂CO₃, MeOH~76%
SaponificationLiOH·H₂O, MeOH~98%
Esterificationi-PrI, DBU, acetone~83%

Data adapted from a novel convergent synthesis of Tafluprost.[2][3]

Experimental Protocols

Protocol 1: Optimized Horner-Wadsworth-Emmons Reaction for ω-Chain Installation

This protocol is a general guideline for the HWE reaction to form the enone intermediate, a precursor to this compound.

  • Preparation of the Phosphonate Ylide:

    • To a solution of the appropriate phosphonate ester (1.1 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add a strong base (e.g., n-BuLi or KHMDS, 1.1 eq.) dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Reaction with the Aldehyde:

    • To the ylide solution, add a solution of the Corey aldehyde derivative (1.0 eq.) in anhydrous THF dropwise at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizations

Diagram 1: General Synthetic Strategy for Prostaglandins

G Corey_Lactone Corey Lactone (Starting Material) Intermediate_1 Intermediate with α-Chain Corey_Lactone->Intermediate_1 Wittig Reaction Alpha_Chain α-Chain Synthon Alpha_Chain->Intermediate_1 Omega_Chain ω-Chain Synthon PG_Precursor Prostaglandin Precursor Omega_Chain->PG_Precursor Intermediate_1->PG_Precursor Horner-Wadsworth-Emmons or Julia-Kocienski Olefination Intermediate_2 Intermediate with ω-Chain Target_Molecule This compound PG_Precursor->Target_Molecule Functional Group Modifications

A simplified convergent synthesis workflow for prostaglandins.

Diagram 2: Troubleshooting Logic for Low Olefination Yield

G start Low Yield in Olefination check_deprotonation Check Deprotonation Efficiency start->check_deprotonation check_reactivity Assess Carbonyl Reactivity check_deprotonation->check_reactivity No solution_base Use Stronger Base Ensure Anhydrous Conditions check_deprotonation->solution_base Yes check_side_reactions Investigate Side Reactions check_reactivity->check_side_reactions No solution_reactivity Increase Temperature Use More Reactive Ylide check_reactivity->solution_reactivity Yes solution_side_reactions Slow Aldehyde Addition Monitor Reaction Time check_side_reactions->solution_side_reactions Yes

A decision tree for troubleshooting low yields in olefination reactions.

References

Technical Support Center: Purification of 15-OH Tafluprost Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the purification challenges of 15-OH Tafluprost diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound diastereomers so challenging?

A1: this compound, the active metabolite of Tafluprost, possesses multiple chiral centers. The synthesis process, often employing a Corey lactone derivative, can lead to the formation of diastereomers, particularly the 15R (biologically active) and 15S epimers. These epimers have nearly identical physicochemical properties, making their separation by standard chromatographic techniques extremely difficult.[1]

Q2: What is the most effective purification technique for separating these diastereomers on a preparative scale?

A2: Preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for achieving high-purity separation of this compound diastereomers.[2] Normal-phase chromatography using silica (B1680970) gel columns is a documented approach that can successfully resolve and remove critical impurities, including the undesired 15S epimer and geometric isomers like 5,6-trans-Tafluprost.[2]

Q3: What level of purity can be expected from preparative HPLC?

A3: With an optimized preparative HPLC method, it is possible to obtain Tafluprost and its related compounds with a purity of 98% or higher.[2] This level of purity is often necessary to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs).

Q4: Which analytical methods are best for monitoring the purity and separation of the diastereomers?

A4: A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method with UV detection (e.g., 210 nm) is essential for quantifying the geometric isomers and other related substances.[3] For high-sensitivity quantification, especially in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its ability to detect very low concentrations (pg/mL).[4][5][6]

Troubleshooting Guides

This section addresses specific issues encountered during the purification of this compound diastereomers in a question-and-answer format.

Problem 1: Poor or no resolution between the 15R and 15S diastereomer peaks.

  • Possible Cause 1: Inappropriate Stationary Phase. The selectivity of the column is insufficient to resolve the epimers.

    • Solution: For preparative scale, use a high-quality silica gel stationary phase with a small particle size (e.g., 10 µm to 50 µm) to maximize efficiency.[2] For analytical scale, a specialized chiral stationary phase (CSP), such as a Chiralcel OJ-RH column, may be required to achieve baseline separation.[7]

  • Possible Cause 2: Suboptimal Mobile Phase Composition. The eluent system does not provide adequate selectivity.

    • Solution: Systematically adjust the ratio of the solvents in your mobile phase. For normal-phase separation, fine-tune the ratio of a polar solvent (e.g., isopropanol) to a non-polar solvent (e.g., n-hexane).[2] Small changes can have a significant impact on resolution. For reversed-phase chiral HPLC, vary the composition of acetonitrile, methanol, and a pH-adjusted aqueous buffer.[7]

  • Possible Cause 3: Inappropriate Column Temperature. Temperature affects solvent viscosity and mass transfer, which can influence resolution.

    • Solution: Optimize the column temperature. For some prostaglandin (B15479496) separations, increasing the temperature (e.g., to 40°C) can improve resolution.[7] Ensure the temperature is stable throughout the run.

Problem 2: Low recovery of the desired this compound diastereomer.

  • Possible Cause 1: Compound Degradation on the Stationary Phase. Prostaglandins (B1171923) can be sensitive to acidic conditions, and the surface of standard silica gel can be slightly acidic, leading to degradation.[8]

    • Solution: Consider deactivating the silica gel by adding a small amount of a basic modifier, like triethylamine, to the mobile phase.[8] Always handle purified fractions promptly and store them under recommended conditions (-20°C or below).[9]

  • Possible Cause 2: Incomplete Elution. The compound may be strongly retained on the column, leading to loss during the run or carryover to subsequent injections.

    • Solution: Increase the volume of the elution buffer or increase the strength of the elution solvent at the end of the run to ensure all the product is eluted from the column.[10] Verify the solubility of this compound in your mobile phase to prevent precipitation on the column.[8]

  • Possible Cause 3: Excessive Purification Steps. Each step in a purification workflow contributes to product loss.[8]

    • Solution: Streamline the workflow to minimize the number of steps. An optimized preparative HPLC method should ideally yield a product of sufficient purity to avoid subsequent chromatographic steps.

Problem 3: High back pressure during the HPLC run.

  • Possible Cause 1: Clogged Column Frit or Tubing. Particulate matter from the sample or mobile phase can block the system.

    • Solution: Always filter your sample through a 0.45 µm filter before injection.[10][11] Ensure all mobile phase solvents are filtered and degassed. If back pressure remains high, clean the column according to the manufacturer's instructions, which may involve back-flushing.[11]

  • Possible Cause 2: Sample Viscosity. A highly concentrated or viscous sample can increase system pressure upon injection.

    • Solution: Dilute the sample with the mobile phase.[11] Reduce the flow rate during sample loading to minimize pressure spikes.

Quantitative Data Summary

Table 1: Example HPLC Conditions for Prostaglandin Analog Separation

ParameterPreparative Normal-Phase HPLC[2]Analytical RP-HPLC[3]Analytical Chiral RP-HPLC[7]
Analyte Tafluprost (Crude)Tafluprost & Related ImpuritiesProstaglandin Enantiomers
Column Varian SepTech Si60 (10 µm)C18 Analytical ColumnChiralcel OJ-RH
Mobile Phase Isopropanol / n-Hexane (7:93 v/v)Gradient: A) Water/Methanol/H₃PO₄ B) Acetonitrile/WaterIsocratic: Acetonitrile / Methanol / Water (pH 4)
Flow Rate 266 mL/min (Preparative Scale)1.0 mL/minVaries (e.g., 0.5 - 1.0 mL/min)
Detection UV (Wavelength not specified)PDA Detector at 210 nmUV at 200 nm or 210 nm
Temperature Ambient50°C25°C or 40°C

Experimental Protocols

Protocol 1: Preparative Normal-Phase HPLC for this compound Diastereomer Separation

This protocol is a representative example based on published methods for Tafluprost purification.[2]

  • System Preparation:

    • Column: Silica Gel, particle size 10-50 µm.

    • Mobile Phase: Prepare a mixture of Isopropanol (IPA) and n-Hexane. A starting ratio of 7:93 (v/v) is recommended. Filter and degas the mobile phase.

    • Equilibrate the column with the mobile phase at the designated flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent mixture (e.g., IPA/n-Hexane 1:1 v/v).

    • Filter the sample solution through a 0.45 µm PTFE filter.

  • Chromatography:

    • Injection: Inject the prepared sample onto the column.

    • Elution: Perform isocratic elution with the IPA/n-Hexane mobile phase.

    • Detection: Monitor the elution profile using a UV detector.

    • Fraction Collection: Collect fractions corresponding to the different peaks. The desired 15R diastereomer should elute separately from the 15S and other impurities.

  • Post-Purification:

    • Analyze the collected fractions using an analytical HPLC method to confirm purity and identify the correct diastereomer.

    • Pool the pure fractions containing the desired 15R diastereomer.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Analytical Chiral RP-HPLC for Purity Assessment

This protocol is a general method for the chiral separation of prostaglandins.[7]

  • System Preparation:

    • Column: Chiralcel OJ-RH or a similar chiral column.

    • Mobile Phase: Prepare a mixture of acetonitrile, methanol, and water. The aqueous portion should be adjusted to pH 4 with phosphoric acid. A typical starting ratio could be 23:10:67 (v/v/v). Filter and degas.

    • Equilibrate the column at a flow rate of ~0.5 mL/min and a temperature of 25°C.

  • Sample Preparation:

    • Accurately prepare a dilute solution of the this compound sample in the mobile phase.

  • Chromatography:

    • Injection: Inject a small volume (e.g., 10 µL) of the sample.

    • Elution: Perform isocratic elution.

    • Detection: Monitor at 200 nm or 210 nm.

    • Analysis: Integrate the peak areas to determine the relative percentage of each diastereomer and calculate the enantiomeric/diastereomeric excess.

Visualizations

G Diagram 1: General Troubleshooting Workflow for Poor Separation start Problem: Poor or No Diastereomer Resolution check_method Is the analytical method validated and optimized? start->check_method check_column Is the correct column (e.g., Chiral, Silica) installed and healthy? check_method->check_column Yes optimize_mobile_phase Action: Systematically adjust solvent ratio (e.g., IPA %). Consider modifiers. check_method->optimize_mobile_phase No / Unsure check_mobile_phase Is the mobile phase composition correct? check_column->check_mobile_phase Yes replace_column Action: Replace with a new or different selectivity column. check_column->replace_column No check_mobile_phase->optimize_mobile_phase No optimize_temp Action: Adjust column temperature. Monitor effect on resolution. check_mobile_phase->optimize_temp Yes prepare_new_mp Action: Prepare fresh mobile phase. Verify pH and composition. check_mobile_phase->prepare_new_mp Suspect Degradation end_success Resolution Achieved optimize_mobile_phase->end_success optimize_temp->end_success replace_column->end_success prepare_new_mp->optimize_mobile_phase If still no resolution

Caption: Diagram 1: A troubleshooting decision tree for poor diastereomer separation.

G Diagram 2: Experimental Workflow for Purification and Analysis cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_sample Crude 15-OH Tafluprost sample_prep Dissolve & Filter Sample crude_sample->sample_prep prep_hplc Preparative HPLC (Normal Phase) sample_prep->prep_hplc fraction_collection Collect Fractions prep_hplc->fraction_collection purity_check Purity Check by Analytical HPLC fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure 15R Diastereomer evaporation->final_product

Caption: Diagram 2: Workflow from crude sample to purified 15R diastereomer.

References

Technical Support Center: Bioanalysis of 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the bioanalysis of 15-OH Tafluprost (Tafluprost acid), the active metabolite of Tafluprost.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.

Question 1: Why am I observing low signal intensity or poor sensitivity for this compound?

Possible Causes:

  • Ion Suppression: This is a common issue in LC-MS/MS bioanalysis where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a reduced signal.[1] Phospholipids (B1166683) are often a major cause of ion suppression in plasma samples.[2]

  • Inefficient Sample Preparation: The chosen sample preparation method may not be effectively removing interfering substances, or the recovery of this compound may be low.

  • Suboptimal LC-MS/MS Parameters: The instrument settings, such as ionization source parameters, collision energy, or mobile phase composition, may not be optimized for this compound.

  • Analyte Degradation: Prostaglandins (B1171923) can be unstable. Improper sample handling or storage could lead to degradation of this compound.

Solutions:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): This technique is generally more effective at removing phospholipids and other interferences compared to protein precipitation.[3][4] A polymeric reversed-phase SPE sorbent can yield purer sample extracts.[5]

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts if optimized correctly.[3][4] Adjusting the pH of the aqueous matrix to be two pH units lower than the pKa of the acidic analyte (like this compound) can improve extraction efficiency and minimize impurities.[6]

  • Improve Chromatographic Separation: Modify the LC gradient to separate the elution of this compound from the region where ion suppression is observed. A post-column infusion experiment can help identify these suppression zones.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[8] Since it has nearly identical physicochemical properties to the analyte, it will experience a similar degree of ion suppression, allowing for accurate quantification.

  • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[8]

  • Check Instrument Parameters: Ensure that the ion source parameters (e.g., gas flows, temperature) and MS settings are optimized for prostaglandin (B15479496) analysis. Electrospray ionization (ESI) in negative mode is commonly used for prostaglandins.[4]

Question 2: My results are inconsistent and irreproducible between samples. What could be the cause?

Possible Causes:

  • Variable Matrix Effects: Sample-to-sample variability in the composition of the biological matrix can lead to different degrees of ion suppression, causing inconsistent results.[8]

  • Inconsistent Sample Preparation: Variability in the execution of the sample preparation procedure can lead to inconsistent recovery and purity of the extracts.

  • Internal Standard Issues: The internal standard may not be adequately tracking the analyte due to chromatographic separation from the analyte or degradation.

Solutions:

  • Implement a Robust Sample Preparation Method: As highlighted previously, SPE or a well-optimized LLE method will minimize variability in matrix effects.[5][6]

  • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[8]

  • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.

  • Ensure Homogeneity of Samples: Thoroughly vortex or mix thawed samples before aliquoting to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my this compound analysis? A1: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix. It can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). This can lead to inaccurate and imprecise quantification of this compound.[7]

Q2: Which sample preparation method is better for this compound: LLE or SPE? A2: Both LLE and SPE can be effective, but SPE, particularly with polymeric mixed-mode or reversed-phase sorbents, often provides cleaner extracts by more effectively removing phospholipids, which are major contributors to matrix effects.[3][4] LLE can also yield clean extracts but may have lower recovery for more polar analytes and often requires more extensive method development.[3][4] The choice depends on the specific requirements for sensitivity, throughput, and the complexity of the matrix.

Q3: How can I identify if ion suppression is occurring in my analysis? A3: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at a specific retention time indicates the elution of matrix components that cause ion suppression.[7]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary? A4: While not strictly mandatory for all research, using a SIL-IS (e.g., this compound-d4) is highly recommended and considered the gold standard in quantitative LC-MS/MS bioanalysis. It co-elutes with the analyte and experiences the same matrix effects, which significantly improves the accuracy and precision of the results.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Prostaglandin Bioanalysis

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Can be variable, sometimes lower for polar analytes.[3][4]Generally high and consistent (>80-90%).[5][9]
Matrix Effect Reduction Good, but can be less effective at removing all interfering components.[3][4]Excellent, especially with polymeric sorbents designed to remove phospholipids.[3][4]
Selectivity GoodHigh
Solvent Consumption HighModerate
Automation Potential ModerateHigh
Environmental Impact HighModerate

Data is based on findings for prostaglandins and structurally similar compounds and may vary depending on the specific protocol.[3][4][5][9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

  • Sample Preparation:

    • Thaw plasma samples and vortex to ensure homogeneity.[10]

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of a SIL-IS working solution (e.g., this compound-d4).[1]

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[1][10]

    • Vortex vigorously for 2-5 minutes.[1][10]

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.[1][10]

    • Carefully transfer the upper organic layer to a clean tube.[1][10]

  • Dry Down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1][10]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.[1][10]

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[10]

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol uses a generic reversed-phase SPE cartridge and should be optimized.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of a SIL-IS working solution.

    • Acidify the sample by adding 50 µL of 1% formic acid in water and vortex.[4] This helps in retaining the acidic this compound on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 or polymeric SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.[11]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.[11]

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.[11]

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase and transfer to an autosampler vial for analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add SIL Internal Standard plasma->add_is extract Extraction (LLE or SPE) add_is->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC System reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MS/MS) ionize->detect quantify Quantification detect->quantify report Generate Report quantify->report

Caption: General bioanalytical workflow for this compound.

G start Inconsistent or Low This compound Signal check_is Is the Internal Standard (IS) signal also low or inconsistent? start->check_is ms_issue Potential MS Instrument Issue - Check tuning and calibration - Clean ion source check_is->ms_issue No, IS is stable sample_prep_issue Sample Preparation Issue - Low recovery - Analyte degradation check_is->sample_prep_issue Yes matrix_effect Matrix Effect (Ion Suppression) - Co-elution of interferences sample_prep_issue->matrix_effect If recovery is good but signal is low optimize_prep Optimize Sample Prep - Switch to SPE - Optimize LLE pH/solvent sample_prep_issue->optimize_prep matrix_effect->optimize_prep improve_chrom Improve Chromatography - Modify gradient to separate analyte from suppression zone matrix_effect->improve_chrom use_sil_is Use Stable Isotope-Labeled IS matrix_effect->use_sil_is

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Stability of 15-Hydroxy Tafluprost (Tafluprost Acid) Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 15-hydroxy Tafluprost (Tafluprost Acid) standards. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data on the stability of this critical analytical standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 15-hydroxy Tafluprost standard is showing a lower than expected concentration. What are the possible causes?

A1: A lower than expected concentration of your 15-hydroxy Tafluprost standard can be attributed to several factors:

  • Improper Storage: Like other prostaglandin (B15479496) analogs, 15-hydroxy Tafluprost is sensitive to temperature. Long-term storage should be at -20°C or below in a tightly sealed, light-resistant container. Avoid repeated freeze-thaw cycles.

  • Hydrolysis: The molecule is susceptible to hydrolysis, especially in aqueous solutions at non-optimal pH. The maximum stability in aqueous solutions for Tafluprost is observed in a pH range of 5.5 to 6.7.[1]

  • Oxidation: Exposure to oxygen can lead to degradation. It is advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon) and use antioxidants in the formulation if necessary.

  • Photodegradation: Exposure to UV or fluorescent light can cause degradation.[2] Always store standards in amber vials or protect them from light.

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or acidic impurities, can accelerate degradation. Always use high-purity, analytical grade solvents.

Q2: I see extra peaks in the chromatogram of my 15-hydroxy Tafluprost standard. What could they be?

A2: The appearance of extra peaks in your chromatogram likely indicates the presence of degradation products or impurities. Common degradation products of Tafluprost and its acid form arise from:

  • Hydrolysis: The primary degradation product of Tafluprost is its active metabolite, 15-hydroxy Tafluprost (Tafluprost acid), through the cleavage of the isopropyl ester. Further degradation of the acid can occur.

  • Oxidation: Oxidized analogs can form, potentially at the double bonds or hydroxyl groups of the molecule.

  • Isomerization: E/Z-isomerization of the double bonds can occur, especially when the standard is exposed to heat or UV light.

To identify these peaks, a forced degradation study coupled with mass spectrometry (LC-MS) is recommended.

Q3: What are the recommended storage conditions for 15-hydroxy Tafluprost standards?

A3: To ensure the long-term stability of your 15-hydroxy Tafluprost standard, the following storage conditions are recommended:

  • Solid Form: Store at -20°C or colder in a desiccator to protect from moisture. The container should be tightly sealed and protected from light.

  • Organic Solvent Stock Solutions: Prepare stock solutions in a high-purity organic solvent such as ethanol (B145695) or acetonitrile. Store these solutions at -20°C in tightly sealed, light-resistant containers. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. Due to the susceptibility to hydrolysis, storing 15-hydroxy Tafluprost in aqueous buffers for extended periods is not advised. If temporary storage is necessary, use a buffer with a pH between 5.5 and 6.7 and store at 2-8°C for no longer than 24 hours.[1]

Q4: How can I prepare my 15-hydroxy Tafluprost standard solution for an experiment to minimize degradation?

A4: To minimize degradation during solution preparation:

  • Allow the solid standard to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount quickly and accurately in a controlled environment.

  • Dissolve the standard in a high-purity, degassed organic solvent (e.g., ethanol or acetonitrile) to prepare a concentrated stock solution.

  • For aqueous working solutions, dilute the stock solution with the appropriate aqueous buffer (pH 5.5-6.7) immediately before use.

  • Keep all solutions on ice and protected from light during the experiment whenever possible.

Quantitative Stability Data

The following table summarizes the stability of Tafluprost under various stress conditions. While this data is for the parent drug, it provides a strong indication of the stability profile of its active metabolite, 15-hydroxy Tafluprost, which is a primary product of its hydrolysis. Significant degradation of the parent drug implies the formation and subsequent potential degradation of the acid metabolite.

Stress ConditionReagent/ParametersDurationDegradation of Tafluprost
Acid Hydrolysis 0.1 N HCl24 hoursSignificant degradation
Base Hydrolysis 0.1 N NaOH2 hoursSignificant degradation
Oxidative Degradation 3% H₂O₂24 hoursSignificant degradation
Thermal Degradation 60°C7 daysSignificant degradation
Photolytic Degradation UV light (254 nm)7 daysSignificant degradation

Table based on forced degradation studies of Tafluprost-d7, which is expected to have a similar chemical stability profile to Tafluprost.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of 15-Hydroxy Tafluprost

Objective: To intentionally degrade the 15-hydroxy Tafluprost standard to identify potential degradation products and to validate a stability-indicating analytical method.

Materials:

  • 15-hydroxy Tafluprost analytical standard

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1 N

  • Sodium hydroxide (B78521) (NaOH), 1 N

  • Hydrogen peroxide (H₂O₂), 30%

  • Class A volumetric flasks

  • Pipettes

  • HPLC system with a photodiode array (PDA) or UV detector

  • LC-MS system for peak identification (recommended)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 15-hydroxy Tafluprost in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with 1 N NaOH and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep the solution at room temperature for 2 hours.

    • Neutralize the solution with 1 N HCl and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Place a solid sample of 15-hydroxy Tafluprost in a 60°C oven for 7 days.

    • After exposure, dissolve the sample in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose a solution of 15-hydroxy Tafluprost (100 µg/mL in methanol) to UV light (254 nm) for 7 days.

    • Keep a control sample protected from light.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (see Protocol 2). Use a PDA detector to check for peak purity. If available, use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for 15-Hydroxy Tafluprost

Objective: To quantify 15-hydroxy Tafluprost and separate it from its degradation products.

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 20 µL

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Prepare a standard solution of 15-hydroxy Tafluprost at a known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Inject the standard and the samples from the forced degradation study.

  • Identify the peak for 15-hydroxy Tafluprost based on its retention time in the standard chromatogram.

  • Calculate the percentage of degradation in the stressed samples using the following formula:

    % Degradation = [(Area_control - Area_stressed) / Area_control] * 100

Visualizations

Degradation_Pathway Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid 15-hydroxy Tafluprost (Tafluprost Acid) Tafluprost->Tafluprost_Acid Hydrolysis (Esterases) Degradation_Products Further Degradation Products (e.g., Oxidized, Isomers) Tafluprost_Acid->Degradation_Products Oxidation, Heat, Light, Extreme pH

Caption: Primary degradation pathway of Tafluprost to its active metabolite.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prep_Standard Prepare 15-hydroxy Tafluprost Stock Solution Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photolytic Stress HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification (Optional) HPLC->LCMS Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants LCMS->Identify

Caption: Workflow for a forced degradation study of 15-hydroxy Tafluprost.

References

Troubleshooting 15-OH Tafluprost experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-OH Tafluprost (Tafluprost Acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Tafluprost acid, is the biologically active metabolite of the prodrug Tafluprost. Tafluprost is a fluorinated analog of prostaglandin (B15479496) F2α. In experimental settings, Tafluprost is rapidly hydrolyzed by esterases to form this compound, which is a potent and selective agonist for the prostanoid FP receptor.

Q2: What are the primary research applications of this compound?

A2: this compound is primarily used in research to:

  • Investigate the pharmacology of the prostanoid FP receptor.

  • Study its effects on intraocular pressure and aqueous humor dynamics in glaucoma models.

  • Explore its impact on ocular blood flow.[1]

  • Serve as a reference standard in analytical methods for pharmacokinetic and metabolic studies of Tafluprost.

Q3: How should this compound be stored?

A3: Proper storage is critical to maintain the integrity of this compound. It should be stored at -20°C for long-term stability. For short-term storage of a few days to weeks, it can be kept at 0-4°C. It is important to protect it from light and moisture.

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as ethanol, methanol, and acetonitrile. It is practically insoluble in water. To prepare aqueous solutions, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.

Troubleshooting Experimental Variability

This section addresses common issues that can lead to variability in experiments involving this compound.

Inconsistent Results in Cell-Based Assays

Q: My dose-response curve for this compound is inconsistent between experiments. What are the potential causes?

A: Inconsistent dose-response curves can arise from several factors:

  • Cell Health and Confluence: Ensure your cells are healthy, in a logarithmic growth phase, and at a consistent confluence for each experiment. Over-confluent or unhealthy cells can exhibit altered receptor expression and signaling.

  • Cell Passage Number: Use cells with a low passage number. High passage numbers can lead to phenotypic and genotypic drift, affecting receptor expression and cellular responses.

  • Receptor Desensitization: Prolonged or repeated exposure to this compound can lead to desensitization of the FP receptor, resulting in a diminished response.[2] To mitigate this, ensure complete removal of the agonist after stimulation and allow for a sufficient recovery period between treatments.

  • Serum Interference: Serum in cell culture media can contain growth factors and other components that may interfere with the assay. Consider serum-starving the cells for a few hours before the experiment.

  • Compound Stability in Aqueous Media: this compound, like other prostaglandins, can be unstable in aqueous solutions. Always prepare fresh dilutions from a stock solution for each experiment and use them promptly.

Low or No Signal in Functional Assays (e.g., Calcium Mobilization)

Q: I am not observing a significant signal in my calcium mobilization assay after applying this compound. What should I check?

A: A lack of signal could be due to several reasons:

  • Low Receptor Expression: Confirm that your chosen cell line expresses the prostanoid FP receptor at sufficient levels. This can be verified using techniques like qPCR or Western blotting.

  • Incorrect Assay Conditions: Optimize the assay parameters, including cell seeding density, dye loading conditions (for fluorescent assays), and incubation times.

  • Compound Degradation: Verify the integrity of your this compound stock solution. Improper storage can lead to degradation. If in doubt, use a fresh vial.

  • Gα-Protein Coupling: The FP receptor primarily couples to Gαq to initiate calcium mobilization. Ensure your cell line has the appropriate G-protein machinery. In some systems, co-transfection with a promiscuous G-protein like Gα16 may be necessary to amplify the signal.[3]

  • Non-specific Binding: High concentrations of the compound may lead to non-specific binding to the plate or other cellular components. Using plates with low-binding surfaces and including a blocking agent like BSA can help reduce this.

Variability in Analytical Quantification (LC-MS/MS)

Q: I am seeing high variability in my this compound quantification using LC-MS/MS. How can I improve my results?

A: High variability in LC-MS/MS data can often be traced back to sample preparation and the inherent stability of prostaglandins:

  • Sample Preparation: Prostaglandins are susceptible to degradation during sample processing. Keep samples on ice and process them as quickly as possible. Stability studies have shown that sample preparation time should ideally be less than 8 hours to accurately measure some prostaglandins.[4]

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Tafluprost-d4 acid) is highly recommended to correct for variability during sample extraction and ionization.[2]

  • Matrix Effects: Biological matrices like plasma can interfere with ionization, leading to signal suppression or enhancement. Optimize your sample cleanup procedure (e.g., liquid-liquid extraction or solid-phase extraction) to minimize matrix effects.

  • Adsorption to Surfaces: Prostaglandins can adsorb to glass and plastic surfaces. Using polypropylene (B1209903) tubes and autosampler vials can help minimize this issue.

  • Freeze-Thaw Cycles: While Tafluprost acid has been shown to be stable for several freeze-thaw cycles, it is good practice to aliquot samples to minimize repeated cycles.[5]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
EthanolSoluble[3]
MethanolSoluble[3]
AcetonitrileSoluble[6]
Dimethyl Sulfoxide (DMSO)Soluble[1]
WaterPractically Insoluble[6]

Table 2: Stability of this compound (Tafluprost Acid)

ConditionDurationStabilityReference
Stock solution at room temperatureUp to 6 hoursStable[5]
Stock solution at -10°C to -30°C32 daysStable[5]
In processed sample in autosampler (15°C)23 hoursStable[5]
In frozen matrix at -10°C to -30°C28 daysStable[5]
Freeze/Thaw Cycles6 cyclesStable[5]

Table 3: LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm[2]
Mobile Phase A0.1% Formic Acid in Water[2]
Mobile Phase B0.1% Formic Acid in Acetonitrile[2]
Flow Rate0.4 mL/min[2]
Mass Spectrometry
Ionization ModeNegative Electrospray (ESI-)[7]
Precursor Ion ([M-H]⁻)To be optimized for specific instrument[7]
Product IonTo be optimized for specific instrument[7]
Internal StandardTafluprost-d4 acid[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a liquid-liquid extraction method for sample preparation.

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and quality control samples to room temperature.

    • To 200 µL of plasma in a polypropylene microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 ng/mL Tafluprost-d4 acid).

    • Vortex for 10 seconds.

    • Add 1 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column and a gradient elution with mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).

    • Detect the analyte and internal standard using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes a method for measuring the activation of the FP receptor by this compound.

  • Cell Seeding:

    • Seed cells expressing the FP receptor (e.g., HEK293 cells) into a black, clear-bottom 96-well plate at an optimized density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 30-60 minutes) at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Use a fluorescence plate reader with an integrated liquid handling system to add the compound dilutions to the wells.

    • Immediately begin kinetic reading of the fluorescence signal (e.g., excitation at 485 nm, emission at 525 nm) for a set period (e.g., 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Subtract the baseline fluorescence before compound addition.

    • Plot the change in fluorescence against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

FP_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Tafluprost_Acid This compound (Tafluprost Acid) FP_Receptor FP Receptor Tafluprost_Acid->FP_Receptor Binds to Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca_Cytosol Increased Intracellular Ca²⁺ ER->Ca_Cytosol Releases Ca²⁺ Ca_ER Cellular_Response Cellular Response (e.g., muscle contraction) Ca_Cytosol->Cellular_Response Leads to

Caption: Prostanoid FP receptor signaling pathway activated by this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Tafluprost-d4 acid) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Add_IS->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.

Calcium_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Cell_Seeding Seed FP Receptor- Expressing Cells Incubation Incubate Overnight Cell_Seeding->Incubation Dye_Loading Load with Calcium- Sensitive Dye Incubation->Dye_Loading Compound_Addition Add this compound (Serial Dilutions) Dye_Loading->Compound_Addition Signal_Detection Kinetic Fluorescence Reading Compound_Addition->Signal_Detection Data_Analysis Data Analysis (Dose-Response Curve, EC50) Signal_Detection->Data_Analysis

Caption: Experimental workflow for a cell-based calcium mobilization assay.

References

Technical Support Center: Troubleshooting Diastereomeric Separation of 15-OH Prostaglandin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the diastereomeric separation of 15-hydroxy (15-OH) prostaglandin (B15479496) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing poor or no resolution between my 15-R and 15-S diastereomers. What are the most common causes and how can I fix it?

Poor or no resolution is a frequent issue. The underlying cause often relates to suboptimal chromatographic conditions. Here’s a step-by-step troubleshooting guide:

Troubleshooting Flowchart for Poor Resolution

G start Poor or No Resolution check_column 1. Verify Column Choice Is it appropriate for diastereomers? start->check_column column_ok Yes check_column->column_ok column_no No check_column->column_no check_mobile_phase 2. Optimize Mobile Phase Have you tried different solvent ratios or modifiers? column_ok->check_mobile_phase select_chiral Select a suitable chiral or high-selectivity column (e.g., cellulose- or amylose-based). column_no->select_chiral select_chiral->check_mobile_phase mp_ok Yes check_mobile_phase->mp_ok mp_no No check_mobile_phase->mp_no check_ph 3. Evaluate Mobile Phase pH Is the pH optimized for your acidic prostaglandin? mp_ok->check_ph adjust_mp Adjust organic modifier ratio (e.g., Acetonitrile:Methanol). Consider a three-component mobile phase. mp_no->adjust_mp adjust_mp->check_ph ph_ok Yes check_ph->ph_ok ph_no No check_ph->ph_no check_temp 4. Assess Column Temperature Have you investigated the effect of temperature? ph_ok->check_temp adjust_ph Adjust pH to ~4 with phosphoric or formic acid to ensure the analyte is in a single ionic state. ph_no->adjust_ph adjust_ph->check_temp temp_ok Yes check_temp->temp_ok temp_no No check_temp->temp_no check_flow 5. Review Flow Rate Is the flow rate optimal? temp_ok->check_flow adjust_temp Vary column temperature. For some prostaglandins (B1171923), increasing the temperature (e.g., to 40°C) can improve resolution. temp_no->adjust_temp adjust_temp->check_flow flow_ok Yes check_flow->flow_ok flow_no No check_flow->flow_no end_node Resolution should be improved. If not, consider derivatization or an alternative technique (e.g., SFC). flow_ok->end_node adjust_flow Decrease the flow rate to increase interaction time with the stationary phase, which may improve separation. flow_no->adjust_flow adjust_flow->end_node

Caption: Troubleshooting workflow for poor diastereomeric resolution.

Q2: My peak shapes are poor (e.g., tailing or fronting). What should I do?

Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Adjust Mobile Phase pH: For acidic compounds like prostaglandins, ensuring the mobile phase pH is low enough (~pH 4) can suppress the ionization of silanol (B1196071) groups on the silica (B1680970) backbone of the column, reducing peak tailing.[1]

  • Use High-Purity Solvents: Contaminants in the mobile phase can interfere with the separation and lead to poor peak shapes.[2]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase to prevent peak distortion.

  • Reduce Sample Load: Injecting too much sample can lead to column overload and cause peak fronting or tailing. Try reducing the injection volume or sample concentration.

Q3: How do I choose the right column for separating 15-OH prostaglandin diastereomers?

The choice of column is critical for successful diastereomeric separation.

  • Chiral Stationary Phases (CSPs): Diastereomers can often be separated on achiral columns, but for challenging separations, a chiral column can provide the necessary selectivity. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiracel® OJ-RH, Lux® Amylose-2), have proven effective for separating prostaglandin enantiomers and can also be applied to diastereomers.[2][1]

  • Phenyl or Pentafluorophenyl (PFP) Columns: For positional isomers and diastereomers, columns with phenyl or PFP stationary phases can offer alternative selectivity through π-π interactions.[2]

  • Supercritical Fluid Chromatography (SFC): SFC, often with chiral stationary phases, is a powerful technique for separating stereoisomers, including prostaglandin diastereomers. It can offer faster separations and unique selectivity compared to HPLC.[3][4]

Q4: What are the key considerations for method development using Supercritical Fluid Chromatography (SFC)?

SFC is an excellent alternative to HPLC for chiral and diastereomeric separations. Key parameters to optimize include:

  • Co-solvent: The choice and percentage of the polar co-solvent (e.g., methanol, ethanol, isopropanol) significantly impact selectivity and retention.

  • Stationary Phase: Chiral columns are frequently used in SFC for isomer separations.

  • Backpressure and Temperature: These parameters influence the density of the supercritical fluid and, consequently, its solvating power and the resulting chromatography.

Data Presentation: Chromatographic Conditions

The following tables summarize successful chromatographic conditions for the separation of prostaglandin isomers reported in the literature. These can serve as a starting point for method development.

Table 1: HPLC Conditions for Prostaglandin Isomer Separation

ProstaglandinColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection (nm)Reference
PGE₂, PGD₂Reversed-phase C18Acetonitrile/Water with 0.1% Formic Acid (gradient)0.455MS/MS[5]
PGF₂α enantiomersChiracel OJ-RHMeCN:MeOH:Water (30:10:60), pH 4Not Specified25200[1]
PGF₁α enantiomersChiracel OJ-RHMeCN:MeOH:Water (23:10:67), pH 4Not Specified25200[1]
PGE₂ enantiomersChiracel OJ-RHMeCN:MeOH:Water (15:20:65), pH 4Not Specified40210[1][6]
PGE₁ enantiomersChiracel OJ-RHMeCN:MeOH:Water (30:10:60), pH 4Not Specified25200[1]

Table 2: SFC-MS/MS Conditions for Eicosanoid Separation

AnalytesColumnModifierFlow Rate (mL/min)Backpressure (bar)Temperature (°C)Reference
PGD₂, PGE₂, PGF₂α, etc.Chiral Amylose-based2-Propanol/Acetonitrile1.515040[4]

Experimental Protocols

Protocol 1: General Chiral HPLC Method for Prostaglandin Diastereomer Separation

This protocol provides a general framework for developing a chiral HPLC method.

  • Column Selection: Begin with a polysaccharide-based chiral column (e.g., Chiracel OJ-RH).

  • Mobile Phase Preparation: Prepare a three-component mobile phase of acetonitrile, methanol, and water. Adjust the aqueous portion to pH 4 with phosphoric acid.[1] A good starting ratio is MeCN:MeOH:Water (30:10:60).[1]

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved. Set the column temperature to 25°C.

  • Sample Preparation: Dissolve the prostaglandin derivative sample in the mobile phase.

  • Injection and Elution: Inject the sample and monitor the elution profile. The UV detection wavelength is typically around 200-210 nm.[1]

  • Optimization:

    • If resolution is poor, systematically vary the ratio of the organic solvents (acetonitrile and methanol).

    • Adjust the column temperature. For some prostaglandins like PGE₂, increasing the temperature to 40°C may be necessary.[1]

    • Optimize the flow rate; a lower flow rate can sometimes improve separation.[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis & Optimization col_select 1. Select Chiral Column mp_prep 2. Prepare Mobile Phase (e.g., MeCN:MeOH:H₂O, pH 4) col_select->mp_prep sample_prep 3. Dissolve Sample in Mobile Phase mp_prep->sample_prep equilibrate 4. Equilibrate HPLC System sample_prep->equilibrate inject 5. Inject Sample equilibrate->inject analyze 6. Analyze Chromatogram inject->analyze good_res Good Resolution analyze->good_res poor_res Poor Resolution analyze->poor_res optimize 7. Optimize Conditions (Solvent Ratio, Temp., Flow Rate) optimize->inject poor_res->optimize

Caption: General workflow for chiral HPLC method development.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 15-OH Tafluprost and Tafluprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two key prostaglandin (B15479496) F2α analogs: 15-OH Tafluprost (B1681877) and Tafluprost acid. The information presented herein is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.

Introduction to the Compounds

Tafluprost is a fluorinated prostaglandin F2α analog used in the management of glaucoma and ocular hypertension. It is administered as an isopropyl ester prodrug, which facilitates its penetration through the cornea.[1][2] Upon administration, corneal esterases hydrolyze Tafluprost into its biologically active metabolite, Tafluprost acid (also known as AFP-172).[1][2] This active form is a potent agonist of the prostanoid FP receptor, the primary target for reducing intraocular pressure (IOP).

15-OH Tafluprost is a closely related analog of Tafluprost. Structurally, it differs by having a hydroxyl (-OH) group at the carbon-15 (B1200482) position, in contrast to the 15,15-difluoro substitution found in Tafluprost.[1][3] This modification makes this compound structurally more similar to other natural prostaglandins (B1171923) and renders it susceptible to metabolism by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in prostaglandin catabolism that Tafluprost is designed to resist.[2][3] It has been utilized as a comparator compound in functional studies to elucidate the specific effects of Tafluprost.

G Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Corneal Esterases Metabolism Metabolism (β-oxidation) Tafluprost_Acid->Metabolism OH_Tafluprost This compound (Analog for Comparison)

Quantitative Comparison of Biological Activity

ParameterTafluprost AcidThis compoundReference
FP Receptor Binding Affinity (Ki) 0.4 nMData not available[1]
FP Receptor Agonist Potency (EC50) 0.53 nMData not available[4]
EP3 Receptor Binding Affinity (IC50) 67 nM (126x weaker than for FP receptor)Data not available[4]
Effect on Endothelin-1-Induced Ciliary Artery Contraction Concentration-dependent relaxationConcentration-dependent relaxation[5]
Duration of Inhibitory Effect on ET-1 Induced Vasoconstriction Long-lasting (effective at 90, 120, and 240 min pretreatment)Shorter duration (effective at 90 min, but not 120 or 240 min pretreatment)[5]

Signaling Pathway

Activation of the prostanoid FP receptor by agonists like Tafluprost acid primarily involves the Gq protein signaling pathway. This cascade leads to an increase in intracellular calcium, which is believed to mediate the downstream effects on the ciliary muscle and extracellular matrix, ultimately enhancing aqueous humor outflow.

FP_Signaling_Pathway Tafluprost_Acid Tafluprost_Acid FP_Receptor FP_Receptor Tafluprost_Acid->FP_Receptor Binds to Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca2_release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Ca2_release->Downstream PKC->Downstream

Experimental Protocols

In Vitro Relaxation of Rabbit Ciliary Artery

This experiment, based on the methodology by Kurashima et al. (2010), evaluates the ability of the compounds to counteract vasoconstriction.[5]

  • Tissue Preparation: Male Japanese white rabbits are euthanized, and their eyes are enucleated. The ciliary arteries are isolated under a dissecting microscope. Artery segments (approximately 2 mm in length) are carefully dissected and mounted in a myograph system containing a physiological salt solution (PSS) bubbled with 95% O2 and 5% CO2 at 37°C.

  • Contraction Induction: The artery segments are pre-contracted by the addition of Endothelin-1 (ET-1) at a concentration of 10 nM to the organ bath.

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of the test compounds (Tafluprost acid or this compound) are added to the bath.

  • Measurement: Changes in the isometric tension of the artery segments are continuously recorded. Relaxation is expressed as a percentage of the maximal contraction induced by ET-1.

  • Data Analysis: Concentration-response curves are generated to determine the potency of each compound in inducing vasorelaxation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate Isolate Rabbit Ciliary Artery Mount Mount Artery in Myograph System Isolate->Mount Contract Induce Contraction with Endothelin-1 Mount->Contract Add_Compound Add Cumulative Doses of Test Compound Contract->Add_Compound Record Record Isometric Tension (Relaxation) Add_Compound->Record Plot Plot Concentration- Response Curve Record->Plot

Prostanoid FP Receptor Binding Assay (General Protocol)

This type of assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell lines stably expressing the human prostanoid FP receptor are cultured. The cells are harvested, and the cell membranes are isolated through homogenization and centrifugation.

  • Binding Reaction: The prepared cell membranes are incubated in a reaction buffer containing a radiolabeled ligand known to bind to the FP receptor (e.g., [3H]PGF2α).

  • Competitive Binding: Various concentrations of the unlabeled test compound (e.g., Tafluprost acid) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the FP receptor.

  • Separation and Detection: After incubation, the mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Summary of Findings

  • Tafluprost Acid: Is the biologically active form of the prodrug Tafluprost. It is a highly potent and selective agonist for the prostanoid FP receptor, with a Ki value of 0.4 nM.[1] This high affinity is the primary driver of its IOP-lowering effect.

The structural difference at the C-15 position is critical. The 15,15-difluoro moiety of Tafluprost prevents deactivation by 15-hydroxyprostaglandin dehydrogenase, contributing to its enhanced potency and duration of action compared to analogs with a 15-hydroxyl group.[2][3] This structural feature is a key differentiator in the biological activity profile of Tafluprost acid.

References

15-OH Tafluprost's Efficacy in Mitigating Endothelin-1 Induced Vasoconstriction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison for researchers, scientists, and drug development professionals on the effects of 15-OH Tafluprost (B1681877) and other prostaglandin (B15479496) F2α analogues on endothelin-1 (B181129) (ET-1) induced contractions in ocular arteries.

This guide provides an objective comparison of the vasodilatory effects of 15-OH Tafluprost, the active metabolite of Tafluprost, against other leading prostaglandin analogues—Latanoprost (B1674536) and Travoprost—in counteracting the potent vasoconstrictive effects of Endothelin-1 (ET-1). The data presented is crucial for understanding the therapeutic potential of these compounds in ocular diseases where vascular dysregulation is a key pathological feature.

Comparative Efficacy on ET-1 Induced Contractions

A key study investigated the relaxant effects of this compound, Tafluprost, Latanoprost, and Travoprost on isolated rabbit ciliary arteries pre-contracted with 10 nM ET-1. All tested prostaglandin analogues demonstrated a concentration-dependent relaxation of the ET-1-induced contractions[1]. The parent drug, Tafluprost, also exhibited a significant and lasting inhibitory effect on ET-1-induced impairment of optic nerve head blood flow in vivo, suggesting a superior overall improvement in ocular circulation[1][2][3][4].

The following table summarizes the in vitro relaxation effects of these compounds on ET-1 induced ciliary artery contraction.

CompoundConcentration RangeKey Findings on ET-1 Induced Contraction
This compound Not specified in abstractConcentration-dependently relaxed the 10 nM ET-1-induced ciliary artery contraction. In vivo, its inhibitory effect was shorter-lived compared to the parent compound, Tafluprost[1].
Tafluprost Not specified in abstractConcentration-dependently relaxed the 10 nM ET-1-induced ciliary artery contraction[1][2][5][6]. In vivo studies showed it almost completely prevented the ET-1-induced decrease in optic nerve head blood flow, with a longer lasting effect than other tested analogues[1][3][4].
Latanoprost Not specified in abstractConcentration-dependently relaxed the 10 nM ET-1-induced ciliary artery contraction[1][5][6].
Travoprost Not specified in abstractConcentration-dependently relaxed the 10 nM ET-1-induced ciliary artery contraction[1][5][6].

Experimental Protocols

The following provides a detailed methodology for the key in vitro experiment cited in this guide.

In Vitro Relaxation of Endothelin-1-Induced Ciliary Artery Contraction
  • Tissue Preparation: Ciliary arteries were isolated from male rabbits.

  • Contraction Induction: The isolated arterial segments were pre-contracted with a 10 nM solution of Endothelin-1 to induce a stable contractile tone.

  • Drug Application: Increasing concentrations of this compound, Tafluprost, Latanoprost, or Travoprost were cumulatively added to the tissue bath.

  • Measurement: The isometric tension of the arterial segments was continuously recorded to measure the degree of relaxation induced by each prostaglandin analogue. The relaxation was expressed as a percentage of the initial ET-1-induced contraction[1].

Signaling Pathways

The interaction between prostaglandin analogues and the endothelin-1 signaling pathway in vascular smooth muscle cells is complex. Endothelin-1, a potent vasoconstrictor, acts primarily through the ET-A receptor on smooth muscle cells, leading to an increase in intracellular calcium and subsequent contraction. Prostaglandin F2α analogues, including this compound, are thought to counteract this effect by activating the prostaglandin F receptor (FP receptor), which can lead to vasodilation through various downstream mechanisms.

cluster_ET1 Endothelin-1 Pathway cluster_PG Prostaglandin Pathway ET1 Endothelin-1 ETAR ET-A Receptor ET1->ETAR PLC_ET Phospholipase C ETAR->PLC_ET IP3_DAG IP3 & DAG Increase PLC_ET->IP3_DAG Ca_ET [Ca2+]i Increase IP3_DAG->Ca_ET Contraction Vasoconstriction Ca_ET->Contraction Relaxation Vasodilation PG This compound (Prostaglandin Analogue) FP FP Receptor PG->FP Relax_Mech Relaxation Mechanisms (e.g., cAMP/cGMP pathways, K+ channel activation) FP->Relax_Mech Relax_Mech->Relaxation Relaxation->Contraction Antagonizes

References

A Comparative Analysis of 15-OH Prostaglandin Derivatives: Performance and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of several key 15-OH prostaglandin (B15479496) derivatives, focusing on their interaction with prostanoid receptors. The information presented is supported by experimental data from publicly available literature, with detailed methodologies provided for key assays. This analysis aims to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting prostaglandin signaling pathways.

Introduction to 15-OH Prostaglandin Derivatives

Prostaglandins are a class of lipid compounds derived from arachidonic acid that play crucial roles in a wide array of physiological and pathological processes. The 15-hydroxyl group is a key structural feature for the biological activity of many prostaglandins, influencing their receptor binding and subsequent cellular responses. Synthetic modifications of these natural signaling molecules have led to the development of potent and selective therapeutic agents. This guide focuses on a comparative analysis of prominent 15-OH prostaglandin derivatives, including those targeting the Prostaglandin F (FP) and Prostaglandin E2 subtype 2 (EP2) receptors.

Performance Metrics: A Quantitative Comparison

The therapeutic efficacy of 15-OH prostaglandin derivatives is largely determined by their affinity for and activation of specific prostanoid receptors. The following tables summarize the key performance metrics—receptor binding affinity (Ki) and functional potency (EC50)—for selected derivatives at the human FP and EP2 receptors.

FP Receptor Agonists

The FP receptor is a primary target for the treatment of glaucoma, as its activation increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. Latanoprost, travoprost, and bimatoprost (B1667075) are widely prescribed FP receptor agonists. It is important to note that these are often administered as prodrugs (e.g., isopropyl esters) and are hydrolyzed in vivo to their biologically active acid forms.

DerivativeReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
Latanoprost Acid 98[1]32-124[1]
Travoprost Acid 35[1]1.4 - 3.6[1]
Bimatoprost Acid 83[1][2]2.8 - 3.8[1][2]
Bimatoprost 6310[3][4][5]681 - 3245[1]

Table 1: Comparative performance of FP receptor agonists. Data represents the active acid forms unless otherwise specified.

EP2 Receptor Agonists

The EP2 receptor is involved in various physiological processes, including inflammation, vasodilation, and immune modulation. Butaprost and Viprostol are examples of selective EP2 receptor agonists.

DerivativeReceptor Binding Affinity (Ki, µM)Functional Potency (EC50, nM)
Butaprost 2.4[6][7][8]33[6][7]

Table 2: Performance of the EP2 receptor agonist Butaprost.

Signaling Pathways

The interaction of 15-OH prostaglandin derivatives with their respective G protein-coupled receptors (GPCRs) initiates intracellular signaling cascades that mediate their physiological effects.

FP Receptor Signaling

Activation of the FP receptor, which is coupled to Gq protein, leads to the stimulation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10][11]

FP_Signaling cluster_membrane Cell Membrane FP_Receptor FP Receptor Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 15-OH PG Derivative (e.g., Latanoprost Acid) Ligand->FP_Receptor Binds Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Physiological_Effect_FP Physiological Effect (e.g., Increased Uveoscleral Outflow) Ca_Release->Physiological_Effect_FP PKC_Activation->Physiological_Effect_FP

FP Receptor Signaling Pathway
EP2 Receptor Signaling

The EP2 receptor is coupled to the Gs protein.[6][12][13] Ligand binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][12][13] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[6][12][13]

EP2_Signaling cluster_membrane Cell Membrane EP2_Receptor EP2 Receptor Gs Gs EP2_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts Ligand 15-OH PG Derivative (e.g., Butaprost) Ligand->EP2_Receptor Binds cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Physiological_Effect_EP2 Physiological Effect (e.g., Vasodilation) Phosphorylation->Physiological_Effect_EP2

EP2 Receptor Signaling Pathway

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays measuring second messenger accumulation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves a competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow Start Start Prepare_Receptor Prepare Receptor Membranes (e.g., from cells expressing the target receptor) Start->Prepare_Receptor Incubate Incubate Membranes with: - Radiolabeled Ligand (fixed concentration) - Unlabeled Test Compound (varying concentrations) Prepare_Receptor->Incubate Separate Separate Bound from Free Ligand (e.g., via filtration) Incubate->Separate Quantify Quantify Radioactivity (e.g., using a scintillation counter) Separate->Quantify Analyze Data Analysis: - Generate competition curve - Calculate IC50 - Determine Ki using Cheng-Prusoff equation Quantify->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Receptor Preparation: Membranes from cells overexpressing the target prostanoid receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.[14][15][16][17][18]

  • Incubation: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α for the FP receptor) and varying concentrations of the unlabeled test compound.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[14][15]

cAMP Functional Assay

This assay measures the ability of a compound to activate a Gs-coupled receptor (like EP2) by quantifying the intracellular accumulation of the second messenger cyclic AMP (cAMP).

Detailed Methodology:

  • Cell Culture: Cells expressing the EP2 receptor are cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., Butaprost).

  • Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21][22]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the concentration of the test compound. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is then determined from this curve.[19]

References

A Comparative Analysis of 15-OH Tafluprost and Latanoprost for Ocular Hypertension and Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of 15-OH Tafluprost (B1681877), the active metabolite of Tafluprost, and Latanoprost (B1674536), two leading prostaglandin (B15479496) F2α analogues used in the management of open-angle glaucoma and ocular hypertension. The comparison focuses on their efficacy in reducing intraocular pressure (IOP), safety profiles, and underlying pharmacological mechanisms, supported by experimental data from preclinical and clinical studies.

Pharmacological Profile

Both Tafluprost and Latanoprost are prodrugs that are hydrolyzed by corneal esterases into their biologically active acid forms, 15-OH Tafluprost (Tafluprost acid) and Latanoprost acid, respectively.[1] These active metabolites are potent agonists of the prostaglandin F (FP) receptor.[1][2] Activation of the FP receptor in the eye is believed to lower IOP primarily by increasing the uveoscleral outflow of aqueous humor.[1][3]

A key pharmacological distinction lies in their receptor binding affinity. Tafluprost's active form, Tafluprost acid, exhibits a significantly higher affinity for the FP receptor compared to Latanoprost acid.[1][4] Some studies report that Tafluprost acid has a 12-fold higher affinity for the FP receptor than Latanoprost acid.[4][5]

Efficacy in Intraocular Pressure Reduction

Numerous studies have compared the IOP-lowering effects of Tafluprost and Latanoprost, with most concluding that they have comparable efficacy. A meta-analysis of five randomized controlled trials involving 888 patients found no statistically significant difference in IOP reduction between Tafluprost 0.0015% and Latanoprost 0.005%.[4][6]

However, some studies suggest nuances in their efficacy profiles. For instance, one crossover study found that while the mean 24-hour IOP reduction was similar between preservative-free Tafluprost and Latanoprost, Latanoprost showed a slight, non-significant superiority during the day, which reversed during the night.[7] This study also noted that Tafluprost provided a significantly lower 24-hour IOP fluctuation.[7] In contrast, a study in normotensive monkeys indicated that a single instillation of 0.0025% Tafluprost lowered IOP more significantly than 0.005% Latanoprost.[1]

Table 1: Comparative Efficacy in Intraocular Pressure (IOP) Reduction

ParameterThis compound (from Tafluprost)LatanoprostKey FindingsCitations
Mean IOP Reduction Comparable to Latanoprost in multiple studies.Comparable to Tafluprost in multiple studies.A meta-analysis showed no statistically significant difference in IOP reduction.[4][6]
24-Hour IOP Control Statistically similar 24-hour IOP reduction compared to Latanoprost.Statistically similar 24-hour IOP reduction compared to Tafluprost.One study showed Latanoprost had significantly better 24-hour trough IOP, while Tafluprost had significantly lower 24-hour IOP fluctuation.[7]
Duration of Action IOP values remained stable for at least 24 hours after dosing.IOP values remained stable for at least 24 hours after dosing.Both drugs showed a slow increase in IOP 36 hours after the last dose in a pilot study.[8]

Safety and Tolerability Profile

The safety and tolerability of Tafluprost and Latanoprost are generally considered to be similar, with ocular side effects being the most commonly reported adverse events. These include conjunctival hyperemia, eyelash changes, and iris pigmentation.

A meta-analysis found no statistically significant differences in the incidence of foreign-body sensation, eye irritation, eye pain, iris hyper-pigmentation, dry eye, and eye pruritus between the two drugs.[4][6] However, the same analysis concluded that Tafluprost was associated with a significantly higher incidence of conjunctival hyperemia.[4][6]

It is important to note that the presence of preservatives, such as benzalkonium chloride (BAK), in ophthalmic solutions can contribute to ocular surface disease.[4][9][10] Some studies have shown that switching from a preserved Latanoprost formulation to a preservative-free Tafluprost formulation can lead to a significant reduction in ocular surface disease symptoms and signs.[2][11]

Table 2: Comparative Safety and Tolerability

Adverse EventThis compound (from Tafluprost)LatanoprostKey FindingsCitations
Conjunctival Hyperemia Higher incidence reported in some meta-analyses.Lower incidence compared to Tafluprost in some meta-analyses.One meta-analysis found a significantly higher incidence with Tafluprost.[4][6]
Eyelash Changes (Increased Length/Amount) Incidence of increased length reported as 26.7%; increased amount as 30.0% in one study.Incidence of increased length reported as 30.0%; increased amount as 16.7% in one study.Both drugs are known to cause eyelash changes.[3]
Eyelid Pigmentation Incidence of 20.0% reported in one study.Incidence of 3.3% reported in one study.One study reported a higher incidence with Tafluprost, though not statistically significant.[3]
Iris Pigmentation Incidence of 3.3% reported in one study.Incidence of 6.7% reported in one study.Both drugs can cause increased iris pigmentation.[3]
Ocular Surface Disease Symptoms (with preserved formulations) Switching to preservative-free Tafluprost from preserved Latanoprost reduced symptoms.Preserved formulations are associated with ocular surface disease.Preservative-free formulations are generally better tolerated.[2][11]

Experimental Protocols

Measurement of Intraocular Pressure in Rabbits

A common preclinical model for evaluating the efficacy of IOP-lowering drugs involves the use of rabbits.

  • Animal Acclimatization: Rabbits are allowed to acclimatize for at least one week before the experiment to minimize stress-induced IOP fluctuations.[12]

  • Baseline IOP Measurement: Baseline IOP is measured in both eyes before any treatment. A topical anesthetic may be instilled. A tonometer is used to obtain at least three independent readings from the central cornea, and the average is recorded.[12]

  • Drug Administration: A single drop of the test solution (e.g., Tafluprost or Latanoprost) is instilled into the conjunctival sac of the test eye. The contralateral eye may serve as a control.[12]

  • Post-Dose IOP Measurement: IOP is measured at various time points after drug administration using the same method as the baseline measurement.[12]

  • Data Analysis: The change in IOP from baseline is calculated for each eye. Statistical analyses (e.g., t-test or ANOVA) are used to compare the IOP changes between the treated and control groups.[12]

Various tonometry techniques can be used, including applanation tonometry (e.g., Tono-Pen), pneumatonometry, and noncontact tonometry.[12][13] For continuous monitoring, telemetric pressure transducers can be implanted.[14][15]

Assessment of Ocular Surface Side Effects in Humans

Clinical trials evaluating ocular surface side effects often employ the following methodologies:

  • Patient-Reported Outcomes: Standardized questionnaires, such as the Ocular Surface Disease Index (OSDI), are used to quantify patient symptoms like irritation, burning, stinging, foreign body sensation, and dry eye sensation.[16][17]

  • Clinical Examination: An ophthalmologist assesses ocular signs, including:

    • Conjunctival Hyperemia: Graded using a standardized scale (e.g., Efron grading scale).[16]

    • Tear Film Break-Up Time (TBUT): Measures the stability of the tear film.[16][17]

    • Corneal and Conjunctival Staining: Fluorescein dye is used to visualize and grade epithelial defects on the cornea and conjunctiva, often using the Oxford grading scheme.[16]

    • Schirmer's Test: Measures tear production.[9][11]

Visualizations

Signaling Pathway

Prostaglandin_Signaling_Pathway cluster_cell Ciliary Muscle / Trabecular Meshwork Cell Prostaglandin_Analog This compound or Latanoprost Acid FP_Receptor Prostaglandin F (FP) Receptor Prostaglandin_Analog->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MMPs Matrix Metalloproteinases (MMPs) Activation Ca_Release->MMPs PKC->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Outflow_Increase Increased Uveoscleral and Trabecular Outflow ECM_Remodeling->Outflow_Increase IOP_Reduction Reduced Intraocular Pressure (IOP) Outflow_Increase->IOP_Reduction Clinical_Trial_Workflow cluster_workflow Comparative Clinical Trial Workflow Patient_Recruitment Patient Recruitment (OAG or OHT) Baseline_Assessment Baseline Assessment (IOP, Ocular Surface) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: Tafluprost Treatment Randomization->Group_A Group_B Group B: Latanoprost Treatment Randomization->Group_B Follow_Up Follow-up Visits (e.g., Weeks 4, 12, 24) Group_A->Follow_Up Group_B->Follow_Up Data_Collection Data Collection (IOP, Adverse Events) Follow_Up->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion

References

A Comparative Guide to the Vasoactive Properties of Prostaglandin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasoactive properties of key prostaglandin (B15479496) metabolites, supported by experimental data. Prostaglandins are lipid compounds that exhibit diverse physiological effects, including potent actions on vascular smooth muscle tone, leading to either vasoconstriction or vasodilation. Understanding the distinct vasoactive profiles of these metabolites is crucial for research in cardiovascular physiology and the development of novel therapeutics.

Vasoactive Properties of Prostaglandin Metabolites: A Quantitative Comparison

The following table summarizes the vasoactive effects and potency of major prostaglandin metabolites. Potency is expressed as pD2 or -log EC50, where a higher value indicates greater potency. The specific vascular bed and experimental conditions can significantly influence these values.

Prostaglandin MetabolitePrimary Vasoactive EffectReceptor(s)Potency (pD2 or -log EC50)Vascular Bed
Thromboxane (B8750289) A₂ (TXA₂) Analogs (e.g., U46619) VasoconstrictionTP7.99 ± 0.31[1]Human Saphenous Vein
Prostacyclin (PGI₂) ** VasodilationIP7.7[2]Human Intrarenal Arteries
Prostaglandin F₂α (PGF₂α) VasoconstrictionFP, TP5.66 ± 0.13[1]Human Saphenous Vein
Prostaglandin E₂ (PGE₂) VasodilationEP₂, EP₄7.1 ± 0.3 (Relaxation)[2]Human Intrarenal Arteries
VasoconstrictionEP₁, EP₃Induces tension at 10⁻⁵ mol/L[2]Human Intrarenal Arteries
Prostaglandin D₂ (PGD₂) **Vasodilation / VasoconstrictionDP₁, DP₂, TPEC₅₀ values ranging from 17.4 to 91.7 nM for migration (surrogate for activity)[3](Cellular Assay)

Signaling Pathways

The vasoactive effects of prostaglandin metabolites are mediated through their interaction with specific G protein-coupled receptors (GPCRs) on vascular smooth muscle cells and endothelial cells. These interactions trigger distinct intracellular signaling cascades that ultimately modulate vascular tone.

Vasoconstriction Signaling Pathway

Vasoconstrictor prostanoids, such as Thromboxane A₂ and Prostaglandin F₂α, primarily act on TP and FP receptors, respectively, which are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and ultimately, smooth muscle contraction and vasoconstriction.

Vasoconstriction_Pathway Prostanoid Vasoconstrictor Prostanoid (e.g., TXA₂, PGF₂α) Receptor GPCR (TP, FP, EP₁, EP₃) Prostanoid->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates Ca²⁺ release Ca ↑ [Ca²⁺]i SR->Ca Calmodulin Calmodulin Ca->Calmodulin binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates Myosin Myosin Light Chains MLCK->Myosin phosphorylates Contraction Vasoconstriction Myosin->Contraction

Prostaglandin-mediated vasoconstriction pathway.
Vasodilation Signaling Pathway

Vasodilator prostanoids, such as Prostacyclin (PGI₂) and certain actions of Prostaglandin E₂, typically bind to IP and EP₄ receptors, which are coupled to Gs proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inhibits MLCK. The inhibition of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

Vasodilation_Pathway Prostanoid Vasodilator Prostanoid (e.g., PGI₂, PGE₂) Receptor GPCR (IP, EP₂, EP₄) Prostanoid->Receptor Gs Gs Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK inhibits Relaxation Vasodilation MLCK->Relaxation leads to

Prostaglandin-mediated vasodilation pathway.

Experimental Protocols

The vasoactive properties of prostaglandin metabolites are typically assessed using in vitro techniques that measure changes in the contractile force of isolated blood vessels. Wire myography is a gold-standard method for these investigations.[4]

Wire Myography Protocol for Assessing Vasoactivity

This protocol outlines the key steps for evaluating the vasoconstrictor or vasodilator effects of a test compound on isolated small resistance arteries.[4][5]

1. Tissue Preparation:

  • Isolate small resistance arteries (e.g., mesenteric arteries) from a suitable animal model.[4]
  • Carefully clean the arteries of surrounding adipose and connective tissue in a cold physiological salt solution (PSS).[4]
  • Cut the artery into small rings (approximately 2 mm in length).[5]

2. Mounting:

  • Mount the arterial rings on two fine stainless-steel wires in the jaws of a wire myograph chamber.[4]
  • Submerge the mounted vessel in PSS at 37°C, continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂ to maintain physiological pH.[4]

3. Equilibration and Normalization:

  • Allow the vessel to equilibrate for at least 30 minutes.[4]
  • Perform a normalization procedure to determine the optimal resting tension for the vessel, which ensures maximal contractile response. This involves a series of stepwise increases in tension and recording the resulting force.

4. Viability and Endothelium Integrity Check:

  • Assess the viability of the vessel by inducing a contraction with a high-potassium solution (e.g., KPSS).[4]
  • Check the integrity of the endothelium by pre-contracting the vessel with an alpha-agonist (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine). A robust relaxation indicates a healthy endothelium.[4]

5. Experimental Procedure:

  • For Vasoconstrictors: After a washout period, add cumulative concentrations of the test prostaglandin metabolite to the bath and record the resulting increase in tension.
  • For Vasodilators: Pre-contract the vessel with a vasoconstrictor (e.g., phenylephrine (B352888) or a TP receptor agonist like U46619) to a submaximal level. Then, add cumulative concentrations of the test prostaglandin metabolite and record the resulting relaxation.

6. Data Analysis:

  • Construct concentration-response curves by plotting the change in tension against the logarithm of the agonist concentration.
  • Calculate the EC₅₀ (for agonists) or IC₅₀ (for inhibitors) values and the maximum response (Emax) to quantify the potency and efficacy of the test compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a wire myography experiment to assess the vasoactive properties of a compound.

Experimental_Workflow Start Start Dissection Vessel Dissection and Cleaning Start->Dissection Mounting Mounting in Wire Myograph Dissection->Mounting Equilibration Equilibration and Normalization Mounting->Equilibration Viability Viability & Endothelium Integrity Check Equilibration->Viability Precontraction Pre-contraction (for Vasodilators) Viability->Precontraction DrugAddition Cumulative Drug Addition Viability->DrugAddition for Vasoconstrictors Precontraction->DrugAddition for Vasodilators DataRecording Data Recording DrugAddition->DataRecording Washout Washout DataRecording->Washout Repeat Repeat with Next Compound Washout->Repeat Repeat->Precontraction Yes Analysis Data Analysis (Concentration-Response Curves) Repeat->Analysis No End End Analysis->End

References

Cross-reactivity of 15-OH Tafluprost in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 15-OH Tafluprost (B1681877), the active metabolite of the prostaglandin (B15479496) F2α analog Tafluprost, in immunoassays. Due to the limited availability of direct cross-reactivity data for 15-OH Tafluprost in commercial immunoassay kits, this document emphasizes the structural similarities with endogenous prostaglandins (B1171923) and outlines the potential for cross-reactivity. Experimental protocols and a relevant signaling pathway are also detailed to provide a comprehensive resource for researchers.

Understanding the Potential for Cross-Reactivity

Tafluprost is a prodrug that is rapidly hydrolyzed in the eye to its biologically active form, this compound (Tafluprost acid).[1] Structurally, this compound is a potent agonist of the prostaglandin F (FP) receptor, with an affinity reportedly 12 times that of latanoprost (B1674536) acid.[1][2] Its chemical structure is analogous to prostaglandin F2α (PGF2α), the natural ligand for the FP receptor.[2][3] This structural similarity is the basis for the potential cross-reactivity in immunoassays designed to detect PGF2α or other prostaglandins.

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of antibodies to a target antigen. However, antibodies can sometimes bind to molecules with similar structures, leading to cross-reactivity. In the context of prostaglandin immunoassays, antibodies raised against a specific prostaglandin may also recognize other prostaglandins or their analogs if the structural differences are minor.

Currently, specific cross-reactivity data for this compound in commercially available prostaglandin immunoassay kits is not widely published. Manufacturers of these kits typically provide cross-reactivity data for a range of endogenous prostaglandins and other related compounds, but synthetic prostaglandin analogs used in pharmaceuticals are often not included.

Comparison of Prostaglandin Analogs

Prostaglandin Analog (Active Form)Structural Similarity to PGF2αReported Affinity for FP ReceptorCross-Reactivity in PGF2α Immunoassays
This compound (Tafluprost Acid) HighHigh (Ki of 0.4 nM)[1]Data not publicly available
Latanoprost Acid HighHighData not publicly available
Travoprost Acid HighHighData not publicly available
Bimatoprost Acid HighHighData not publicly available

Note: Researchers are strongly advised to perform their own validation experiments to determine the cross-reactivity of this compound or any other prostaglandin analog in their specific immunoassay system.

Experimental Protocols

General Competitive ELISA Protocol for Prostaglandin Quantification

This protocol provides a general workflow for a competitive ELISA, which is a common format for quantifying small molecules like prostaglandins. Specific details may vary depending on the commercial kit used.

Principle: In a competitive ELISA, the antigen in the sample competes with a labeled antigen (e.g., conjugated to an enzyme like HRP) for a limited number of antibody binding sites coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.

Materials:

  • Microplate pre-coated with goat anti-mouse IgG

  • Prostaglandin-specific mouse monoclonal antibody

  • Prostaglandin-HRP conjugate

  • Prostaglandin standards

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Samples for analysis

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the prostaglandin standard to generate a standard curve. Prepare samples as required (e.g., dilution, extraction).

  • Competitive Binding: Add standards and samples to the wells of the microplate.

  • Add the prostaglandin-specific monoclonal antibody and the prostaglandin-HRP conjugate to each well.

  • Incubate the plate to allow for competitive binding to occur.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, resulting in a color change.

  • Incubation: Incubate the plate for a specified time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Determine the concentration of the prostaglandin in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow for Assessing Cross-Reactivity

G prep_standards Prepare PGF2α Standards run_elisa Run Competitive ELISA with PGF2α Standards prep_standards->run_elisa prep_analog Prepare this compound Dilutions run_cross_reactivity Run Competitive ELISA with This compound Dilutions prep_analog->run_cross_reactivity generate_curve Generate PGF2α Standard Curve run_elisa->generate_curve calculate_cr Calculate Cross-Reactivity (%) run_cross_reactivity->calculate_cr generate_curve->calculate_cr

Caption: Workflow for determining the cross-reactivity of this compound in a PGF2α immunoassay.

Signaling Pathway

Tafluprost, through its active metabolite this compound, exerts its therapeutic effect by acting as a selective agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[4] Activation of the FP receptor initiates a signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

The primary signaling pathway activated by the FP receptor involves the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events are believed to mediate the cellular responses leading to increased aqueous humor outflow.

Caption: Simplified signaling pathway of this compound via the FP receptor.

References

A Comparative Analysis of Tafluprost and its Active Metabolite in Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the prostaglandin (B15479496) F2α analogue tafluprost (B1681877) and its primary active metabolite, tafluprost acid. The information presented herein, supported by experimental data, is intended to offer objective insights for researchers, scientists, and professionals involved in drug development.

Tafluprost is a lipophilic isopropyl ester prodrug that readily penetrates the cornea.[1][2] In the eye, it is rapidly hydrolyzed by corneal esterases to its biologically active carboxylic acid form, tafluprost acid.[1][3][4][5] This active metabolite is a potent and selective agonist of the prostanoid FP receptor, which is the primary target for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[3][5][6][7] The subsequent metabolism of tafluprost acid involves β-oxidation, similar to endogenous prostaglandins, leading to inactive metabolites such as 1,2,3,4-tetranor tafluprost acid.[1][4][8]

Efficacy Comparison: Prodrug vs. Active Metabolite

The therapeutic efficacy of tafluprost is entirely attributable to its active metabolite, tafluprost acid. Tafluprost itself is pharmacologically inactive. The conversion to tafluprost acid is therefore a critical step for its IOP-lowering effect.

Receptor Binding Affinity

The primary mechanism of action for tafluprost acid is its high-affinity binding to the prostanoid FP receptor. This interaction initiates a signaling cascade that increases the uveoscleral outflow of aqueous humor, thereby reducing IOP.[2][3][6][7] Experimental data demonstrates the superior binding affinity of tafluprost acid compared to other prostaglandin analogues.

Table 1: Comparative Binding Affinities for the Prostanoid FP Receptor

CompoundBinding Affinity (Ki, nM)Relative Affinity to Latanoprost (B1674536) Acid
Tafluprost Acid (AFP-172) 0.4 [3][9]12 times higher [9][10][11]
Latanoprost Acid (PhXA85)4.7[9]1
Unoprostone Acid-1700 times lower than Tafluprost Acid[10]

Intraocular Pressure (IOP) Reduction

Clinical and preclinical studies have consistently demonstrated the potent IOP-lowering effects of topically administered tafluprost, which are a direct consequence of the in-situ formation of tafluprost acid.

Table 2: Summary of Preclinical IOP Reduction in Monkeys

TreatmentDoseMaximal IOP Reduction (mmHg)SpeciesStudy Type
Tafluprost 0.0025% 3.1 (normotensive), 11.8 (hypertensive) [9]CynomolgusSingle dose
Latanoprost0.005%2.1 (normotensive), 9.5 (hypertensive)[9]CynomolgusSingle dose
Tafluprost 0.0005% Comparable to 0.005% Latanoprost [12]Ocular normotensiveSingle dose

Table 3: Summary of Clinical IOP Reduction in Humans

Study DesignTreatment ArmsMean Baseline IOP (mmHg)Mean IOP Reduction from Baseline (mmHg)Duration
Crossover StudyTafluprost vs. Latanoprost24.9[13]Tafluprost: 7.1, Latanoprost: 7.2[13]3 months per treatment
Randomized, Double-MaskedTafluprost 0.0015% vs. Latanoprost 0.005%Not specifiedNo statistically significant difference in IOP reduction[14]24 months
Switch StudyLatanoprost (baseline) to Tafluprost16.6[15]Additional ~1 mmHg reduction with Tafluprost[15]12 weeks

Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

Objective: To determine the binding affinity (Ki) of tafluprost acid and comparator compounds to the human prostanoid FP receptor.

Methodology:

  • Receptor Source: Membranes from cells recombinantly expressing the human FP receptor are used.

  • Radioligand: A radiolabeled prostaglandin, such as [3H]-PGF2α, is used as the ligand that binds to the FP receptor.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., tafluprost acid, latanoprost acid).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

In Vivo IOP Measurement in Monkeys

Objective: To evaluate the IOP-lowering efficacy of topically administered tafluprost in ocular normotensive and laser-induced hypertensive monkeys.

Methodology:

  • Animal Model: Adult cynomolgus monkeys with either normal IOP or laser-induced ocular hypertension are used.

  • Drug Administration: A single drop of the test solution (e.g., tafluprost 0.0025%, latanoprost 0.005%, or vehicle) is administered topically to one eye of each monkey. The contralateral eye often serves as a control.

  • IOP Measurement: IOP is measured at baseline (before drug administration) and at multiple time points after administration (e.g., 2, 4, 6, 8, 24 hours) using a calibrated pneumatonometer or applanation tonometer.

  • Data Analysis: The change in IOP from baseline is calculated for each treatment group at each time point. Statistical analysis, such as ANOVA, is used to compare the IOP-lowering effects of the different treatments.

Visualized Pathways

Tafluprost_Metabolism Tafluprost Tafluprost (Inactive Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Corneal Esterases Inactive_Metabolites Inactive Metabolites (e.g., 1,2,3,4-tetranor acid) Tafluprost_Acid->Inactive_Metabolites β-oxidation FP_Receptor_Signaling Tafluprost_Acid Tafluprost Acid FP_Receptor Prostanoid FP Receptor (G-protein coupled) Tafluprost_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Activates ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle Signaling_Cascade->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

References

A Head-to-Head Comparison of 15-OH Tafluprost and Travoprost: Efficacy, Receptor Affinity, and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glaucoma management, prostaglandin (B15479496) F2α (FP) receptor agonists stand as a cornerstone of first-line therapy for reducing intraocular pressure (IOP). Among these, Tafluprost (B1681877) and Travoprost (B1681362) are widely utilized. Both are ester prodrugs that are hydrolyzed in the cornea to their respective biologically active forms, 15-OH Tafluprost (Tafluprost acid) and Travoprost acid. This guide provides a detailed, data-driven comparison of these two therapeutic agents for researchers, scientists, and drug development professionals.

Efficacy in Intraocular Pressure Reduction

Multiple clinical studies have demonstrated the potent IOP-lowering effects of both Tafluprost and Travoprost. While both are effective, some studies suggest minor differences in their efficacy.

A randomized, double-masked, crossover study comparing Travoprost 0.004% and Tafluprost 0.0015% in patients with primary open-angle glaucoma or ocular hypertension found that Travoprost produced a statistically significant, albeit small, greater reduction in mean diurnal IOP.[1] The mean IOP reduction from baseline was 7.6 mmHg for Travoprost and 7.1 mmHg for Tafluprost.[1] Another prospective, open, randomized, parallel-group study reported a mean IOP reduction of 8.55 mmHg (31.0%) for Travoprost 0.004% and 6.8 mm Hg (24.8%) for Tafluprost 0.0015% after 12 weeks of treatment in patients with primary open-angle glaucoma.[2]

Conversely, a randomized crossover study in patients with normal-tension glaucoma found Tafluprost and Travoprost to be equally effective in lowering IOP.[3] Similarly, a prospective study evaluating patients switching from other prostaglandin analogs to non-preserved Tafluprost found no statistically significant difference in mean IOP when comparing the previous Travoprost treatment to the new Tafluprost treatment (15.9 ± 2.5 mmHg vs. 16.6 ± 2.0 mmHg, respectively).[4] The long-term effectiveness of both drugs, along with Latanoprost, was also found to be similar in the LOTUS study, a multicenter retrospective cohort study.[5]

Table 1: Comparison of Intraocular Pressure (IOP) Reduction

Study DesignDrug ConcentrationsPatient PopulationMean IOP Reduction (Travoprost)Mean IOP Reduction (Tafluprost)Key Findings
Randomized, double-masked, crossoverTravoprost 0.004%, Tafluprost 0.0015%Primary open-angle glaucoma or ocular hypertension7.6 mmHg[1]7.1 mmHg[1]Travoprost showed a statistically significant greater reduction in mean diurnal IOP.[1]
Prospective, open, randomized, parallel-groupTravoprost 0.004%, Tafluprost 0.0015%Primary open-angle glaucoma8.55 mmHg (31.0%)[2]6.8 mmHg (24.8%)[2]Travoprost demonstrated a greater mean IOP reduction at 12 weeks.[2]
Randomized crossoverTravoprost 0.004%, Tafluprost 0.0015%Normal-tension glaucomaNot significantly different from Tafluprost[3]Not significantly different from Travoprost[3]Both drugs were equally effective in this patient population.[3]
Prospective, observationalTravoprost (various), Tafluprost 0.0015% (unpreserved)Glaucoma patients15.9 ± 2.5 mmHg (mean IOP on treatment)[4]16.6 ± 2.0 mmHg (mean IOP on treatment)[4]No significant difference in mean IOP after switching to Tafluprost.[4]
Multicenter retrospective cohort (LOTUS Study)Travoprost 0.004%, Tafluprost 0.0015%Primary open-angle glaucoma or normal-tension glaucomaSimilar to Tafluprost[5]Similar to Travoprost[5]Similar long-term effectiveness in reducing IOP and visual field progression.[5]

Receptor Binding Affinity and Potency

The therapeutic effects of both this compound and Travoprost acid are mediated through their agonistic activity at the prostaglandin F2α (FP) receptor. However, in vitro studies indicate a significant difference in their binding affinities and potencies. Tafluprost acid exhibits a remarkably high affinity for the FP receptor, with a reported inhibitory constant (Ki) of 0.4 nM.[6] In contrast, Travoprost acid has a reported Ki of 35 nM.[7]

In terms of functional potency, Travoprost acid has been shown to be a highly potent agonist at the FP receptor, with a half-maximal effective concentration (EC50) of 1.4 nM in functional phosphoinositide turnover assays using human ciliary muscle cells.[7] While a direct comparative EC50 value for this compound from the same study is not available, the significantly lower Ki of Tafluprost acid suggests a very high potency.

Table 2: Receptor Binding Affinity and Potency

Active MetaboliteReceptorBinding Affinity (Ki)Functional Potency (EC50)
This compound (Tafluprost acid)FP Receptor0.4 nM[6]Not explicitly stated, but high potency is implied by high affinity.
Travoprost acidFP Receptor35 nM[7]1.4 nM (in human ciliary muscle cells)[7]

Signaling Pathway and Experimental Workflow

Both this compound and Travoprost acid, upon binding to the Gq-protein coupled FP receptor, initiate a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing IOP. The primary signaling pathway involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in this pathway.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound or Travoprost Acid FP_Receptor FP Receptor Agonist->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers Downstream Downstream Effects Ca_Release->Downstream Outflow Increased Uveoscleral Outflow Downstream->Outflow

FP Receptor Signaling Pathway

The experimental workflow to compare the potency of these compounds typically involves receptor binding assays and functional assays measuring downstream signaling events, such as intracellular calcium mobilization.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) A1 Prepare cell membranes expressing FP receptors A2 Incubate with radiolabeled ligand and test compound A1->A2 A3 Separate bound and free ligand A2->A3 A4 Quantify radioactivity to determine binding affinity (Ki) A3->A4 B5 Calculate potency (EC₅₀) B1 Culture cells expressing FP receptors B2 Load cells with a calcium-sensitive fluorescent dye B1->B2 B3 Stimulate with varying concentrations of test compound B2->B3 B4 Measure fluorescence to determine intracellular Ca²⁺ levels B3->B4 B4->B5

Comparative Experimental Workflow

Safety and Tolerability

The safety profiles of Tafluprost and Travoprost are generally similar, with ocular hyperemia (eye redness) being the most commonly reported adverse event for both drugs.[1][2]

In a head-to-head crossover study, investigator-observed hyperemia was increased from baseline with both therapies, although the increase was significantly smaller with Travoprost compared to Tafluprost.[1] Another study found the incidence of red eye to be 22.5% in the Travoprost group and 17.5% in the Tafluprost group, a difference that was not statistically significant.[2] The long-term LOTUS study also reported no significant differences in the incidence of adverse events between Tafluprost, Travoprost, and Latanoprost.[5] Other reported side effects for both drugs include eye irritation, dry eyes, and changes in eyelash growth.[2][8]

Table 3: Common Adverse Events

Adverse EventTravoprostTafluprostNotes
Ocular HyperemiaReported in multiple studies.[1][2] One study reported a significantly smaller increase compared to Tafluprost.[1] Another reported a 22.5% incidence.[2]Reported in multiple studies.[1][2] One study reported a 17.5% incidence.[2]The most frequent adverse event for both drugs.
Eye IrritationReported[8]Reported[8]Generally mild in nature.
Dry EyesReported[2]Reported[2]
Eyelash GrowthA known class effect of prostaglandin analogs.A known class effect of prostaglandin analogs.

Experimental Protocols

Measurement of Intraocular Pressure in Clinical Trials

A representative protocol for measuring IOP in human clinical trials involves the following steps:

  • Patient Selection: Patients diagnosed with primary open-angle glaucoma or ocular hypertension meeting specific inclusion and exclusion criteria are enrolled.

  • Washout Period: Any previous IOP-lowering medications are discontinued (B1498344) for a defined period (e.g., 4 weeks) to establish a baseline IOP.

  • Baseline Measurement: Baseline IOP is measured at multiple time points throughout the day (e.g., 8 am, 12 pm, 4 pm) using a calibrated Goldmann applanation tonometer.

  • Randomization and Treatment: Patients are randomized to receive either Tafluprost or Travoprost, typically administered as one drop in the evening.

  • Follow-up Measurements: IOP is measured at regular intervals (e.g., 4, 8, and 12 weeks) at the same time points as the baseline measurements.

  • Crossover (if applicable): In a crossover design, after a washout period, patients are switched to the alternate treatment for the same duration.

  • Data Analysis: The change in IOP from baseline is calculated for each treatment group and statistically analyzed.

FP Receptor Binding Assay

A standard protocol for determining the binding affinity of a compound to the FP receptor is as follows:

  • Membrane Preparation: Cell membranes are prepared from a cell line or tissue known to express the FP receptor.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H] PGF2α) and varying concentrations of the unlabeled test compound (this compound or Travoprost acid).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

The functional potency of FP receptor agonists can be assessed by measuring intracellular calcium mobilization:

  • Cell Culture: A suitable cell line endogenously or recombinantly expressing the FP receptor is cultured in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence upon binding to calcium.[9][10][11]

  • Compound Addition: Varying concentrations of the test agonist (this compound or Travoprost acid) are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader or a fluorescence microscope.[9][11]

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.[10]

References

An In Vivo Comparative Analysis of Tafluprost and its Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Tafluprost (B1681877), a fluorinated prostaglandin (B15479496) F2α analog, and its biologically active form, tafluprost acid. As Tafluprost is a 15,15-difluoro prostaglandin analogue, it lacks a hydroxyl group at the C-15 position. Therefore, for a scientifically relevant comparison to a compound with a 15-hydroxyl group, this guide will compare the in vivo effects of Tafluprost with Latanoprost (B1674536), a widely used prostaglandin analogue that possesses a 15-OH group. This comparison will focus on their efficacy in reducing intraocular pressure (IOP), supported by experimental data from various in vivo models.

Introduction to Tafluprost and its Mechanism of Action

Tafluprost is an isopropyl ester prodrug that, after topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its active metabolite, tafluprost acid.[1][2] This active form is a selective agonist for the prostanoid FP receptor.[1][3] The primary mechanism of action for tafluprost acid involves increasing the uveoscleral outflow of aqueous humor, which leads to a reduction in intraocular pressure.[2][3] The modification at the C-15 position, with two fluorine atoms replacing the hydroxyl group, makes Tafluprost resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in the degradation of natural prostaglandins.[1]

Comparative In Vivo Efficacy in Intraocular Pressure Reduction

The IOP-lowering effects of Tafluprost have been compared to Latanoprost in various animal models and human clinical trials. The following tables summarize the key quantitative data from these studies.

Table 1: Comparative IOP Reduction in Animal Models
Animal ModelDrug and ConcentrationMaximum IOP Reduction (mmHg)Percentage IOP ReductionStudy Reference
Ocular Hypotensive Cynomolgus Monkeys 0.0015% Tafluprost3.2 ± 0.322%[4]
0.005% Latanoprost2.2 ± 0.315%[4]
Normotensive Monkeys 0.0005% TafluprostPotency almost equal to 0.005% Latanoprost-[5]
Latanoprost Low-Responder Monkeys 0.0015% Tafluprost2.9 ± 0.2 (Day 7)-[6]
0.005% Latanoprost0.6 ± 0.1 (Day 7)-[6]
Rabbits (Optic Nerve Head Blood Flow) 0.0015% Tafluprost-11.9% increase in SBR[7]
0.005% Latanoprost-7.2% increase in SBR[7]
0.004% Travoprost-6.7% increase in SBR*[7]
Mice 0.005% Tafluprost4.8 ± 0.720.2% ± 2.0%[8]
0.005% Latanoprost-18.7% ± 2.5%[8]

*SBR (Squared Blur Rate) is an index of blood flow velocity.

Table 2: Comparative IOP Reduction in Human Clinical Studies
Study PopulationDrug and ConcentrationMean IOP Reduction (mmHg)Study DurationStudy Reference
Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) Preservative-free TafluprostMean 24-hour IOP: 17.83 months (crossover)[9]
Preservative-containing LatanoprostMean 24-hour IOP: 17.73 months (crossover)[9]
POAG, Exfoliation Glaucoma, or OHT 0.0015% Tafluprost-9.7 ± 3.342 days[10]
0.005% Latanoprost-8.8 ± 4.342 days[10]
POAG or OHT (Meta-analysis) 0.0015% TafluprostNo significant difference compared to Latanoprost-[11]
0.005% LatanoprostNo significant difference compared to Tafluprost-[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key in vivo studies.

IOP-Lowering Effect in Ocular Hypotensive Monkeys
  • Animal Model: Nine male Cynomolgus monkeys with baseline IOP of 13-14 mmHg.[4]

  • Study Design: A crossover design was used.[4]

  • Drug Administration: 0.0015% Tafluprost, 0.005% Latanoprost, or saline was topically applied to one eye once daily for 7 days.[4]

  • IOP Measurement: Intraocular pressure was measured at 0, 2, 4, 6, and 8 hours after topical application on day 1 and day 7 using a pneumatonometer in conscious animals.[4][6]

IOP-Lowering Effect in Mice
  • Animal Model: C57BL/6J mice.[8]

  • Drug Administration: A single 3 µL drop of Tafluprost (0.0003%, 0.0015%, 0.005%, and 0.015%) or Latanoprost (0.005%) solution was applied topically to one eye.[8][12]

  • IOP Measurement: IOP was measured using a microneedle method at various time points after drug administration.[12]

Optic Nerve Head Blood Flow in Rabbits
  • Animal Model: Male Dutch rabbits.[7]

  • Drug Administration: 50 µL of 0.0015% Tafluprost, 0.005% Latanoprost, or 0.004% Travoprost were topically administered into the left eye once daily for 28 days.[7]

  • Blood Flow Measurement: The squared blur rate (SBR), a quantitative index of blood flow, was determined using the laser speckle method before treatment and at 14 and 28 days after treatment.[7]

Human Clinical Trial: 24-Hour IOP Control
  • Study Population: Thirty-eight patients with newly diagnosed Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) with baseline IOP between 24-33 mmHg.[9]

  • Study Design: A prospective, observer-masked, crossover comparison.[9]

  • Drug Administration: Patients were randomized to receive either preservative-free Tafluprost or preservative-containing Latanoprost administered in the evening for 3 months, after which they were switched to the opposite therapy for another 3 months.[9]

  • IOP Measurement: 24-hour IOP curves were measured at baseline and at the end of each treatment period using Goldmann applanation tonometry (sitting) at 10:00, 14:00, 18:00, and 22:00, and Perkins tonometry (supine) at 02:00 and 06:00.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of tafluprost acid and a typical experimental workflow for evaluating IOP-lowering drugs in vivo.

Tafluprost_Signaling_Pathway cluster_cornea Cornea cluster_aqueous_humor Aqueous Humor cluster_ciliary_muscle Ciliary Muscle Tafluprost Tafluprost (Prodrug) Esterases Corneal Esterases Tafluprost->Esterases Tafluprost_Acid Tafluprost Acid (Active Metabolite) Esterases->Tafluprost_Acid Hydrolysis FP_Receptor Prostanoid FP Receptor Tafluprost_Acid->FP_Receptor Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Uveoscleral_Outflow Increased Uveoscleral Outflow Signaling_Cascade->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Figure 1. Signaling pathway of Tafluprost for IOP reduction.

Experimental_Workflow Animal_Selection Animal Model Selection (e.g., Monkeys, Rabbits) Baseline_IOP Baseline IOP Measurement Animal_Selection->Baseline_IOP Drug_Administration Topical Drug Administration (Tafluprost or Latanoprost) Baseline_IOP->Drug_Administration IOP_Monitoring IOP Measurement at Multiple Time Points Drug_Administration->IOP_Monitoring Data_Analysis Data Analysis and Comparison IOP_Monitoring->Data_Analysis Conclusion Conclusion on Efficacy and Potency Data_Analysis->Conclusion

Figure 2. Experimental workflow for in vivo IOP studies.

References

A Comparative Pharmacodynamic Analysis of Prostaglandin F2α and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamic properties of Prostaglandin F2α (PGF2α) and its principal metabolites, 15-keto-PGF2α and 13,14-dihydro-15-keto-PGF2α. The information presented herein is supported by experimental data to facilitate an objective evaluation of their biological activity.

Prostaglandin F2α is a potent bioactive lipid mediator involved in a wide array of physiological and pathological processes, including uterine contraction, luteolysis, and inflammation. Its effects are primarily mediated through the G-protein coupled Prostaglandin F receptor (FP receptor). Upon release, PGF2α is rapidly metabolized to less active compounds, a critical factor in the localized and transient nature of its signaling. Understanding the pharmacodynamic profiles of these metabolites is crucial for comprehending the overall physiological effects of PGF2α and for the development of targeted therapeutics.

Quantitative Pharmacodynamic Data

The biological activity of PGF2α is significantly attenuated upon its metabolic conversion. The primary metabolites, 15-keto-PGF2α and 13,14-dihydro-15-keto-PGF2α, exhibit a substantially lower affinity for the FP receptor. Experimental evidence from competitive radioligand binding studies indicates that these metabolites have approximately 100-fold less affinity for the PGF2α receptor compared to the parent compound[1]. This marked reduction in binding affinity translates to a significant decrease in biological potency. Further in vivo studies have demonstrated that at concentrations where PGF2α induces a physiological response, such as luteolysis, the metabolite 13,14-dihydro-15-keto-PGF2α shows no biological activity[2].

CompoundReceptor Affinity (Relative to PGF2α)Biological Potency (EC50/IC50)Efficacy
Prostaglandin F2α (PGF2α) HighPotent (nM range for FP receptor activation)Full Agonist
15-keto-PGF2α ~100-fold lower than PGF2α[1]Significantly higher concentrations required for activityMarkedly reduced
13,14-dihydro-15-keto-PGF2α ~100-fold lower than PGF2α[1]Lacks biological activity at physiological concentrations of PGF2α[2]Considered biologically inactive in relevant physiological contexts

Signaling Pathways and Metabolic Conversion

PGF2α binding to its Gq-coupled FP receptor initiates a well-defined signaling cascade. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key event in mediating many of the physiological effects of PGF2α.

The metabolic inactivation of PGF2α is a rapid, two-step enzymatic process. The initial and rate-limiting step is the oxidation of the hydroxyl group at carbon 15 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGF2α. This intermediate is then further reduced by 15-oxoprostaglandin Δ13-reductase to yield the more stable and largely inactive metabolite, 13,14-dihydro-15-keto-PGF2α[3].

PGF2a_Metabolism_and_Signaling cluster_Metabolism Metabolic Pathway cluster_Signaling Signaling Pathway PGF2a Prostaglandin F2α Metabolite1 15-keto-PGF2α PGF2a->Metabolite1 15-PGDH Metabolite2 13,14-dihydro-15-keto-PGF2α (Inactive) Metabolite1->Metabolite2 Δ13-Reductase FP_receptor FP Receptor (Gq-coupled) PLC Phospholipase C (PLC) FP_receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers Physiological_Effect Physiological Effect Ca_release->Physiological_Effect PGF2a_signal PGF2α PGF2a_signal->FP_receptor

Metabolism and Signaling of PGF2α.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacodynamic properties of PGF2α and its metabolites. Below are representative protocols for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of PGF2α, 15-keto-PGF2α, and 13,14-dihydro-15-keto-PGF2α for the FP receptor.

Materials:

  • Receptor Source: Cell membranes prepared from tissues or cell lines expressing the FP receptor (e.g., bovine corpus luteum, HEK293 cells stably expressing the human FP receptor).

  • Radioligand: [³H]-PGF2α.

  • Competitors: Unlabeled PGF2α, 15-keto-PGF2α, and 13,14-dihydro-15-keto-PGF2α.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation, [³H]-PGF2α, and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).

    • Competition: Membrane preparation, [³H]-PGF2α, and serial dilutions of the competitor compounds.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The membranes with the bound radioligand are trapped on the filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (FP Receptor Source) Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 → Ki) Counting->Data_Analysis

References

A Comparative Analysis of Receptor Binding: Tafluprost vs. Tafluprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of the prostaglandin (B15479496) F2α (FP) receptor agonist, Tafluprost, and its active metabolite, Tafluprost acid. The information presented herein is supported by experimental data to aid in research and drug development endeavors.

Introduction

Tafluprost is a fluorinated analog of prostaglandin F2α, utilized in the management of glaucoma and ocular hypertension. It functions as a prodrug, an isopropyl ester, which upon topical administration to the eye, undergoes rapid hydrolysis by corneal esterases to its biologically active form, Tafluprost acid (AFP-172).[1][2] This conversion is a critical step for its therapeutic action, which is mediated through high-affinity binding to the prostaglandin F (FP) receptor. The primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][3]

Receptor Binding Affinity

The therapeutic efficacy of Tafluprost is directly attributable to the high binding affinity of its active metabolite, Tafluprost acid, for the FP receptor. In contrast, the prodrug form, Tafluprost, exhibits a significantly lower affinity for this receptor.

CompoundReceptorBinding Affinity (Ki)
Tafluprost Acid Prostaglandin F (FP) Receptor0.4 nM[1][4]
Tafluprost (Prodrug) Prostaglandin F (FP) ReceptorNegligible

Note: The binding affinity of the prodrug Tafluprost to the FP receptor is considered negligible as it requires conversion to the active acid form to exert its pharmacological effect.[2]

Experimental Protocols

The determination of binding affinity (Ki) for Tafluprost acid to the FP receptor is typically achieved through competitive radioligand binding assays. This standard method allows for the quantification of the interaction between a ligand and its receptor.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., Tafluprost acid) to compete with a radiolabeled ligand for binding to a specific receptor (e.g., the FP receptor).

1. Materials:

  • Receptor Source: Cell membranes expressing the human FP receptor.
  • Radioligand: A radiolabeled prostaglandin F2α analog (e.g., [³H]-PGF2α).
  • Unlabeled Ligand (Competitor): Tafluprost acid.
  • Assay Buffer: Buffer solution to maintain optimal pH and ionic strength for receptor binding.
  • Filtration Apparatus: To separate bound from unbound radioligand.
  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled competitor (Tafluprost acid).
  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled competitor increases.
  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Unlabeled Competitor (Tafluprost Acid) Unlabeled Competitor (Tafluprost Acid) Unlabeled Competitor (Tafluprost Acid)->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation (Cheng-Prusoff) Ki Calculation (Cheng-Prusoff) IC50 Determination->Ki Calculation (Cheng-Prusoff)

Experimental workflow of a competitive radioligand binding assay.

FP Receptor Signaling Pathway

The prostaglandin F (FP) receptor is a G-protein coupled receptor (GPCR), specifically coupled to the Gq alpha subunit.[5] Upon agonist binding, such as with Tafluprost acid, the receptor undergoes a conformational change, initiating a downstream signaling cascade.

Mechanism of Activation:

  • Agonist Binding: Tafluprost acid binds to the FP receptor.

  • Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the enzyme phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3: Binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG: Activates protein kinase C (PKC).

This signaling pathway ultimately leads to the physiological responses responsible for increased uveoscleral outflow and the reduction of intraocular pressure.

The following diagram illustrates the FP receptor signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Tafluprost_Acid Tafluprost Acid FP_Receptor FP Receptor Tafluprost_Acid->FP_Receptor Binds Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

FP receptor signaling pathway upon agonist binding.

References

A Side-by-Side Analysis of Tafluprost's Active Metabolite and Bimatoprost for Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals in ophthalmology. This guide provides an objective side-by-side analysis of the active metabolite of Tafluprost, Tafluprost acid (formerly referred to as 15-OH Tafluprost in initial research queries), and Bimatoprost, two prominent prostaglandin (B15479496) F2α (FP) receptor agonists utilized in the management of elevated intraocular pressure (IOP). This comparison delves into their mechanisms of action, receptor binding affinities, clinical efficacy, and safety profiles, supported by experimental data and detailed protocols.

Chemical Structures and Core Properties

Both Tafluprost and Bimatoprost are synthetic prostaglandin analogs that are administered as prodrugs. Tafluprost is an isopropyl ester that is rapidly hydrolyzed in the eye to its biologically active form, Tafluprost acid.[1][2][3][4] Bimatoprost is an ethyl amide derivative of a prostaglandin F2α analog.[5]

FeatureTafluprostBimatoprost
IUPAC Name Isopropyl (5Z)-7-{(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hept-5-enoate(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl]cyclopentyl]-N-ethylhept-5-enamide
Molecular Formula C25H34F2O5C25H37NO4
Molecular Weight 452.5 g/mol 415.57 g/mol
Active Form Tafluprost acidBimatoprost acid (and Bimatoprost itself)

Mechanism of Action and Signaling Pathway

Both Tafluprost acid and Bimatoprost lower intraocular pressure by increasing the outflow of aqueous humor, the fluid inside the eye.[1][5][6] They achieve this primarily by acting as agonists at the prostaglandin F (FP) receptor, which is highly expressed in the ciliary muscle and trabecular meshwork of the eye.[5][6]

Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway. This enhances the outflow of aqueous humor through this route, thereby reducing IOP.[5] The signaling pathway is depicted below.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Prostaglandin_Analog Prostaglandin Analog (Tafluprost Acid / Bimatoprost) FP_Receptor FP Receptor (GPCR) Prostaglandin_Analog->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Ca_Release->PKC_Activation MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) PKC_Activation->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction

FP Receptor Signaling Pathway

Receptor Binding Affinity

The affinity of a drug for its target receptor is a key determinant of its potency. Receptor binding affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

CompoundFP Receptor Ki (nM)
Tafluprost acid 0.4[3]
Bimatoprost acid 59 - 83
Bimatoprost (prodrug) 6310 - 9250

Tafluprost acid demonstrates a significantly higher binding affinity for the FP receptor compared to both Bimatoprost acid and the Bimatoprost prodrug.[3] This suggests that at a molecular level, Tafluprost acid is a more potent agonist of the FP receptor.

Clinical Efficacy: Intraocular Pressure Reduction

Clinical trials have directly compared the IOP-lowering effects of Tafluprost and Bimatoprost. A prospective, randomized, investigator-masked, 3-month crossover, multicentre trial provides key insights into their relative efficacy.

ParameterTafluprost 0.0015% (Preservative-Free)Bimatoprost 0.01% (with 0.02% BAK)
Mean IOP Reduction from Baseline 5.4 mmHg (27%)6.8 mmHg (33%)
Statistical Significance -Bimatoprost showed a statistically significant greater IOP reduction (p < 0.0001)

Data from a 3-month crossover trial.

These results indicate that while both drugs effectively lower IOP, Bimatoprost 0.01% demonstrated a statistically greater reduction in this head-to-head comparison.

Safety and Tolerability Profile

The side effect profiles of prostaglandin analogs are a critical consideration in clinical practice and drug development. Conjunctival hyperemia (eye redness) is a common adverse event associated with this class of drugs.

Side EffectTafluprostBimatoprost
Conjunctival Hyperemia Lower incidence reported in some comparative analyses.Generally associated with a higher incidence and severity of hyperemia.
Eyelash Growth YesYes
Iris Pigmentation YesYes
Preservative-Free Formulation AvailableNot as commonly available

In the aforementioned crossover trial, no significant differences in safety measures, including conjunctival hyperemia, were detected between the preservative-free Tafluprost and the preserved Bimatoprost formulation. However, other studies and clinical experience often suggest a higher incidence of hyperemia with Bimatoprost. The availability of a preservative-free formulation for Tafluprost is a notable advantage for patients with ocular surface disease or sensitivity to preservatives like benzalkonium chloride (BAK).

Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the FP receptor.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Source Prepare Cell Membranes Expressing FP Receptors Incubate Incubate Membranes, Radioligand, and Test Compound Receptor_Source->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., ³H-PGF2α) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubate Filter Separate Bound from Free Ligand (via Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count IC50 Determine IC50 Value Count->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Radioligand Binding Assay Workflow

Methodology:

  • Receptor Preparation: Cell membranes expressing the human FP receptor are isolated and prepared.

  • Competitive Binding: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]PGF2α) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Tafluprost acid or Bimatoprost).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Clinical Trial Protocol for IOP Reduction

This protocol describes a typical design for a clinical trial comparing the efficacy of two IOP-lowering medications.

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Screen Patients with Ocular Hypertension or Glaucoma Washout Washout Period for Existing IOP Medications Screening->Washout Baseline Measure Baseline IOP Washout->Baseline Randomize Randomize Patients into Treatment Groups Baseline->Randomize Treatment_A Group A: Administer Drug 1 Randomize->Treatment_A Treatment_B Group B: Administer Drug 2 Randomize->Treatment_B Follow_up Follow-up Visits at Pre-defined Intervals Treatment_A->Follow_up Treatment_B->Follow_up IOP_Measurement Measure IOP at Multiple Time Points Follow_up->IOP_Measurement Safety_Assessment Assess Adverse Events (e.g., Hyperemia) Follow_up->Safety_Assessment Compare_IOP Compare Mean IOP Reduction between Groups IOP_Measurement->Compare_IOP Compare_Safety Compare Incidence of Adverse Events Safety_Assessment->Compare_Safety

IOP Clinical Trial Workflow

Methodology:

  • Patient Selection: Patients with a diagnosis of open-angle glaucoma or ocular hypertension meeting specific inclusion and exclusion criteria are recruited.

  • Washout Period: A washout period is implemented where patients discontinue their current IOP-lowering medications to establish a true baseline IOP.

  • Baseline Measurement: Baseline IOP is measured at multiple time points during the day.

  • Randomization: Patients are randomly assigned to receive one of the study medications (e.g., Tafluprost or Bimatoprost) in a masked fashion (where either the patient, the investigator, or both are unaware of the treatment assignment).

  • Treatment Period: Patients self-administer the assigned eye drops according to the study protocol (e.g., once daily in the evening).

  • Follow-up Visits: Patients attend follow-up visits at specified intervals (e.g., 1, 3, and 6 months). At each visit, IOP is measured at various time points, and safety assessments are conducted.

  • Safety Assessment: Adverse events, such as conjunctival hyperemia, are graded using a standardized scale.

  • Statistical Analysis: The primary outcome is typically the mean change in IOP from baseline. Statistical tests are used to compare the efficacy and safety between the treatment groups. A crossover design, where each patient receives both treatments in a sequential, randomized order, can also be employed to minimize inter-patient variability.

Conclusion

Both Tafluprost acid and Bimatoprost are effective FP receptor agonists that significantly lower intraocular pressure. Tafluprost acid exhibits a markedly higher in vitro binding affinity for the FP receptor. However, in a head-to-head clinical trial, Bimatoprost 0.01% demonstrated a statistically greater IOP-lowering effect than preservative-free Tafluprost 0.0015%. The choice between these agents in a clinical or research setting may be influenced by the desired level of IOP reduction, the patient's susceptibility to side effects like hyperemia, and the potential benefit of a preservative-free formulation. Further research into the in vivo activity and downstream signaling pathways of these compounds will continue to elucidate their distinct pharmacological profiles.

References

Validating the Biological Relevance of 15-OH Tafluprost: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 15-OH Tafluprost (B1681877), the active metabolite of the prostaglandin (B15479496) F2α analog Tafluprost, with other leading prostaglandin analogs used in the management of ocular hypertension and glaucoma. The information presented is supported by experimental data to validate its biological relevance and performance.

Introduction to 15-OH Tafluprost

Tafluprost is a fluorinated analog of prostaglandin F2α (PGF2α) and functions as an ester prodrug.[1][2] Following topical administration to the eye, it is rapidly hydrolyzed by corneal esterases to its biologically active carboxylic acid form, this compound (also known as tafluprost acid).[1][2][3][4][5] This active metabolite is a potent and highly selective agonist for the prostaglandin F (FP) receptor.[6][7] The primary mechanism of action for reducing intraocular pressure (IOP) is believed to be the enhancement of uveoscleral outflow of the aqueous humor.[3][7][8][9]

Comparative Biological Activity

The biological relevance of this compound is best understood by comparing its receptor binding affinity and functional activity with other prostaglandin analogs like latanoprost (B1674536), travoprost, and bimatoprost.

CompoundActive MetaboliteReceptor TargetBinding Affinity (Ki)Functional Activity (EC50)
Tafluprost This compound (Tafluprost Acid) FP Receptor ~0.4 nM [6]~0.53 nM [6]
LatanoprostLatanoprost AcidFP Receptor~4.8 nM (12x lower than Tafluprost Acid)-
TravoprostTravoprost AcidFP Receptor--
BimatoprostBimatoprost AcidFP Receptor--

Data presented is compiled from various sources and may vary based on experimental conditions. The table will be expanded as more comparative data is acquired.

As indicated, this compound exhibits a significantly higher binding affinity for the human prostanoid FP receptor compared to the active metabolite of latanoprost. This high affinity translates to potent functional activity at the receptor.

Signaling Pathway and Experimental Workflow

The activation of the FP receptor by this compound initiates a well-defined signaling cascade. The experimental workflow to determine receptor binding affinity and functional activity typically involves competitive radioligand binding assays and cellular functional assays.

G cluster_0 FP Receptor Activation & Signaling Tafluprost Tafluprost (Prodrug) Metabolite This compound (Active Metabolite) Tafluprost->Metabolite Corneal Esterases FP_Receptor Prostaglandin F Receptor (FP Receptor - GPCR) Metabolite->FP_Receptor Agonist Binding G_Protein Gq/11 Protein FP_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Increased Uveoscleral Outflow Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of this compound via the FP receptor.

G cluster_1 Experimental Workflow: Receptor Binding & Functional Assays Start Start Cell_Culture Cell Line Expressing FP Receptor Start->Cell_Culture Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assay (e.g., Calcium Mobilization) Cell_Culture->Functional_Assay Binding_Assay Competitive Radioligand Binding Assay (e.g., with [3H]PGF2α) Membrane_Prep->Binding_Assay Data_Analysis Data Analysis (Ki & EC50 Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining receptor affinity and functional potency.

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)
  • Cell Culture and Membrane Preparation: A stable cell line overexpressing the human FP receptor is cultured under standard conditions. Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

  • Binding Reaction: The binding assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a constant concentration of a radiolabeled prostaglandin (e.g., [³H]PGF2α), and varying concentrations of the unlabeled competitor compound (this compound or other prostaglandin analogs).

  • Incubation and Termination: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium. The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)
  • Cell Culture and Loading: Cells expressing the FP receptor are seeded in a black, clear-bottom 96-well plate. After reaching the desired confluency, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Compound Addition: Varying concentrations of this compound or other prostaglandin analogs are added to the wells.

  • Signal Detection: The change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader. The fluorescence intensity is measured before and after the addition of the compound.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The dose-response curve is plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.

Conclusion

The available data strongly support the biological relevance of this compound as a highly potent and selective FP receptor agonist. Its superior binding affinity compared to other established prostaglandin analogs, such as latanoprost acid, provides a molecular basis for its efficacy in reducing intraocular pressure. The experimental protocols outlined provide a framework for further comparative studies to fully elucidate the pharmacological profile of this important therapeutic agent.

References

Verifying the Purity of Synthetic 15-OH Tafluprost: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comparative overview of methodologies for verifying the purity of synthetic 15-OH Tafluprost, a key intermediate in some synthetic routes to Tafluprost, a potent prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma and ocular hypertension.

Tafluprost itself is characterized by the substitution of the 15-hydroxyl group with two fluorine atoms, a modification that enhances its biological stability.[1][2] However, synthetic pathways can involve a 15-OH prostaglandin derivative as a precursor before the introduction of the fluorine atoms.[3] The purity of this "this compound" intermediate is paramount as any impurities can be carried through to the final API, potentially affecting its safety and efficacy.

This guide will objectively compare the performance of various analytical techniques for purity assessment, supported by experimental data from studies on Tafluprost and related prostaglandin analogues.

Comparative Analysis of Purity Verification Methods

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, stands as the primary and most robust method for assessing the purity of prostaglandin analogues like Tafluprost and its intermediates. Alternative methods may be used for specific applications or for complementary information.

Table 1: Comparison of Analytical Methods for Purity Verification

MethodPrincipleAdvantagesDisadvantagesLimit of Detection (LOD) / Limit of Quantification (LOQ)
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution and sensitivity, quantitative, well-established for prostaglandins, stability-indicating methods can be developed.Requires reference standards for impurity identification.LOD: 0.016 µg/mL, LOQ: 0.048 µg/mL (for Tafluprost)[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Enables identification of unknown impurities by providing molecular weight information, highly sensitive.More complex instrumentation and data analysis.Not explicitly reported for this compound, but generally very low.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Suitable for volatile impurities and residual solvents.Requires derivatization for non-volatile prostaglandins, potential for thermal degradation.Dependent on the analyte and derivatization method.
Spectrofluorimetry Measurement of fluorescence from the molecule.High sensitivity for fluorescent compounds.Not all impurities may be fluorescent, less universally applicable than HPLC.LOD: 7.87 ng/mL, LOQ: 23.86 ng/mL (for Tafluprost)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative experimental protocols for the most common and recommended techniques.

Stability-Indicating RP-HPLC Method for Tafluprost and Related Substances

This method is adapted from validated procedures for Tafluprost and is suitable for the analysis of its 15-OH intermediate. A stability-indicating method is designed to separate the active ingredient from its potential degradation products, thus providing a clear picture of its stability under various stress conditions.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of impurities with varying polarities.

    • Mobile Phase A: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.

    • Mobile Phase B: Acetonitrile or methanol.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Detection Wavelength: Prostaglandins typically have a chromophore that allows for UV detection at around 220 nm.

  • Sample Preparation: The synthetic this compound sample is accurately weighed and dissolved in a suitable solvent, usually the mobile phase, to a known concentration.

  • Procedure: A specific volume of the sample solution is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to this compound and smaller peaks for any impurities. The area of each impurity peak is calculated and expressed as a percentage of the total peak area to determine the purity.

LC-MS for Impurity Identification

For the identification of unknown impurities detected by HPLC, LC-MS is the method of choice.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or quadrupole mass analyzer).

  • Chromatographic Conditions: Similar to the RP-HPLC method described above. The mobile phase components should be volatile to be compatible with the mass spectrometer (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) instead of phosphoric acid).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used for prostaglandin analogues, typically in the positive or negative ion mode.

    • Mass Range: Scanned over a range that includes the expected molecular weight of this compound and its potential impurities.

  • Procedure: The sample is analyzed by LC-MS. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion for each separated peak, which can be used to deduce the molecular weight of the impurities. Further fragmentation analysis (MS/MS) can provide structural information for definitive identification.

Potential Impurities in Synthetic this compound

The purity of synthetic this compound can be affected by various process-related and degradation impurities. Understanding these potential impurities is crucial for developing effective analytical methods.

Table 2: Potential Impurities and their Origin

Impurity TypeExamplesPotential Origin
Process-Related Impurities Unreacted starting materials, reagents, intermediates from side reactions, diastereomers of this compound.Incomplete reactions, side reactions during synthesis, non-stereoselective synthesis steps.[6]
Degradation Products Oxidation products, hydrolysis products (if ester groups are present), dehydration products.Exposure to air, moisture, light, or extreme temperatures during synthesis or storage.[6]
Residual Solvents Toluene, ethyl acetate, dichloromethane, etc.Solvents used during the synthesis and purification process.[6]

Visualizing the Purity Analysis Workflow and Biological Context

Diagrams are powerful tools for visualizing complex processes. The following sections provide Graphviz diagrams for the experimental workflow of purity analysis and the signaling pathway of Tafluprost's active form.

Experimental Workflow for Purity Verification

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthetic compound like this compound.

G Workflow for Purity Verification of Synthetic this compound cluster_0 Sample Preparation cluster_1 Initial Purity Assessment cluster_2 Impurity Characterization cluster_3 Final Purity Report A Synthetic this compound Sample B Dissolution in a suitable solvent A->B C RP-HPLC Analysis with UV/PDA Detection B->C D Quantification of known impurities C->D E Detection of unknown impurities C->E H Purity determination (%) D->H F LC-MS Analysis for m/z of unknown impurities E->F If unknown peaks are present G MS/MS Fragmentation for structural elucidation F->G I Impurity profile and identification G->I I->H

Caption: A logical workflow for the purity analysis of synthetic this compound.

Signaling Pathway of Tafluprost Acid

Tafluprost is a prodrug that is hydrolyzed in the eye to its active form, Tafluprost acid.[7] Tafluprost acid, a prostaglandin F2α analogue, exerts its therapeutic effect by acting as a selective agonist at the prostaglandin F (FP) receptor. The following diagram illustrates the key steps in its signaling pathway, which leads to a reduction in intraocular pressure.

G Signaling Pathway of Tafluprost Acid cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Physiological Effect A Tafluprost (Prodrug) B Tafluprost Acid (Active Form) A->B Hydrolysis by esterases in the cornea C Prostaglandin F Receptor (FP) B->C Binding D Gq protein activation C->D E Phospholipase C (PLC) activation D->E F Increase in intracellular Ca2+ E->F G Activation of downstream effectors F->G H Increased uveoscleral outflow of aqueous humor G->H I Reduction of intraocular pressure H->I

References

Safety Operating Guide

Proper Disposal Procedures for 15-OH Tafluprost: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 15-OH Tafluprost (B1681877) and its parent compound, Tafluprost, is a critical component of laboratory safety and environmental responsibility. As a potent prostaglandin (B15479496) analogue, improper disposal of this substance can pose risks to both human health and the environment. This guide provides essential, step-by-step instructions for the proper handling and disposal of 15-OH Tafluprost waste in a research and development setting, aligning with general laboratory safety principles and regulatory requirements.

Hazard Profile and Safety Considerations

Table 1: Hazard Classification for Tafluprost

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4)Harmful if swallowed.
Eye Irritation (Category 2A)Causes serious eye irritation.
Reproductive Toxicity (Category 1B)May damage fertility or the unborn child.
Specific Target Organ ToxicityCauses damage to organs through single or repeated exposure.
Aquatic Chronic (Category 4)May cause long-lasting harmful effects to aquatic life.[1]

Source: Tafluprost Safety Data Sheet.[1]

Given these hazards, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedures for the safe segregation, collection, and disposal of this compound waste in a laboratory setting. This process is governed by stringent regulations from bodies such as the Environmental Protection Agency (EPA) and must be conducted in compliance with your institution's Environmental Health and Safety (EHS) guidelines.

Waste Segregation and Collection

Proper segregation at the point of generation is the first and most critical step in managing this hazardous waste stream.

  • Solid Waste:

    • Place all solid this compound, contaminated consumables (e.g., pipette tips, vials, contaminated absorbent materials from spill cleanups), and used PPE into a clearly labeled, sealed container designated for hazardous pharmaceutical waste.[1]

    • The container should be robust, leak-proof, and compatible with the waste type.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a dedicated, sealed, and properly labeled hazardous waste container.[1]

    • Do not mix this waste with other solvent streams unless explicitly permitted by your institution's waste management plan.

Container Management

Proper labeling and storage of waste containers are essential for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • Associated hazard symbols (e.g., toxic, environmental hazard)

    • The date when waste was first added to the container (accumulation start date)

  • Storage: Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to manage potential spills.

Final Disposal

The ultimate disposal of hazardous pharmaceutical waste is a regulated process that must be handled by qualified professionals.

  • Institutional EHS Office: The primary route for disposal is through your institution's Environmental Health and Safety (EHS) office.[1] They will have established procedures for the collection and disposal of chemical waste.

  • Licensed Hazardous Waste Contractor: Your EHS office will typically arrange for a licensed hazardous waste disposal contractor to transport and dispose of the waste in accordance with federal and state regulations.[1] The most common method for destroying pharmaceutical waste is high-temperature incineration at a permitted facility.

Note on Chemical Degradation: While Tafluprost is known to degrade via hydrolysis and oxidation, there are no officially validated protocols for the chemical inactivation of this compound for disposal purposes. Therefore, attempting to neutralize the compound in the lab before disposal is not recommended. The most prudent and compliant approach is to dispose of it as hazardous chemical waste.

Experimental Protocols and Methodologies

Forced degradation studies are performed in pharmaceutical development to understand the chemical stability of a drug substance. While not a disposal method, the conditions used in these studies highlight the compound's vulnerabilities.

Forced Degradation Study Conditions for Tafluprost:

  • Acidic Hydrolysis: Exposure to an acidic solution (e.g., 0.1 N HCl) at elevated temperatures.

  • Basic Hydrolysis: Exposure to a basic solution (e.g., 0.1 N NaOH) at room or elevated temperatures. This is a primary degradation pathway, leading to the formation of tafluprost acid.[2]

  • Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[2]

  • Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposure to UV or fluorescent light.

These studies typically use High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound and its degradation products.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposition.

G cluster_0 A Waste Generation (Solid or Liquid this compound) B Segregate into Labeled Hazardous Waste Container A->B C Store Securely in Designated Area B->C D Contact Institutional EHS Office for Pickup C->D E Waste Collected by Licensed Contractor D->E F Final Disposal (e.g., Incineration) E->F

References

Personal protective equipment for handling 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 15-OH Tafluprost. As the active metabolite of Tafluprost, a potent prostaglandin (B15479496) F2α analog, this compound requires stringent handling procedures to minimize exposure and ensure a safe laboratory environment.[1][2] Adherence to these guidelines is paramount for personal safety and regulatory compliance.

Hazard Identification and Health Effects

Potential Health Effects:

  • Reproductive Toxicity: May impair fertility or harm an unborn child.[3]

  • Organ Toxicity: Can cause damage to organs with prolonged or repeated exposure.[3]

  • Acute Oral Toxicity: Harmful if ingested.[4]

  • Eye Irritation: Can cause serious and potentially permanent eye damage.[5]

  • Eyelash and Iris Pigmentation: Prostaglandin analogs can cause changes in eyelash length and iris color.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, ingestion, or skin and eye contact.[7][8] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved RespiratorRecommended for any operation with the potential for aerosol or dust generation, such as weighing, preparing solutions, or cleaning spills. A fit-tested N95 or higher respirator should be used.[8][9]
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. Ensure gloves are resistant to the solvents being used.[7][10]
Eye and Face Protection Chemical Splash Goggles and Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over the goggles to protect against splashes and aerosols.[8][9][11]
Body Protection Disposable Gown or CoverallsWear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For higher-risk activities, disposable coveralls (e.g., Tyvek®) are recommended.[7][10][11]
Foot Protection Disposable Shoe CoversShoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[7]

Safe Handling and Operational Workflow

A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep_1 Review Safety Data Sheet (SDS) for Tafluprost and Analogs prep_2 Designate a Controlled Handling Area prep_1->prep_2 prep_3 Assemble and Inspect all Necessary PPE prep_2->prep_3 prep_4 Prepare all necessary equipment and reagents prep_3->prep_4 handling_1 Don all required PPE prep_4->handling_1 Proceed to Handling handling_2 Perform all manipulations within a certified chemical fume hood or other containment device handling_1->handling_2 handling_3 Avoid inhalation, ingestion, and contact with skin and eyes handling_2->handling_3 handling_4 Handle the compound with care to prevent spills handling_3->handling_4 post_1 Decontaminate all work surfaces and equipment handling_4->post_1 Proceed to Post-Handling post_2 Segregate and dispose of all waste as hazardous post_1->post_2 post_3 Carefully remove and dispose of PPE post_2->post_3 post_4 Wash hands thoroughly with soap and water post_3->post_4 Waste Disposal Workflow for this compound cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, vials, pipette tips) solid_container Labeled, sealed hazardous waste container for solids solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, contaminated solvents) liquid_container Labeled, sealed hazardous waste container for liquids liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated needles, syringes) sharps_container Designated sharps container sharps_waste->sharps_container ehs_disposal Arrange for disposal through the institution's Environmental Health & Safety (EHS) office or a licensed contractor solid_container->ehs_disposal liquid_container->ehs_disposal sharps_container->ehs_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.